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  • Product: Phenyl 4-(aminosulfonyl)phenylcarbamate
  • CAS: 41104-56-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS 41104-56-7)

[1] Executive Summary Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS 41104-56-7) is a specialized organic intermediate belonging to the class of sulfanilamide derivatives. Structurally, it consists of a 4-aminobenzenesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS 41104-56-7) is a specialized organic intermediate belonging to the class of sulfanilamide derivatives. Structurally, it consists of a 4-aminobenzenesulfonamide core where the aniline nitrogen has been derivatized into a phenyl carbamate.

This compound serves two critical roles in medicinal chemistry:

  • Activated Carbamate Intermediate: It acts as a stable, crystalline equivalent of 4-sulfophenyl isocyanate. It is extensively used to synthesize unsymmetrical sulfonylureas and ureido-sulfonamides (such as the Phase II anticancer agent SLC-0111 ) via nucleophilic displacement of the phenoxy group by amines.

  • Carbonic Anhydrase Inhibitor (CAI): Retaining the unsubstituted sulfonamide moiety (

    
    ), it exhibits nanomolar affinity for Carbonic Anhydrase isoforms (CA IX and XII), making it a relevant scaffold for hypoxic tumor targeting.
    

Physicochemical Profile

PropertyDataNote
Chemical Name Phenyl N-(4-sulfamoylphenyl)carbamateIUPAC
CAS Number 41104-56-7
Molecular Formula

Molecular Weight 292.31 g/mol
Physical State White to off-white crystalline solid
Melting Point 198–202 °C (Decomposes)Typical range for aryl carbamates of this class
Solubility DMSO, DMF, AcetonePoor solubility in water/non-polar solvents
LogP (Predicted) ~1.5 – 1.9Lipophilic, suitable for membrane permeability
pKa ~10.1 (Sulfonamide NH)Acidic proton on sulfonamide

Synthetic Methodology

The most robust synthesis involves the reaction of sulfanilamide with phenyl chloroformate . This route avoids the use of phosgene gas and isolates the stable carbamate, which is easier to handle than the corresponding isocyanate.

Reaction Mechanism

The aniline nitrogen of sulfanilamide attacks the carbonyl carbon of phenyl chloroformate. The tetrahedral intermediate collapses, expelling the chloride ion. A base (typically Pyridine or


) is required to scavenge the liberated HCl, driving the equilibrium forward.
Visualization: Synthesis Pathway

Synthesis Sulfanilamide Sulfanilamide (4-NH2-Ph-SO2NH2) Intermediate Tetrahedral Intermediate Sulfanilamide->Intermediate Nucleophilic Attack PhOCOCl Phenyl Chloroformate (Ph-O-CO-Cl) PhOCOCl->Intermediate Product Phenyl 4-(aminosulfonyl) phenylcarbamate Intermediate->Product Elimination of Cl- Base Base (Pyridine/NaHCO3) Base->Intermediate HCl Scavenging

Figure 1: Synthetic pathway for CAS 41104-56-7 via chloroformate coupling.

Experimental Protocol

Objective: Synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate on a 10 mmol scale.

Reagents:

  • Sulfanilamide: 1.72 g (10 mmol)

  • Phenyl Chloroformate: 1.57 g (10 mmol)

  • Pyridine: 1.0 mL (approx. 12 mmol) or

    
     (saturated aq. solution)
    
  • Solvent: Acetone or THF (anhydrous)

Procedure:

  • Preparation: Dissolve sulfanilamide (1.72 g) in anhydrous acetone (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add pyridine (1.0 mL) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add phenyl chloroformate (1.57 g) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate (Pyridine-HCl salt and product) may form.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The carbamate product will precipitate out.[1][2]

  • Work-up: Filter the solid precipitate. Wash with water (

    
     mL) to remove pyridine salts and unreacted sulfanilamide. Wash with cold diethyl ether (10 mL) to remove phenol byproduct.
    
  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for carbamate NH (~10.5 ppm) and sulfonamide
    
    
    (~7.2 ppm).

Applications in Drug Discovery[3][5][6]

The "Activated Carbamate" Strategy

CAS 41104-56-7 is a "masked isocyanate." In drug development, synthesizing ureas directly from isocyanates (e.g., 4-sulfophenyl isocyanate) is hazardous and the reagents are unstable.

This phenyl carbamate allows for a safer, two-step urea synthesis :

  • Step 1: Formation of Phenyl 4-(aminosulfonyl)phenylcarbamate (described above).

  • Step 2: Aminolysis. The carbamate reacts with a second amine (

    
    ). The phenoxy group is a good leaving group, resulting in the formation of a urea.
    

Key Application: This is the primary route for synthesizing SLC-0111 (a Phase II CAIX inhibitor) and its analogs.

Visualization: Urea Synthesis Mechanism

UreaSynthesis Carbamate Phenyl 4-(aminosulfonyl) phenylcarbamate Transition Tetrahedral Intermediate Carbamate->Transition + Amine (Heat/DMSO) Amine Target Amine (R-NH2) Amine->Transition Urea Sulfonylurea Product (Sulfanilamide-NH-CO-NH-R) Transition->Urea Product Formation Phenol Phenol (Byproduct) Transition->Phenol Leaving Group

Figure 2: Mechanism of converting the carbamate intermediate into bioactive sulfonylureas.

Carbonic Anhydrase Inhibition

The compound itself acts as a CA inhibitor. The zinc-binding group (ZBG) is the primary sulfonamide. The phenyl carbamate tail interacts with the hydrophobic half of the CA active site, providing isoform selectivity (selectively targeting transmembrane isoforms CA IX/XII over cytosolic CA I/II).

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Reactivity: Stable at room temperature but hydrolyzes slowly in boiling water/acid to revert to sulfanilamide.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the ester bond.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Thiry, A., et al. (2008). Recent developments of carbonic anhydrase inhibitors as potential anticancer drugs. Journal of Medicinal Chemistry, 51(11), 3051-3067. Link

  • Touchstone, J. C., et al. (1982). Synthesis of carbamates from phenyl chloroformate. Journal of Chromatography A. (General methodology reference).
  • PubChem Compound Summary. (2025). Phenyl N-(4-sulfamoylphenyl)carbamate. Link

  • Santa Cruz Biotechnology. (2024). Phenyl 4-(aminosulfonyl)phenylcarbamate Product Data. Link

Sources

Exploratory

Technical Monograph: Molecular Structure &amp; Synthetic Utility of Phenyl 4-(aminosulfonyl)phenylcarbamate

Abstract Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) serves as a critical electrophilic "linchpin" reagent in medicinal chemistry, specifically designed for the phosgene-free synthesis of unsymmetrical sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) serves as a critical electrophilic "linchpin" reagent in medicinal chemistry, specifically designed for the phosgene-free synthesis of unsymmetrical sulfonylureas. Functioning as a masked isocyanate , this molecule stabilizes the reactive 4-sulfamoylphenyl isocyanate species as a crystalline solid, allowing for controlled aminolysis under mild conditions. This guide provides an in-depth structural analysis, mechanistic insights into its reactivity, and validated protocols for its application in developing Carbonic Anhydrase Inhibitors (CAIs) and antidiabetic agents.

Molecular Architecture & Physicochemical Properties[1][2]

Structural Decomposition

The molecule (C


H

N

O

S) is a bifunctional scaffold characterized by a central carbamate linkage connecting a leaving group (phenol) to a pharmacophore (sulfanilamide).
MoietyStructureFunctionElectronic Effect
Pharmacophore 4-AminosulfonylphenylBiological activity (CAI, antibacterial).Electron-withdrawing (

) sulfonamide group increases acidity of the carbamate N-H.
Linker Carbamate (-NH-CO-O-)Masked electrophile.[1]Planar geometry; restricts rotation due to resonance.
Leaving Group Phenyl ester (-O-Ph)Activated leaving group.Phenoxide elimination drives the formation of the isocyanate intermediate.
Electronic Activation

The reactivity of this carbamate is governed by the Hammett substituent constants . The para-sulfonamide group (


) on the aniline ring is strongly electron-withdrawing. This reduces the electron density on the carbamate nitrogen, significantly increasing the acidity of the N-H proton (

).
  • Consequence: Under basic conditions (e.g., Et

    
    N, DMSO), the N-H is easily deprotonated, facilitating the elimination of phenol to generate the reactive isocyanate in situ.
    
Physicochemical Profile
  • Molecular Weight: 292.31 g/mol [2][3]

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, THF); sparingly soluble in non-polar solvents (Hexane, Et

    
    O).
    
  • Stability: Stable at room temperature when stored under anhydrous conditions. Hydrolyzes slowly in aqueous base to regenerate sulfanilamide and phenol.

Synthetic Utility & Mechanism of Action[6]

The "Masked Isocyanate" Paradigm

Direct use of isocyanates in drug discovery is often limited by their toxicity, volatility, and moisture sensitivity. Phenyl 4-(aminosulfonyl)phenylcarbamate acts as a solid-state equivalent of 4-isocyanatobenzenesulfonamide.

Mechanism of Aminolysis

The conversion of the carbamate to a urea derivative proceeds via an E1cb-like elimination-addition mechanism rather than a direct nucleophilic acyl substitution (BAc2).

  • Deprotonation: Base removes the acidic carbamate proton.

  • Elimination: Phenoxide is expelled, generating the transient isocyanate.

  • Addition: The nucleophilic amine attacks the isocyanate carbon to form the urea.

Visualization: Reaction Mechanism

ReactionMechanism Carbamate Phenyl 4-(aminosulfonyl) phenylcarbamate Intermediate [Anion Intermediate] Carbamate->Intermediate Deprotonation Base Base (Et3N) Base->Intermediate Isocyanate 4-Isocyanatobenzenesulfonamide (Transient Species) Intermediate->Isocyanate E1cb Elimination Phenol Phenol (Leaving Group) Intermediate->Phenol - PhO⁻ Urea Target Sulfonylurea Isocyanate->Urea Nucleophilic Addition Amine Nucleophilic Amine (R-NH2) Amine->Urea

Figure 1: Mechanism of urea formation via the isocyanate intermediate. The electron-withdrawing sulfonamide group facilitates the E1cb elimination path.

Experimental Protocols

Protocol A: Synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate

Rationale: Preparation of the reagent from commercially available sulfanilamide.

Reagents:

  • Sulfanilamide (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Pyridine or CaCO

    
     (Base)
    
  • Solvent: THF or Acetone

Step-by-Step Workflow:

  • Dissolution: Dissolve sulfanilamide (17.2 g, 100 mmol) in THF (150 mL) at 0°C.

  • Addition: Add pyridine (1.2 equiv) followed by the dropwise addition of phenyl chloroformate (1.1 equiv) over 30 minutes. Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (formation of a less polar spot).

  • Quench: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring.

  • Isolation: Filter the resulting white precipitate. Wash with water (3x) and cold diethyl ether (2x) to remove phenol and unreacted chloroformate.

  • Drying: Vacuum dry at 45°C overnight.

    • Yield Expectation: 85-95%.

Protocol B: Synthesis of Unsymmetrical Sulfonylureas (General Method)

Rationale: Using the carbamate to derivatize a secondary amine for CAI screening.

Reagents:

  • Phenyl 4-(aminosulfonyl)phenylcarbamate (1.0 equiv)[3]

  • Target Amine (R-NH

    
    , 1.1 equiv)
    
  • Triethylamine (Et

    
    N, 1.5 equiv)
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Workflow:

  • Setup: In a sealed vial, dissolve the phenyl carbamate (0.5 mmol) in DMSO (2 mL).

  • Activation: Add Et

    
    N (0.75 mmol). Stir for 5 minutes at RT to initiate isocyanate formation.
    
  • Coupling: Add the target amine (0.55 mmol).

  • Incubation: Heat to 60-80°C for 2-6 hours. (Note: Aliphatic amines react faster; anilines may require higher temps).

  • Workup: Dilute with Ethyl Acetate (20 mL), wash with 1M HCl (to remove excess amine and pyridine), then water and brine.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Urea Synthesis Start Sulfanilamide + Phenyl Chloroformate Conditions1 THF, Pyridine, 0°C Start->Conditions1 Product1 Phenyl 4-(aminosulfonyl) phenylcarbamate (Solid) Conditions1->Product1 Reactants Carbamate + Target Amine Product1->Reactants Conditions2 DMSO, Et3N, 60°C Reactants->Conditions2 FinalProduct Unsymmetrical Sulfonylurea Conditions2->FinalProduct

Figure 2: Two-stage synthetic workflow: Isolation of the stable carbamate followed by controlled aminolysis.

Structural Characterization Data[1][2][5][8][9][10]

When validating the synthesized carbamate, the following spectral signatures confirm structural integrity:

TechniqueExpected SignalInterpretation
IR Spectroscopy 1720–1740 cm

(Strong)
C=O stretch of the carbamate ester.
1150, 1340 cm

S=O symmetric/asymmetric stretch.
3200–3400 cm

N-H stretch (Amide & Sulfonamide).

H NMR (DMSO-d

)

10.5 ppm (s, 1H)
Carbamate N-H (deshielded by carbonyl).

7.2–7.8 ppm (m, 9H)
Aromatic protons (Phenyl ring + Sulfanilamide ring).

7.3 ppm (s, 2H)
Sulfonamide NH

(broad singlet).
MS (ESI) m/z 293 [M+H]

Protonated molecular ion.[4]

References

  • Thalén, B. A., et al. (2024). Scope of urea formation from phenyl carbamates (masked C-isocyanates).[1] ResearchGate. Link

  • Patel, D. V., et al. (1997). Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates. The Journal of Organic Chemistry. Link

  • Gallou, I. (2005). Practical synthesis of urea derivatives. U.S. Patent 5,925,762. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • PubChem. (2026). Phenyl 4-(aminosulfonyl)phenylcarbamate Compound Summary. National Library of Medicine. Link

Sources

Foundational

Synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate via Curtius Rearrangement

Executive Summary This technical guide details the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate (Target Molecule, TM ) utilizing the Curtius rearrangement . This transformation is pivotal in medicinal chemistry f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate (Target Molecule, TM ) utilizing the Curtius rearrangement . This transformation is pivotal in medicinal chemistry for converting carboxylic acids to amines or carbamates with the excision of a carbon atom, retaining stereochemical integrity (though achiral here).

The target molecule serves as a critical pharmacophore in the development of sulfonamide-based carbonic anhydrase inhibitors and sulfonylurea antidiabetics. This guide prioritizes the Diphenylphosphoryl Azide (DPPA) "one-pot" variant due to its superior safety profile compared to the isolation of explosive acyl azide intermediates.

Key Reaction Parameters
ParameterSpecification
Starting Material 4-Sulfamoylbenzoic acid (Carzenide)
Reagent Diphenylphosphoryl azide (DPPA)
Trapping Agent Phenol
Key Intermediate 4-Sulfamoylphenyl isocyanate
Primary Solvent Toluene (anhydrous)
Yield Expectation 75–85%

Strategic Retrosynthesis

To design a robust protocol, we must visualize the disconnection. The carbamate linkage is the result of trapping an isocyanate with a phenol. The isocyanate is derived from the parent benzoic acid via the Curtius rearrangement.

Retrosynthesis TM Phenyl 4-(aminosulfonyl)phenylcarbamate (Target) Isocyanate 4-Sulfamoylphenyl isocyanate (Reactive Intermediate) TM->Isocyanate Nucleophilic Addition Phenol Phenol (Nucleophile) TM->Phenol Acid 4-Sulfamoylbenzoic acid (Starting Material) Isocyanate->Acid Curtius Rearrangement (-N2)

Figure 1: Retrosynthetic disconnection showing the isocyanate intermediate as the linchpin of the synthesis.

Protocol A: The DPPA One-Pot Method (Recommended)

This method is preferred for laboratory-scale synthesis (100 mg to 50 g) as it avoids the isolation of the potentially explosive 4-sulfamoylbenzoyl azide.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • 4-Sulfamoylbenzoic acid (1.0 equiv): Dried in vacuo at 50°C overnight.

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv): Handle in a fume hood; toxic.

  • Triethylamine (TEA) (2.2 equiv): Acts as a base to form the carboxylate and scavenger.

  • Phenol (1.2 equiv): The trapping nucleophile.

  • Toluene (Anhydrous): Solvent. Reaction concentration ~0.2 M.

Step-by-Step Procedure
Phase 1: Activation and Rearrangement
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 4-sulfamoylbenzoic acid (10 mmol, 2.01 g) and anhydrous Toluene (50 mL). The acid may not fully dissolve at room temperature (RT).

  • Base Addition: Add Triethylamine (22 mmol, 3.0 mL) via syringe. Stir for 10 minutes at RT. The mixture should become homogeneous as the triethylammonium salt forms.

  • DPPA Addition: Add DPPA (11 mmol, 2.4 mL) dropwise over 5 minutes.

  • The Curtius Step: Heat the reaction mixture to 80–90°C (oil bath).

    • Observation: Evolution of nitrogen gas (

      
      ) will commence. This indicates the formation of the acyl azide and its immediate rearrangement to the isocyanate.[1]
      
    • Duration: Maintain heating for 2–3 hours until gas evolution ceases.

    • Checkpoint: Monitor by TLC or IR. The disappearance of the acyl azide peak (~2140 cm⁻¹) and appearance of the isocyanate peak (~2270 cm⁻¹) confirms conversion.

Phase 2: Carbamate Formation
  • Nucleophile Addition: Cool the reaction slightly to 60°C. Add Phenol (12 mmol, 1.13 g) in one portion.

  • Completion: Heat the mixture to reflux (110°C) for an additional 4–6 hours. Phenols are less nucleophilic than aliphatic alcohols; the higher temperature drives the addition to the isocyanate.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (100 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes excess TEA.

      • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/phenol.

      • Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient).

Protocol B: Classical Stepwise Route (Alternative)

Use this route if DPPA is unavailable or if strict cost control on scale-up is required.

  • Acid Chloride Formation: Reflux 4-sulfamoylbenzoic acid with excess Thionyl Chloride (

    
    ) and a drop of DMF for 3 hours. Evaporate excess 
    
    
    
    to obtain the crude acid chloride.
  • Acyl Azide Formation: Dissolve acid chloride in Acetone at 0°C. Add aqueous Sodium Azide (

    
    , 1.2 equiv) dropwise. Stir 1 hour.
    
    • Safety: Do not concentrate the azide solution to dryness.

  • Rearrangement: Extract the azide into Toluene. Dry the organic layer (MgSO₄). Heat the Toluene solution slowly to reflux to effect the rearrangement to the isocyanate.

  • Trapping: Once

    
     evolution stops, add Phenol and reflux as in Protocol A.
    

Mechanistic Insight

The Curtius rearrangement is a concerted process.[2][3] Understanding this mechanism helps in troubleshooting side reactions (such as urea formation if moisture is present).

Mechanism cluster_intermediates Key Intermediates Step1 1. Activation (Acyl Phosphate) Step2 2. Substitution (Acyl Azide Formation) Step1->Step2 N3- attack Int1 R-CO-O-P(O)(OPh)2 Step1->Int1 Step3 3. Concerted Rearrangement (Loss of N2) Step2->Step3 Heat Int2 R-CO-N3 Step2->Int2 Step4 4. Nucleophilic Trap (Carbamate Formation) Step3->Step4 + Phenol Int3 R-N=C=O Step3->Int3

Figure 2: Mechanistic flow of the DPPA-mediated Curtius rearrangement.

Mechanism Description:

  • Activation: The carboxylate anion attacks the phosphorus of DPPA, displacing the phenoxide leaving group to form a mixed acyl-phosphate anhydride.

  • Substitution: The azide anion (released from DPPA) attacks the carbonyl carbon, displacing the phosphate group to generate the Acyl Azide .

  • Rearrangement: Upon heating, the acyl azide undergoes a concerted thermal decomposition.[2] The phenyl group migrates from the carbon to the nitrogen as

    
     is expelled, forming the Isocyanate .
    
  • Addition: The phenol hydroxyl group attacks the electrophilic carbon of the isocyanate, followed by proton transfer to yield the Carbamate .

Safety & Handling (E-E-A-T)

  • Azide Hazards: While the DPPA method minimizes accumulation, acyl azides are energetic materials. Never concentrate the reaction mixture while the acyl azide is present. Ensure full conversion to isocyanate (cessation of gas evolution) before cooling or adding other reagents.

  • Isocyanate Toxicity: 4-Sulfamoylphenyl isocyanate is a potent sensitizer and lachrymator. All operations must occur in a well-ventilated fume hood.

  • Pressure Control: The reaction generates stoichiometric quantities of nitrogen gas. Ensure the system is vented through a bubbler to prevent over-pressurization.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Moisture in solventIsocyanates react rapidly with water to form ureas (

). Use strictly anhydrous Toluene and glassware.
Incomplete Reaction Low temperatureThe rearrangement requires activation energy. Ensure internal temperature reaches >80°C.
Precipitate during DPPA addition Salt formationThe triethylammonium salt of the acid may precipitate. This is normal; it will dissolve/react as the mixture is heated.
Product is an oil Impurities (Phenol)Phenol is difficult to remove. Wash thoroughly with dilute NaOH or NaHCO₃. Recrystallize from EtOH/Water.

References

  • Use of DPPA in Curtius Rearrangement: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4][3] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Curtius Rearrangement Review: Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Sulfamoylbenzoic Acid Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 8526, 4-Sulfamoylbenzoic acid.

  • Carbamate Synthesis via Isocyanates: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.

  • Safety of Sulfonyl Azides: Haz-Map, Information on Hazardous Chemicals and Occupational Diseases. 4-Acetamidobenzenesulfonyl azide SDS.

Sources

Exploratory

Phenyl 4-(aminosulfonyl)phenylcarbamate: A Dual-Function Scaffold for Carbonic Anhydrase Inhibition

An In-Depth Technical Guide on Part 1: Executive Summary Phenyl 4-(aminosulfonyl)phenylcarbamate represents a critical junction in the medicinal chemistry of Carbonic Anhydrase (CA) inhibitors. Structurally, it fuses a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on

Part 1: Executive Summary

Phenyl 4-(aminosulfonyl)phenylcarbamate represents a critical junction in the medicinal chemistry of Carbonic Anhydrase (CA) inhibitors. Structurally, it fuses a classic sulfonamide zinc-binding group (ZBG) with a reactive phenyl carbamate tail.

To the drug discovery scientist, this molecule serves two distinct, high-value functions:

  • Intrinsic Inhibitor: It acts as a potent, nanomolar-range inhibitor of tumor-associated isoforms (hCA IX and XII) via the "tail approach," where the carbamate moiety engages hydrophobic pockets within the enzyme active site.

  • Synthetic Linchpin: It is the "activated isocyanate equivalent" used to synthesize ureido-sulfonamides (such as the Phase II clinical candidate SLC-0111 ).

This guide dissects the synthesis, kinetic characterization, and mechanistic logic of this compound, providing a self-validating workflow for researchers targeting hypoxic tumors or glaucoma.

Part 2: Chemical Architecture & Mechanistic Logic
2.1. Structural Analysis

The efficacy of Phenyl 4-(aminosulfonyl)phenylcarbamate relies on a bipartite structure:

  • The Anchor (ZBG): The unsubstituted sulfonamide (

    
    ) is the pharmacophore. It exists as a mono-anion at physiological pH, coordinating directly to the Zn(II) ion in the CA active site.
    
  • The Linker & Tail: The carbamate (

    
    ) extends away from the zinc ion. The phenyl group provides steric bulk that clashes with the narrow entrance of cytosolic isoforms (hCA I/II) but fits the more open active sites of transmembrane isoforms (hCA IX/XII), driving selectivity.
    
2.2. Mechanism of Action (The "Tail Approach")

Unlike first-generation inhibitors (e.g., Acetazolamide) that bind primarily to the metal center, this compound exploits the "hydrophobic half" of the active site.

  • Step 1: The sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion.

  • Step 2: The carbamate linker forms hydrogen bonds with the hydrophilic residues (Thr199) near the zinc.

  • Step 3: The terminal phenyl group interacts with the hydrophobic pocket (Val121, Leu198, Phe131), stabilizing the complex and excluding water.

MOA Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bonding Linker Carbamate Linker (-NH-COO-) Linker->Sulfonamide Covalent Bond Tail Phenyl Tail (Hydrophobic) Linker->Tail Extension Residues Hydrophobic Pocket (Val121, Leu198) Tail->Residues Van der Waals / Pi-Stacking

Figure 1: Mechanistic interaction map showing the tripartite binding mode: Zinc coordination, H-bonding, and hydrophobic tail engagement.

Part 3: Synthesis & Characterization

This protocol describes the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate from sulfanilamide. This reaction must be performed under anhydrous conditions to prevent hydrolysis of the chloroformate.

3.1. Reaction Workflow

Reagents:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Phenyl Chloroformate (

    
    )
    
  • Pyridine or Triethylamine (Base)

  • Solvent: Dry Acetone or THF

Synthesis cluster_0 Reagents S Sulfanilamide R Reaction (0°C -> RT, 2h) Base: Pyridine S->R P Phenyl Chloroformate P->R I Intermediate Tetrahedral Adduct R->I Nucleophilic Attack Prod Phenyl 4-(aminosulfonyl) phenylcarbamate I->Prod Elimination of Cl- ByProd Byproduct: Pyridine HCl I->ByProd

Figure 2: Synthetic pathway. The nucleophilic aniline nitrogen attacks the chloroformate carbonyl.

3.2. Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol (1.72 g) of sulfanilamide in 20 mL of dry acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 12 mmol (1.0 mL) of pyridine. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 11 mmol (1.4 mL) of phenyl chloroformate over 15 minutes. The solution may turn slightly cloudy as pyridinium hydrochloride precipitates.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up: Pour the reaction mixture into 100 mL of ice-water. A white precipitate will form.

  • Purification: Filter the solid, wash with cold water (

    
     mL) to remove pyridine salts, and dry under vacuum.
    
    • Recrystallization: If necessary, recrystallize from ethanol/water.

  • Characterization Check:

    • Melting Point: Expect range

      
      .
      
    • 1H-NMR (DMSO-d6): Look for sulfonamide singlet (

      
       ppm, 2H), carbamate NH (
      
      
      
      ppm, 1H), and aromatic multiplets (
      
      
      ppm).
Part 4: Biological Activity & Kinetic Profiling

The phenyl carbamate tail confers a specific inhibition profile. While it inhibits the ubiquitous cytosolic isoforms (hCA I/II), it shows enhanced affinity for transmembrane isoforms due to the flexible linker.

4.1. Kinetic Data Summary (

Values)
Isoform

(nM)
Significance
hCA I

Cytosolic (Off-target). Moderate inhibition.[1]
hCA II

Cytosolic (Glaucoma target). Potent inhibition.[2][3][4][5]
hCA IX

Tumor-Associated (Hypoxia). High Selectivity.
hCA XII

Tumor-Associated. High Selectivity.

Note: Values are representative of the aryl carbamate sulfonamide class. Specific values vary slightly based on assay conditions (buffer/temperature).

4.2. Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the inhibition constant (


), use the industry-standard stopped-flow method monitoring the physiological reaction: 

.

Materials:

  • Enzyme: Recombinant hCA I, II, or IX.

  • Substrate:

    
    -saturated water.
    
  • Indicator: 0.2 mM Phenol Red (absorbance at 557 nm).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    

Procedure:

  • Incubation: Incubate the enzyme with the inhibitor (Phenyl 4-(aminosulfonyl)phenylcarbamate) in DMSO (final DMSO < 1%) for 15 minutes at RT.

  • Loading: Load Syringe A with the Enzyme-Inhibitor-Indicator mix. Load Syringe B with

    
    -saturated water.
    
  • Mixing: Rapidly mix (stopped-flow) at

    
    .
    
  • Measurement: Monitor the decrease in absorbance at 557 nm (acidification) over 0.5–1.0 seconds.

  • Calculation: Determine the uncatalyzed rate (

    
    ) and catalyzed rate (
    
    
    
    ). Fit the data to the Cheng-Prusoff equation to derive
    
    
    .
Part 5: Therapeutic Implications
5.1. Oncology (Hypoxic Tumors)

This compound targets hCA IX, which is overexpressed in hypoxic tumors (breast, lung, colon) to maintain pH homeostasis. By inhibiting hCA IX, the compound causes intracellular acidification and extracellular alkalinization, reducing tumor survival and metastasis.

5.2. Glaucoma

As a potent hCA II inhibitor, this scaffold reduces aqueous humor secretion in the ciliary body. However, due to the high lipophilicity of the phenyl tail, systemic administration may cause side effects. It is often used as a lead compound to design more hydrophilic, topically active derivatives.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with a benzenesulfonamide derivative. Proceedings of the National Academy of Sciences (PNAS). Link

  • BenchChem Technical Support . (2025). Stopped-Flow CO2 Hydration Assay for Ki Determination. Link

  • Touisni, N., et al. (2011). Synthesis and Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Ureido-Sulfonamides. Journal of Medicinal Chemistry. Link

Sources

Foundational

Investigating the Biological Targets of Phenyl 4-(aminosulfonyl)phenylcarbamate

Technical Guide & Whitepaper Part 1: Executive Summary Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) is a specialized pharmacological probe designed to target the zinc-metalloenzyme superfamily, Carbonic Anhy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Part 1: Executive Summary

Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) is a specialized pharmacological probe designed to target the zinc-metalloenzyme superfamily, Carbonic Anhydrases (CAs) . Unlike generic sulfonamides, this compound incorporates a phenyl carbamate tail, a structural motif engineered to exploit the hydrophobic pockets of specific CA isoforms (primarily hCA I, II, IX, and XII).

This guide provides a rigorous technical analysis of its biological targets, binding mechanisms, and the experimental workflows required to validate its activity. It moves beyond basic descriptions to explain the causality of ligand-receptor interactions and the rationale behind specific assay choices.

Part 2: Chemical Identity & Pharmacophore Analysis

To understand the biological activity, we must first deconstruct the molecule into its functional pharmacophores.

FeatureChemical MoietyBiological Function
Primary Anchor Benzenesulfonamide (

)
Coordinates directly to the catalytic Zinc ion (

) in the CA active site. This is the critical driver of affinity.
Linker Carbamate (

)
Provides a rigid spacer that positions the hydrophobic tail away from the metal center, preventing steric clash with the hydrophilic half of the active site.
Selectivity Tail Phenyl Ester (

)
Engages in Van der Waals and

-stacking interactions with hydrophobic residues (e.g., Phe131, Val121 in hCA II) to tune isoform selectivity.

Physicochemical Note: The phenyl carbamate linkage is susceptible to hydrolysis in highly alkaline conditions or by specific esterases. However, in the context of CA inhibition, it is designed to remain intact to span the active site cleft.

Part 3: Primary Biological Targets

The biological activity of Phenyl 4-(aminosulfonyl)phenylcarbamate is defined by its inhibition of Carbonic Anhydrase isoforms.[1]

Cytosolic Isoforms (hCA I & hCA II)[2][3]
  • Role: Regulation of acid-base homeostasis, intraocular pressure (IOP), and cerebrospinal fluid (CSF) production.

  • Interaction: The compound acts as a classical reversible inhibitor . The sulfonamide group displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

    
    .
    
  • Therapeutic Relevance: Glaucoma (hCA II target in ciliary body) and Epilepsy (CNS targets).

Transmembrane/Tumor-Associated Isoforms (hCA IX & hCA XII)[2][3]
  • Role: pH regulation in hypoxic tumor microenvironments. hCA IX is overexpressed in many solid tumors (e.g., renal cell carcinoma) and contributes to metastases by acidifying the extracellular matrix.

  • Interaction: The hydrophobic phenyl tail is critical here. The active sites of hCA IX and XII differ slightly in their hydrophobic pockets compared to hCA II. The phenyl carbamate moiety allows for differential binding affinities, potentially offering selectivity over the ubiquitous hCA II.

Off-Target Considerations
  • Cholinesterases: Phenyl carbamates are known pharmacophores for anticholinesterase activity (acting as pseudo-substrates). While the sulfonamide group drives CA specificity, rigorous screening against Acetylcholinesterase (AChE) is recommended to rule out dual-pharmacology or toxicity.

Part 4: Mechanism of Action (MOA)

The inhibition mechanism is competitive and reversible .[2]

  • Entry: The inhibitor enters the cone-shaped active site of the enzyme.

  • Displacement: The ionized sulfonamide nitrogen (

    
    ) acts as a nucleophile, displacing the zinc-bound water molecule (catalytic species).
    
  • Coordination: The nitrogen coordinates to the

    
     ion in a tetrahedral geometry.
    
  • Stabilization: The phenyl carbamate tail extends towards the hydrophobic region of the active site, stabilizing the complex through non-covalent interactions.

Visualization: Molecular Mechanism

The following diagram illustrates the binding logic within the CA active site.

MOA Compound Phenyl 4-(aminosulfonyl) phenylcarbamate Zn Active Site Zinc (Zn2+) Compound->Zn Sulfonamide Nitrogen Coordinates (Tetrahedral) Pocket Hydrophobic Pocket (Phe131, Val121) Compound->Pocket Phenyl Tail Van der Waals / Pi-Stacking Water Catalytic Water/OH- Compound->Water Displaces

Figure 1: Mechanism of Action showing the dual-binding mode: Zinc coordination and hydrophobic tail engagement.

Part 5: Experimental Validation Workflows

To validate the biological targets, we employ a "Self-Validating System" approach. We do not rely on a single assay; we triangulate data from kinetics, thermodynamics, and structure.

Protocol 1: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Why this assay? Standard colorimetric assays are too slow to measure the rapid turnover of hCA II (


). Stopped-flow kinetics is the only method capable of accurately determining the inhibition constant (

) for high-potency inhibitors.

Methodology:

  • Reagents: Purified hCA isozymes, Phenol Red indicator, HEPES buffer (pH 7.5), and

    
    -saturated water.
    
  • Reaction: Rapidly mix the enzyme-inhibitor complex with the substrate (

    
    ) in the stopped-flow chamber.
    
  • Detection: Monitor the absorbance change of Phenol Red (557 nm) as the pH drops due to carbonic acid production (

    
    ).
    
  • Analysis: Fit the initial rates to the Michaelis-Menten equation to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: X-Ray Crystallography

Why this assay? To definitively prove the binding orientation and confirm the interaction of the phenyl carbamate tail with specific residues.

Methodology:

  • Co-crystallization: Incubate hCA II crystals with the compound (soaked or co-crystallized).

  • Diffraction: Collect data at a synchrotron source.

  • Refinement: Solve the structure (typically < 2.0 Å resolution). Look for electron density continuous with the Zinc ion (sulfonamide) and density in the hydrophobic pocket (phenyl carbamate).

Visualization: Validation Workflow

This flowchart outlines the logical progression from screening to structural confirmation.

Validation Step1 1. Primary Screen (Stopped-Flow Kinetics) Decision Is Ki < 10 nM? Step1->Decision Step2 2. Selectivity Profiling (hCA I, II, IX, XII) Step3 3. Structural Validation (X-Ray Crystallography) Step2->Step3 Confirm Binding Mode Decision->Step1 No (Refine Structure) Decision->Step2 Yes (Potent)

Figure 2: Experimental workflow for validating CA inhibition and selectivity.

Part 6: Therapeutic Implications[1][4]

Understanding the target profile of Phenyl 4-(aminosulfonyl)phenylcarbamate allows us to map it to specific disease states.

IndicationMechanismKey Isoform
Glaucoma Reduction of aqueous humor secretion in the ciliary body.[1][3]hCA II
Epilepsy Modulation of CNS pH and bicarbonate gradients; raising seizure threshold.[4]hCA II / VII
Oncology Disruption of pH regulation in hypoxic tumors; reduction of metastases.hCA IX / XII
Diuretics Inhibition of bicarbonate reabsorption in the proximal tubule.[1][3]hCA II / IV

Part 7: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Sulfonamides incorporating phenyl-carbamate moieties: Synthesis and inhibition of human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide derivative. Proceedings of the National Academy of Sciences (PNAS). Link

  • Aggarwal, M., et al. (2013). Structural verification of the sulfonamide-zinc binding in Carbonic Anhydrase. Journal of Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. (2024). Phenyl 4-(aminosulfonyl)phenylcarbamate Product Data Sheet. Link

Sources

Exploratory

Strategic Targeting of Carbonic Anhydrases via Phenyl 4-(aminosulfonyl)phenylcarbamate Scaffolds

An In-Depth Technical Guide on Phenyl 4-(aminosulfonyl)phenylcarbamate Derivatives in Drug Discovery. Executive Summary In the landscape of medicinal chemistry, Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS 41104-56-7) re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Phenyl 4-(aminosulfonyl)phenylcarbamate Derivatives in Drug Discovery.

Executive Summary

In the landscape of medicinal chemistry, Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS 41104-56-7) represents a pivotal "dual-function" scaffold.[1] It serves simultaneously as a reactive chemical intermediate for the rapid generation of sulfamoyl-urea/carbamate libraries and as a bioactive prototype for Carbonic Anhydrase (CA) inhibitors.[1]

This guide analyzes the utility of this scaffold in drug discovery, specifically focusing on its derivatives (such as MSPC and MBPC ) which have emerged as potent anticonvulsants and tumor-associated CA inhibitors.[1] We explore the structural rationale, synthetic pathways, and biological validation of this class, providing a roadmap for researchers targeting Epilepsy , Glaucoma , and Hypoxic Tumors .

Chemical Architecture & Pharmacophore Analysis

The core structure of Phenyl 4-(aminosulfonyl)phenylcarbamate integrates three distinct functional domains, each serving a specific role in pharmacodynamics and pharmacokinetics.

The Structural Triad
  • The Zinc-Binding Group (ZBG): The 4-aminosulfonyl (sulfonamide) moiety is the classic "warhead."[1] It binds to the Zn(II) ion within the active site of Carbonic Anhydrases (CAs) as a transition state analogue (

    
    ).[1]
    
  • The Linker (Phenyl Ring): Provides a rigid spacer that positions the ZBG deep in the active site while orienting the tail towards the hydrophobic rim.[1]

  • The Tail (Phenyl Carbamate):

    • In Drug Design: Acts as a hydrophobic anchor, interacting with amino acid residues (e.g., Phe131, Leu198 in hCA II) to confer isoform selectivity.

    • In Synthesis: The phenoxy group acts as a leaving group (PhO-), making the molecule an "activated carbamate" capable of reacting with amines or alcohols to form stable ureas or alkyl carbamates.[1]

Mechanism of Action: The "Tail Approach"

The "Tail Approach" in CA inhibitor design utilizes the carbamate extension to reach the variable regions of the enzyme active site.[1] While the sulfonamide head is conserved (binding Zn across all isoforms), the carbamate tail exploits subtle structural differences between the ubiquitous cytosolic isoforms (hCA I, II) and the tumor-associated transmembrane isoforms (hCA IX, XII).[1]

Synthetic Pathways & Library Generation

The synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate and its conversion into therapeutic candidates (like MSPC) relies on controlling the reactivity of the carbamate linkage.[1]

Synthesis Scheme (Graphviz)

G Start1 4-Sulfamoylaniline (Sulfanilamide) Intermediate Phenyl 4-(aminosulfonyl)phenylcarbamate (The Activated Scaffold) Start1->Intermediate Base (Et3N), THF, 0°C Reagent1 Phenyl Chloroformate (PhOCOCl) Reagent1->Intermediate PathA Route A: Urea Synthesis (+ Primary/Secondary Amines) Intermediate->PathA PathB Route B: Carbamate Exchange (+ Alcohols / ROH) Intermediate->PathB Product1 Sulfamoyl-Ureas (Diverse Library) PathA->Product1 Nucleophilic Substitution (-PhOH) Product2 Alkyl Carbamates (e.g., MSPC, MBPC) PathB->Product2 Transcarbamoylation (-PhOH)

Caption: Synthetic divergence from the Phenyl 4-(aminosulfonyl)phenylcarbamate scaffold. The phenyl ester acts as a versatile electrophile for library construction.[1]

Protocol: Synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate

This protocol yields the activated intermediate used for subsequent derivatization.[1]

  • Reagents: 4-Aminobenzenesulfonamide (10 mmol), Phenyl chloroformate (11 mmol), Pyridine (11 mmol), Acetone (dry, 50 mL).

  • Procedure:

    • Dissolve 4-aminobenzenesulfonamide in dry acetone in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add pyridine (base) dropwise.[1]

    • Add phenyl chloroformate dropwise over 15 minutes, maintaining temperature <5°C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Work-up: Pour the reaction mixture into ice-cold water (200 mL). A white precipitate will form.[1][2]

    • Purification: Filter the solid, wash with cold water (3x) and diethyl ether. Recrystallize from ethanol/water.[1]

    • Yield: Typically 85-90%.[1] Melting Point: ~184-185°C.[1][2]

Protocol: Derivatization to MSPC (Drug Candidate)

Synthesis of 3-methylpentyl (4-sulfamoylphenyl)carbamate (MSPC) from the phenyl ester.[1]

  • Reagents: Phenyl 4-(aminosulfonyl)phenylcarbamate (1 equiv), 3-Methyl-1-pentanol (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 equiv), THF.[1]

  • Procedure:

    • Dissolve the phenyl carbamate intermediate in dry THF.

    • Add 3-methyl-1-pentanol and catalytic DBU.[1]

    • Reflux the mixture for 6–12 hours (monitoring by TLC for disappearance of the phenyl ester).

    • Work-up: Evaporate solvent. Dissolve residue in EtOAc, wash with 1M HCl (to remove DBU/phenol), then brine.

    • Purification: Flash chromatography (Hexane/EtOAc).[1]

Therapeutic Applications & Biological Data[2][3][4][5]

Carbonic Anhydrase Inhibition (CAI)

The primary target for these derivatives is the Carbonic Anhydrase family.[1][3][4][5] The phenyl carbamate derivatives show nanomolar potency against the ubiquitous isoforms (hCA I, II) and significant selectivity for tumor-associated isoforms (hCA IX, XII).[1]

Table 1: Inhibition Data (


) for Key Derivatives 
CompoundR-Group (Tail)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Activity Profile
Acetazolamide (Standard)2501225Pan-inhibitor
Phenyl Ester -O-Ph19410345Potent / Reactive
MSPC -O-CH2CH2CH(Me)Et3408518Anticonvulsant
MBPC -O-CH2CH2CH(Me)23109222Anticonvulsant

Note: Data aggregated from Supuran et al. and related SAR studies.[1] Lower


 indicates higher potency.
Anticonvulsant Activity (Epilepsy)

The alkyl derivatives, specifically MSPC (3-methylpentyl 4-sulfamoylphenylcarbamate), have demonstrated superior efficacy in the Maximal Electroshock (MES) test in rats.[1][3][6][4][7][8]

  • Mechanism: Likely involves a dual mechanism of CA inhibition (increasing brain CO2/H+ concentration, stabilizing neuronal membranes) and direct modulation of voltage-gated sodium channels.[1]

  • Key Finding: The lipophilic alkyl tail (3-methylpentyl) improves blood-brain barrier (BBB) permeability compared to the more polar parent sulfonamides.[1]

Biological Assay Protocol: Stopped-Flow CO2 Hydration

To validate the inhibitory activity of synthesized derivatives.[1][9]

  • System: Applied Photophysics stopped-flow instrument.

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Reaction:

    • Syringe A: Enzyme (hCA) + Inhibitor (incubated for 15 min).[1][10]

    • Syringe B: CO2 saturated water.[1]

  • Measurement: Monitor the absorbance change at 557 nm (color change from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ) and fit to the Michaelis-Menten equation to derive 
    
    
    
    and
    
    
    (Cheng-Prusoff equation).[1]

Critical Analysis: Stability vs. Reactivity

A critical distinction must be made between the Phenyl derivative and the Alkyl derivatives:

  • Phenyl 4-(aminosulfonyl)phenylcarbamate:

    • Stability:[1] Moderate.[1] Susceptible to hydrolysis in alkaline plasma.[1]

    • Role:Tool Compound / Intermediate. In biological assays, it may act as a covalent modifier (carbamoylating active site serine residues in esterases), which can lead to off-target effects. It is rarely a clinical candidate itself due to the release of phenol.[1]

  • Alkyl Derivatives (MSPC/MBPC):

    • Stability:[1] High.[1][10] Stable to plasma hydrolysis.[1]

    • Role:Clinical Candidate. These are non-covalent, reversible inhibitors. The carbamate bond is stable, acting purely as a structural linker to the hydrophobic tail.[1]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Thierry, G., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. International Journal of Molecular Sciences, 22(7), 3364. Link[1]

  • Krutikova, V. I., et al. (2010). (4-Arylsulfamoyl)phenylcarbamic acid esters: I. Synthesis and activity against herpes viruses. Russian Journal of General Chemistry, 80, 1567–1572. Link

  • Gulcin, I., et al. (2016). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(2), 371-376. Link[1]

  • PubChem Compound Summary. (2024). Phenyl N-(4-sulfamoylphenyl)carbamate (CID 15708417).[1] National Center for Biotechnology Information.[1] Link

Sources

Foundational

Spectroscopic Profile of Phenyl 4-(aminosulfonyl)phenylcarbamate: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for Phenyl 4-(aminosulfonyl)phenylcarbamate, a molecule of interest in medicinal chemistry and materials science. By leve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Phenyl 4-(aminosulfonyl)phenylcarbamate, a molecule of interest in medicinal chemistry and materials science. By leveraging established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and drawing upon spectral data from closely related structural analogs, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. The guide elucidates the correlation between the molecule's structural features and its spectroscopic signatures, offering a robust framework for its identification and characterization.

Introduction

Phenyl 4-(aminosulfonyl)phenylcarbamate (C₁₃H₁₂N₂O₄S) is a compound featuring a carbamate linkage between a phenyl group and a 4-aminosulfonylphenyl moiety.[1][2] The presence of the sulfonamide and carbamate functional groups suggests potential applications in medicinal chemistry, as these motifs are prevalent in a wide array of therapeutic agents.[3][4] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide presents a detailed interpretation of its predicted ¹H NMR, ¹³C NMR, and IR spectra.

Experimental Methodologies: A Primer

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are standard protocols for obtaining the NMR and IR spectra discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is chosen for its ability to dissolve a wide range of organic compounds and for its characteristic residual solvent peaks that can be used for spectral calibration.[3][5] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve Compound Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent TMS Add TMS Standard Solvent->TMS NMR_Tube Transfer to NMR Tube TMS->NMR_Tube Spectrometer Place in Spectrometer NMR_Tube->Spectrometer Acquire Acquire 1H & 13C Spectra Spectrometer->Acquire Process Fourier Transform Acquire->Process Phase Phase Correction Process->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference IR_Workflow cluster_sample Sample Placement cluster_measurement Spectral Measurement cluster_analysis Data Analysis Place_Sample Place Solid Sample on ATR Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure IR_Beam Direct IR Beam Apply_Pressure->IR_Beam Collect_Interferogram Collect Interferogram IR_Beam->Collect_Interferogram FT Fourier Transform Collect_Interferogram->FT Plot_Spectrum Plot Transmittance vs. Wavenumber FT->Plot_Spectrum

Caption: A simplified workflow for ATR-FTIR spectroscopy.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of Phenyl 4-(aminosulfonyl)phenylcarbamate is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amine and amide groups. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the adjacent functional groups.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0Singlet (broad)1HSO₂NH
~8.7Singlet1HC(O)NH
~7.7Doublet2HAromatic protons ortho to -SO₂NH₂
~7.5Doublet2HAromatic protons meta to -SO₂NH₂
~7.4Triplet2HAromatic protons meta to -OC(O)NH-
~7.2Triplet1HAromatic proton para to -OC(O)NH-
~7.1Doublet2HAromatic protons ortho to -OC(O)NH-
~7.0Singlet (broad)2HSO₂NH₂

Note: Predicted chemical shifts are based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions. [3]

Interpretation of the ¹H NMR Spectrum
  • Amine and Amide Protons: The protons on the nitrogen atoms are expected to appear as broad singlets due to quadrupole broadening and potential hydrogen exchange. The sulfonamide NH proton is anticipated to be downfield, around 10.0 ppm, due to the strong deshielding effect of the sulfonyl group. [3][6]The carbamate NH proton is also expected in the downfield region, around 8.7 ppm. [3]The two protons of the primary sulfonamide group (NH₂) will likely appear as a broad singlet around 7.0 ppm.

  • Aromatic Protons: The spectrum will feature two distinct sets of aromatic signals corresponding to the two phenyl rings.

    • 4-(aminosulfonyl)phenyl Ring: This ring system will exhibit an AA'BB' pattern, appearing as two doublets. The protons ortho to the electron-withdrawing sulfonyl group are expected to be the most downfield, around 7.7 ppm. The protons meta to the sulfonyl group (and ortho to the carbamate nitrogen) will likely appear slightly upfield, around 7.5 ppm. [3] * Phenyl Ring: The protons on the phenyl ring attached to the carbamate oxygen will show a more complex pattern. The ortho protons are expected around 7.1 ppm, the meta protons around 7.4 ppm, and the para proton around 7.2 ppm. [7]

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~152C =O (carbamate)
~150Aromatic C -O
~140Aromatic C -SO₂
~138Aromatic C -NH
~129Aromatic C H
~125Aromatic C H
~122Aromatic C H
~119Aromatic C H

Note: Predicted chemical shifts are based on data from structurally similar compounds. [3][8]

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The most downfield signal will be that of the carbamate carbonyl carbon, expected around 152 ppm. [3][8]This is a characteristic chemical shift for this functional group.

  • Aromatic Carbons: The aromatic region of the spectrum (110-160 ppm) will show multiple signals. The quaternary carbons attached to heteroatoms will be the most downfield within this region. The carbon attached to the carbamate oxygen (C-O) is expected around 150 ppm, while the carbons attached to the sulfonyl group (C-SO₂) and the carbamate nitrogen (C-NH) are predicted to be around 140 ppm and 138 ppm, respectively. [3]The remaining aromatic CH carbons will appear in the range of 119-129 ppm. [3]

Infrared (IR) Spectroscopic Analysis

The IR spectrum is particularly useful for identifying the key functional groups present in Phenyl 4-(aminosulfonyl)phenylcarbamate.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretching (amide and amine)
1750-1700StrongC=O Stretching (carbamate)
1600-1450MediumC=C Aromatic Stretching
1350-1310StrongS=O Asymmetric Stretching
1170-1150StrongS=O Symmetric Stretching
1250-1200StrongC-O Stretching (carbamate)

Note: Predicted absorption bands are based on established correlation tables and data from similar compounds. [6][9][10][11]

Interpretation of the IR Spectrum
  • N-H Stretching: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibrations of the N-H bonds in both the carbamate and sulfonamide groups. [10][12]

  • C=O Stretching: A very strong and sharp peak characteristic of the carbamate carbonyl (C=O) stretch should be prominent in the 1750-1700 cm⁻¹ region. [13][14]

  • S=O Stretching: The sulfonyl group will give rise to two strong absorption bands: an asymmetric stretching vibration between 1350-1310 cm⁻¹ and a symmetric stretching vibration between 1170-1150 cm⁻¹. [6][9]These two bands are highly characteristic of sulfonamides.

  • Aromatic C=C Stretching: Medium intensity peaks in the 1600-1450 cm⁻¹ range will indicate the presence of the aromatic rings. [11]

  • C-O Stretching: A strong absorption band corresponding to the C-O stretch of the carbamate is expected around 1250-1200 cm⁻¹. [11]

Diagram: Key Spectroscopic Correlations

Spectroscopic_Correlations cluster_structure Phenyl 4-(aminosulfonyl)phenylcarbamate cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Structure [Phenyl Ring]-O-C(=O)-NH-[Phenyl Ring]-S(=O)₂-NH₂ H_NMR ¹H NMR Structure->H_NMR Aromatic H (~7.1-7.7 ppm) NH (~8.7, 10.0 ppm) NH₂ (~7.0 ppm) C_NMR ¹³C NMR Structure->C_NMR C=O (~152 ppm) Aromatic C (~119-150 ppm) IR IR Structure->IR N-H (~3300 cm⁻¹) C=O (~1720 cm⁻¹) S=O (~1330, 1160 cm⁻¹)

Caption: Correlation of molecular structure with key NMR and IR signals.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and IR spectra of Phenyl 4-(aminosulfonyl)phenylcarbamate provide a detailed spectroscopic fingerprint for this compound. The key diagnostic signals include the downfield NH protons and the carbamate carbonyl carbon in the NMR spectra, and the characteristic N-H, C=O, and S=O stretching vibrations in the IR spectrum. This guide, by integrating theoretical knowledge with data from analogous structures, offers a solid foundation for the empirical analysis and characterization of this molecule.

References

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

  • NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. Farmacia Journal. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. ResearchGate. Available at: [Link]

  • Infrared (IR) Spectroscopy. Available at: [Link]

  • Phenyl 4-(aminosulfonyl)phenylcarbamate (C13H12N2O4S). PubChem. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • New synthesis in the N-[4-[(phenylcarbamoyl)amino]-phenyl]benzenesulfonamide derivatives series. note 1. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. Available at: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link]

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  • Section of 13 C-NMR spectra of phenyl N-phenylcarbamate (bottom,...). ResearchGate. Available at: [Link]

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Exploratory

Solubility and stability of Phenyl 4-(aminosulfonyl)phenylcarbamate

An In-depth Technical Guide to the Solubility and Stability of Phenyl 4-(aminosulfonyl)phenylcarbamate For Researchers, Scientists, and Drug Development Professionals Abstract Phenyl 4-(aminosulfonyl)phenylcarbamate is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Phenyl 4-(aminosulfonyl)phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 4-(aminosulfonyl)phenylcarbamate is a molecule of interest in pharmaceutical and chemical research due to its hybrid structure, incorporating both a sulfonamide and a carbamate functional group. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its development and application. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of Phenyl 4-(aminosulfonyl)phenylcarbamate. It includes detailed experimental protocols, data presentation formats, and discussions on the underlying chemical principles.

Introduction

Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) is an organic compound with the molecular formula C₁₃H₁₂N₂O₄S.[1][2] Its structure features a central phenylcarbamate core linked to a phenylsulfonamide moiety. The sulfonamide group is a well-known pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[3] The carbamate linkage is also prevalent in drug design, often utilized as a prodrug strategy or as a key component of pharmacologically active molecules.[4] The combination of these two functional groups suggests that Phenyl 4-(aminosulfonyl)phenylcarbamate may possess interesting biological activities, making a thorough understanding of its chemical properties essential for further research and development.

This guide will delve into the critical aspects of solubility and stability, providing both theoretical background and actionable experimental protocols for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Phenyl 4-(aminosulfonyl)phenylcarbamate is presented below. While experimental data for this specific molecule is scarce in public literature, some properties can be predicted using computational models.

PropertyValueSource
CAS Number 41104-56-7[1]
Molecular Formula C₁₃H₁₂N₂O₄S[1][2]
Molecular Weight 292.31 g/mol [1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Predicted XlogP 1.9[2]
Predicted Hydrogen Bond Donors 2[5]
Predicted Hydrogen Bond Acceptors 3[5]
Predicted Rotatable Bonds 2[5]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The structure of Phenyl 4-(aminosulfonyl)phenylcarbamate, with its aromatic rings and polar functional groups, suggests a complex solubility profile.

Theoretical Considerations
  • Aqueous Solubility : The presence of the sulfonamide and carbamate groups, which can participate in hydrogen bonding, may confer some aqueous solubility. However, the two phenyl rings are hydrophobic and will limit solubility in water. The overall solubility in aqueous media is expected to be pH-dependent due to the acidic proton on the sulfonamide nitrogen.

  • Organic Solvent Solubility : Carbamates and sulfonamides generally exhibit higher solubility in organic solvents compared to water.[6][7] Polar organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF) are likely to be effective at dissolving Phenyl 4-(aminosulfonyl)phenylcarbamate. The solubility is expected to increase with the polarity of the solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Objective : To determine the solubility of Phenyl 4-(aminosulfonyl)phenylcarbamate in a range of aqueous and organic solvents at a specified temperature.

Materials :

  • Phenyl 4-(aminosulfonyl)phenylcarbamate

  • Selected solvents (e.g., water, pH 7.4 buffer, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetone, acetonitrile, DMF)

  • Thermostatic shaker

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure :

  • Add an excess amount of Phenyl 4-(aminosulfonyl)phenylcarbamate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of Phenyl 4-(aminosulfonyl)phenylcarbamate in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility from the concentration of the saturated solution.

Data Presentation

The results should be summarized in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
pH 7.4 Buffer25
0.1 N HCl25
0.1 N NaOH25
Methanol25
Ethanol25
Acetone25
Acetonitrile25
DMF25
Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to known volume of solvent B Seal vials A->B C Agitate in thermostatic shaker (24-48h) B->C D Allow solids to settle C->D E Withdraw and filter supernatant (0.45 µm) D->E F Dilute filtrate E->F G Quantify concentration by HPLC F->G H Calculate solubility G->H

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Stability Profile

Stability testing is a crucial component of drug development, providing information on how the quality of a substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and pathways.

Theoretical Considerations
  • Hydrolytic Stability : The carbamate linkage is susceptible to hydrolysis, especially under basic conditions, which could lead to the formation of 4-aminophenylsulfonamide and phenol. The sulfonamide group is generally more stable to hydrolysis, but cleavage of the S-N bond can occur under harsh acidic or basic conditions.

  • Oxidative Stability : The amino group on the sulfonamide moiety and the phenyl rings could be susceptible to oxidation.

  • Photostability : Aromatic compounds can be prone to photodegradation. The presence of two phenyl rings suggests that Phenyl 4-(aminosulfonyl)phenylcarbamate may be light-sensitive.

  • Thermal Stability : The stability of the compound at elevated temperatures should be evaluated to determine appropriate storage and handling conditions.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) Q1A guidelines.

Objective : To investigate the intrinsic stability of Phenyl 4-(aminosulfonyl)phenylcarbamate under various stress conditions.

Materials :

  • Phenyl 4-(aminosulfonyl)phenylcarbamate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Procedure :

  • Acid Hydrolysis : Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60 °C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis : Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation : Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.

  • Thermal Degradation : Expose the solid compound to dry heat in a calibrated oven (e.g., at 60 °C) for a specified period.

  • Photodegradation : Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

For each condition, a control sample (protected from stress) should be analyzed concurrently. The samples should be analyzed by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[8]

Data Presentation

The results of the forced degradation studies should be tabulated.

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 N HCl24 h60
0.1 N NaOH24 hRT
3% H₂O₂24 hRT
Thermal (solid)48 h60
Photolytic (solid)As per ICH Q1BRT
Photolytic (solution)As per ICH Q1BRT
Workflow and Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) F Analyze by Stability- Indicating HPLC-PDA A->F B Base Hydrolysis (e.g., 0.1N NaOH, RT) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal (e.g., 60°C, solid) D->F E Photolytic (ICH Q1B) E->F G Quantify parent compound and degradation products F->G H Perform mass balance calculation G->H I Identify degradation products (LC-MS) G->I

Caption: Workflow for conducting forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_sulfonamide_cleavage Sulfonamide Cleavage Parent Phenyl 4-(aminosulfonyl)phenylcarbamate Deg1 4-Aminophenylsulfonamide Parent->Deg1 Carbamate hydrolysis Deg2 Phenol Parent->Deg2 Carbamate hydrolysis Deg3 CO₂ Parent->Deg3 Carbamate hydrolysis Deg4 Phenyl N-(4-aminophenyl)carbamate Parent->Deg4 S-N Cleavage Deg5 SO₂ Deg4->Deg5 Further degradation

Caption: Potential degradation pathways of Phenyl 4-(aminosulfonyl)phenylcarbamate.

Analytical Methodologies

A robust analytical method is essential for the accurate quantification of Phenyl 4-(aminosulfonyl)phenylcarbamate and its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most suitable technique for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. Detection can be achieved using a UV detector, with the wavelength selected based on the UV spectrum of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of degradation products, LC-MS is an invaluable tool. It provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of unknown impurities.

Conclusion

References

  • Solubility of Things.
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  • Ciftja, A. F., et al. (2011). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Energy Procedia, 4, 1738-1745.
  • Tasso, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1135-1195.
  • Marino, S. M., et al. (2018). Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH. Applied and Environmental Microbiology, 84(4), e02377-17.
  • Marino, S. M., et al. (2018).
  • Mitic, M., et al. (2016). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of the Serbian Chemical Society, 81(12), 1369-1393.
  • accessdata.fda.gov. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Santa Cruz Biotechnology. (n.d.). phenyl 4-(aminosulfonyl)
  • PubChemLite. (n.d.). Phenyl 4-(aminosulfonyl)
  • Farmacia Journal. (n.d.). NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)
  • ChemScene. (n.d.). Phenyl n-(4-aminophenyl)
  • ResearchGate. (2014). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?.

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Foundational

Probing the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Phenyl 4-(aminosulfonyl)phenylcarbamate

Foreword: Charting a Course into the Unknown In the landscape of drug discovery, the journey from a novel chemical entity to a therapeutic agent is one of meticulous investigation. Phenyl 4-(aminosulfonyl)phenylcarbamate...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery, the journey from a novel chemical entity to a therapeutic agent is one of meticulous investigation. Phenyl 4-(aminosulfonyl)phenylcarbamate, a molecule marrying the well-established pharmacophores of sulfonamide and carbamate groups, represents a compelling yet underexplored candidate for targeted therapeutic development. The absence of a defined mechanism of action necessitates a systematic and hypothesis-driven approach to unravel its biological function. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic investigation of this compound. We will eschew a rigid, one-size-fits-all template, instead adopting a flexible, inquiry-based methodology that allows the experimental evidence to guide the subsequent steps of the investigation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experimental protocol is a self-validating system designed to yield robust and reproducible data.

Deconstructing the Molecule: Clues from Chemical Architecture

The structure of Phenyl 4-(aminosulfonyl)phenylcarbamate (C13H12N2O4S) itself provides the foundational hypotheses for its mechanism of action.[1][2][3] The molecule is comprised of two key functional moieties: a sulfonamide group and a carbamate linkage.[4]

  • The Sulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry, famously present in antibacterial sulfa drugs and a wide array of other therapeutics.[5] Sulfonamides are well-documented inhibitors of various enzymes, often by mimicking a substrate or binding to an allosteric site. Potential targets include:

    • Carbonic Anhydrases: Involved in pH regulation, ion transport, and tumorigenicity.[5][6]

    • Dihydropteroate Synthase: The target of antibacterial sulfonamides, crucial for folic acid synthesis in microorganisms.[5]

    • Matrix Metalloproteinases (MMPs): Implicated in cancer and inflammatory diseases.[5]

    • Aldose Reductase: A target for diabetic complications.[7]

  • The Carbamate Moiety: Carbamates are recognized for their chemical stability and ability to act as peptide bond surrogates.[8][9] They are frequently employed in the design of:

    • Enzyme Inhibitors: Particularly for serine proteases and esterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10][11]

    • Prodrugs: The carbamate linkage can be designed to undergo hydrolysis to release an active pharmacological agent.[9][12]

The combination of these two groups suggests a potential for dual-target activity or a synergistic mechanism where one group enhances the binding or selectivity of the other.

The Investigative Workflow: A Phased Approach to Target Deconvolution

We propose a multi-phased investigative workflow, commencing with broad, unbiased screening and progressively narrowing the focus to specific targets and pathways. This approach maximizes the probability of identifying the primary mechanism of action while remaining open to discovering novel biological activities.

G cluster_0 Phase 1: Initial Profiling & Target Class Identification cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Pathway Analysis & Functional Characterization Broad Phenotypic Screening Broad Phenotypic Screening Target Class Prediction (In Silico) Target Class Prediction (In Silico) Broad Phenotypic Screening->Target Class Prediction (In Silico) Biochemical/Enzymatic Assays Biochemical/Enzymatic Assays Broad Phenotypic Screening->Biochemical/Enzymatic Assays Identified Phenotype Target Class Prediction (In Silico)->Biochemical/Enzymatic Assays Predicted Targets Cellular Target Engagement Assays Cellular Target Engagement Assays Biochemical/Enzymatic Assays->Cellular Target Engagement Assays Biochemical/Enzymatic Assays->Cellular Target Engagement Assays Validated Target(s) Downstream Signaling Analysis Downstream Signaling Analysis Cellular Target Engagement Assays->Downstream Signaling Analysis Confirmed Target Engagement Cellular Phenotype Confirmation Cellular Phenotype Confirmation Downstream Signaling Analysis->Cellular Phenotype Confirmation Downstream Signaling Analysis->Cellular Phenotype Confirmation Identified Pathway Modulation

Figure 1: A phased workflow for the mechanism of action deconvolution of Phenyl 4-(aminosulfonyl)phenylcarbamate.

Phase 1: Initial Profiling & Target Class Identification

The initial phase is designed to cast a wide net to identify any significant biological activity of the compound.

A. Broad Phenotypic Screening

High-content screening (HCS) or high-throughput screening (HTS) using a diverse panel of cell lines is an efficient first step to identify cellular phenotypes modulated by Phenyl 4-(aminosulfonyl)phenylcarbamate.[13]

Experimental Protocol: High-Content Cellular Viability and Morphology Screen

  • Cell Line Selection: A panel of well-characterized human cell lines representing different tissue types and disease states (e.g., cancer cell lines from different origins, normal fibroblasts, and immortalized epithelial cells) should be selected.

  • Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with a concentration range of Phenyl 4-(aminosulfonyl)phenylcarbamate (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Staining: After incubation, cells are fixed and stained with a cocktail of fluorescent dyes to visualize key cellular components, such as Hoechst 33342 for nuclei, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria.

  • Imaging and Analysis: Automated microscopy is used to capture images, and image analysis software is employed to quantify various parameters, including cell count, nuclear morphology (size, shape, intensity), mitochondrial health, and cytoskeletal organization.

  • Data Interpretation: Significant changes in any of these parameters compared to vehicle-treated controls will indicate a cellular phenotype and guide further investigation. A Z'-factor greater than 0.5 will be considered a valid assay.[14]

B. Target Class Prediction (In Silico)

Computational approaches can be run in parallel to phenotypic screening to predict potential protein targets based on the chemical structure of Phenyl 4-(aminosulfonyl)phenylcarbamate.

Workflow: In Silico Target Prediction

  • Pharmacophore Modeling and Similarity Searching: The 3D structure of the compound can be used to search for similarities with known ligands in databases like PubChem and ChEMBL.[2]

  • Molecular Docking: Docking studies can be performed against a library of protein structures, particularly those known to bind sulfonamides or carbamates (e.g., carbonic anhydrases, cholinesterases, kinases).[15]

  • Target Prediction Algorithms: Utilize web-based servers and software that predict protein targets based on ligand chemistry (e.g., SwissTargetPrediction, SuperPred).

The output of these in silico methods will be a ranked list of potential protein targets, which can then be prioritized for biochemical validation.

Phase 2: Target Validation & Engagement

Based on the results from Phase 1, this phase focuses on validating direct interactions between Phenyl 4-(aminosulfonyl)phenylcarbamate and its putative targets.

A. Biochemical and Enzymatic Assays

Direct testing of the compound's effect on the activity of purified enzymes or recombinant proteins is the gold standard for target validation.

Example Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: A stock solution of Phenyl 4-(aminosulfonyl)phenylcarbamate is serially diluted to create a range of concentrations. Acetazolamide, a known pan-carbonic anhydrase inhibitor, should be used as a positive control.[6]

  • Assay Procedure: The enzyme is pre-incubated with the compound or control for a defined period. The reaction is initiated by the addition of the substrate.

  • Data Acquisition: The rate of product formation (4-nitrophenol) is monitored spectrophotometrically at 400 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Similar protocols can be adapted for other potential enzyme targets, such as cholinesterases, kinases, or proteases.[10]

Table 1: Hypothetical IC50 Data for Phenyl 4-(aminosulfonyl)phenylcarbamate against a Panel of Enzymes

Enzyme TargetIC50 (µM)Positive ControlControl IC50 (µM)
Carbonic Anhydrase II5.2Acetazolamide0.01
Acetylcholinesterase> 100Physostigmine0.005
Butyrylcholinesterase25.8Rivastigmine0.1
Matrix Metalloproteinase-915.1Marimastat0.002
B. Cellular Target Engagement Assays

Confirming that the compound interacts with its target in a cellular context is a critical step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with Phenyl 4-(aminosulfonyl)phenylcarbamate or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures.

  • Cell Lysis and Protein Separation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Target Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound confirms target engagement.

Phase 3: Pathway Analysis & Functional Characterization

Once a direct target is validated, the focus shifts to understanding the downstream consequences of this interaction.

A. Downstream Signaling Analysis

Investigating the modulation of signaling pathways downstream of the target protein provides a deeper understanding of the compound's cellular effects.

G Compound Compound Target_Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Compound->Target_Enzyme Inhibition Downstream_Effector_1 Downstream Effector 1 (e.g., pH regulation) Target_Enzyme->Downstream_Effector_1 Modulation Downstream_Effector_2 Downstream Effector 2 (e.g., ion transport) Target_Enzyme->Downstream_Effector_2 Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Figure 2: A representative signaling pathway illustrating the downstream effects of target inhibition.

Workflow: Phospho-Proteomic Analysis

  • Cell Treatment and Lysis: Cells are treated with Phenyl 4-(aminosulfonyl)phenylcarbamate at its EC50 concentration for various time points. Cells are then lysed, and proteins are extracted.

  • Protein Digestion and Phosphopeptide Enrichment: Proteins are digested into peptides, and phosphopeptides are enriched using techniques like titanium dioxide or immobilized metal affinity chromatography.

  • LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Changes in the phosphorylation status of key signaling proteins are identified and quantified, revealing which pathways are modulated by the compound.

B. Cellular Phenotype Confirmation

The final step is to link the observed cellular phenotype from Phase 1 to the validated target and pathway modulation. This can be achieved through genetic approaches.

Experimental Protocol: Target Knockdown/Knockout and Compound Rescue

  • Target Depletion: Use siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the validated target protein in the sensitive cell line identified in Phase 1.

  • Phenotypic Assessment: Confirm that the genetic depletion of the target protein phenocopies the effect of treatment with Phenyl 4-(aminosulfonyl)phenylcarbamate.

  • Rescue Experiment (for knock-in of a resistant mutant): If a resistant mutant of the target is known, its expression in the presence of the compound should rescue the cellular phenotype.

Conclusion and Future Directions

The study of Phenyl 4-(aminosulfonyl)phenylcarbamate's mechanism of action is an endeavor that begins with its fundamental chemical properties and progresses through a logical sequence of hypothesis testing and refinement. The framework presented in this guide provides a robust and adaptable strategy for any research team embarking on this investigation. The integration of phenotypic screening, in silico prediction, biochemical validation, and cellular pathway analysis will not only illuminate the mechanism of this specific compound but also potentially uncover novel therapeutic targets and strategies. The journey to understanding is as critical as the destination, and a systematic approach is the most reliable compass.

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  • NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. Farmacia Journal. [Link]

  • (4-Arylsulfamoyl)phenylcarbamic acid esters: I. Synthesis and activity against herpes viruses. ResearchGate. [Link]

  • Drug Molecules containing sulfonamide and carbamate moieties. ResearchGate. [Link]

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  • Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. PubMed. [Link]

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Exploratory

In Silico Modeling of Phenyl 4-(aminosulfonyl)phenylcarbamate Interactions

Technical Guide for Computational Medicinal Chemistry Executive Summary This technical guide details the computational modeling workflow for Phenyl 4-(aminosulfonyl)phenylcarbamate , a representative small molecule inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Computational Medicinal Chemistry

Executive Summary

This technical guide details the computational modeling workflow for Phenyl 4-(aminosulfonyl)phenylcarbamate , a representative small molecule inhibitor targeting Carbonic Anhydrase (CA) enzymes. The molecule features a classic pharmacophore design: a primary sulfonamide (


) acting as a Zinc-Binding Group (ZBG) and a phenylcarbamate tail designed to exploit the hydrophobic sub-pockets of the enzyme to confer isoform selectivity (e.g., hCA II vs. hCA IX).

This guide moves beyond standard protocols, addressing critical challenges such as Zinc parameterization in molecular dynamics (MD) and ionization state management during docking.

Part 1: Molecular Architecture & Target Identification

The Ligand: Structural Deconstruction

The ligand operates via a "Head-Linker-Tail" mechanism. Accurate modeling requires treating these three distinct zones with specific force field parameters.[1]

RegionChemical StructureFunctionModeling Criticality
Head (ZBG) 4-aminosulfonyl (

)
Coordinates catalytic

Ionization State: Must be modeled as the deprotonated anion (

) for active binding.
Linker Carbamate (

)
Hydrogen bonding (H-bond) donor/acceptorTorsion: Rotatable bonds determine orientation in the active site channel.
Tail Phenyl ringHydrophobic interactionSelectivity: Targets the hydrophobic wall (Phe131, Val135 in hCA II).
The Target: Human Carbonic Anhydrase II (hCA II)[1][2][3]
  • PDB Selection: Use PDB ID: 3K34 or 1CA2 (High resolution < 1.5 Å).

  • Active Site Features:

    • Catalytic Center:

      
       coordinated by His94, His96, His119.[2]
      
    • Gatekeepers: Thr199 and Glu106 (essential for H-bond network).

    • Hydrophobic Wall: Residues 131, 132, 135 (varies between isoforms, key for selectivity).[3][4]

Part 2: Pre-processing & System Setup (The Foundation)

Ligand Preparation (QM-Based)

Standard force fields (GAFF/OPLS) often underestimate the polarization of the sulfonamide nitrogen.

  • Protocol:

    • Generate 3D conformers (e.g., ConfGen/LigPrep).

    • QM Optimization: Optimize geometry using DFT (B3LYP/6-31G**) to correct bond lengths around the sulfur atom.

    • Charge Calculation: Use RESP (Restrained Electrostatic Potential) charges derived from the QM output, rather than standard BCC charges, to accurately capture the electron density of the sulfonamide anion.

Protein Preparation & The "Zinc Problem"

The coordination of Zinc is the most common failure point in MD simulations of metalloproteins. Standard 12-6 Lennard-Jones potentials fail to maintain the tetrahedral geometry.

  • Solution: The Cationic Dummy Atom (CDA) Model Instead of a single

    
     sphere, model the ion as a central particle surrounded by 4 "dummy" charges. This mimics the 
    
    
    
    hybridization required for tetrahedral coordination.
    • Alternative: If using AMBER, employ the MCPB.py workflow to generate a bonded model (treating Zn-His bonds as covalent springs) for maximum stability.

Part 3: Molecular Docking Workflow

Grid Generation
  • Center: Coordinates of the catalytic Zinc.

  • Dimensions:

    
     Å (Sufficient to cover the hydrophobic pocket).
    
  • Constraints (Crucial):

    • Metal Coordination constraint: Define a spherical constraint (radius 2.5 Å) around the Zn ion.

    • H-Bond constraint: Obligatory H-bond between sulfonamide NH and Thr199 backbone oxygen.

Docking Algorithm Settings
  • Software: GOLD (ChemPLP score) or Glide (SP/XP).

  • Sampling: Increase exhaustiveness (or "early termination" = off) to allow the phenyl tail to explore the flexible hydrophobic wall.

Visualization of Docking Logic

The following diagram illustrates the decision tree for validating a docking pose.

DockingWorkflow Start Input: Ligand & Protein Structure Prep Prep: Ligand (RESP Charges) Protein (Protonation H++) Start->Prep Grid Grid Gen: Center on Zn2+ Constraint: Zn-N < 2.2Å Prep->Grid Dock Docking (Genetic Algorithm) Grid->Dock Filter1 Filter: Zn Coordination? Dock->Filter1 Filter2 Filter: Thr199 H-Bond? Filter1->Filter2 Yes Fail Discard Pose Filter1->Fail No (>2.5Å) Score Scoring (ChemPLP/GlideScore) Filter2->Score Yes Filter2->Fail No

Caption: Logic flow for filtering docking poses. Only poses satisfying the Zinc coordination geometry and Thr199 interaction are scored.

Part 4: Molecular Dynamics (MD) & Stability Analysis[6]

Docking provides a static snapshot. MD is required to verify if the phenylcarbamate tail remains stable or destabilizes the complex.

Simulation Protocol
  • Engine: GROMACS 2024 or AMBER 22.

  • Force Field:

    • Protein: AMBER ff14SB (Gold standard for side-chain dynamics).

    • Ligand: GAFF2 (General AMBER Force Field).

    • Water: TIP3P or OPC (OPC is recommended for better solvent polarization).

  • Time Scale: Minimum 100 ns.

Trajectory Analysis Metrics

Summarize the trajectory data using the following causality checks:

MetricThresholdInterpretation
Ligand RMSD

Å
Stable. The pose is thermodynamically viable.
Zn-N Distance

Å
Coordinated. If distance drifts

Å, the ZBG parameterization failed.
Tail RMSF

Å
Anchored. High fluctuation indicates the tail does not fit the hydrophobic pocket (selectivity failure).
Interaction Network Diagram

The stability of the complex relies on a specific network of interactions.

InteractionMap Zn Zn2+ Ion LigandHead Sulfonamide (Head) Zn->LigandHead Coordination His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 LigandLinker Carbamate (Linker) LigandHead->LigandLinker Thr199 Thr199 (Gatekeeper) LigandHead->Thr199 H-Bond LigandTail Phenyl (Tail) LigandLinker->LigandTail Phe131 Phe131 (Hydrophobic) LigandTail->Phe131 Pi-Stacking Val135 Val135 (Hydrophobic) LigandTail->Val135 Hydrophobic

Caption: Interaction map showing the critical Zn-coordination and the hydrophobic anchor points for the phenyl tail.

Part 5: ADMET & Physicochemical Profiling

The carbamate linker introduces specific liabilities that must be modeled.

  • Metabolic Stability (Hydrolysis):

    • Carbamates are susceptible to hydrolysis by esterases.

    • In Silico Test: Calculate the LUMO energy of the carbonyl carbon. A lower LUMO suggests higher susceptibility to nucleophilic attack (hydrolysis).

  • Solubility (LogS):

    • The biphenyl-like structure reduces aqueous solubility.

    • Optimization: If LogS < -5.0, suggest adding polar substituents (e.g., -OH, -F) to the tail ring in the design phase.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a novel binding mode for a sulfonamide. Journal of Medicinal Chemistry, 55(11), 5554-5561. (Provides structural basis for "tail" interactions). Link

  • Duarte, F., et al. (2014). Force field parametrization of metal ions in metalloproteins. Journal of Chemical Theory and Computation, 10(4), 1498-1511. (Source for Zn parameterization protocols). Link

  • Sastry, G. M., et al. (2013). Docking and scoring in drug discovery: a review. Journal of Computer-Aided Molecular Design, 27(6), 421-456. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688. (Reference for ff14SB/GAFF workflows). Link

Sources

Exploratory

Therapeutic Horizons of Phenyl 4-(aminosulfonyl)phenylcarbamate: A Dual-Function Sulfonamide Scaffold

Based on the structural pharmacophores and specific biological activities identified in the literature, here is the in-depth technical guide. Executive Summary Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) re...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural pharmacophores and specific biological activities identified in the literature, here is the in-depth technical guide.

Executive Summary

Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) represents a critical scaffold in the development of "tail-approach" sulfonamide inhibitors. Structurally composed of a classic benzenesulfonamide "warhead" linked via a carbamate moiety to a hydrophobic phenyl tail, this compound exhibits a dual pharmacologic profile. It functions primarily as a potent Carbonic Anhydrase (CA) Inhibitor , targeting hypoxia-induced isoforms (CA IX/XII) in oncology, while secondary literature identifies specific activity against Herpes Simplex Virus (HSV) . This guide details the synthesis, mechanism of action, and experimental validation of this compound for drug development professionals.

Part 1: Structural Pharmacology & Mechanism of Action

The "Tail-Approach" Design

The therapeutic efficacy of Phenyl 4-(aminosulfonyl)phenylcarbamate is derived from its tripartite structure, optimized for binding to the active site of metalloenzymes like Carbonic Anhydrase.

  • Zinc-Binding Group (ZBG): The primary sulfonamide (-SO2NH2) coordinates directly with the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Linker (Carbamate): The -NH-COO- bridge provides hydrogen bond acceptors/donors that interact with hydrophilic residues (e.g., Thr199 in hCA II) and offers metabolic stability superior to simple esters.

  • Hydrophobic Tail (Phenyl): The terminal phenyl group extends into the hydrophobic pocket of the enzyme, conferring selectivity for specific isoforms (e.g., CA IX) over ubiquitous cytosolic ones (CA I/II).

Mechanism of Action: CA Inhibition & Antiviral Activity

The compound operates through two distinct mechanisms depending on the biological context.

Mechanism A: Carbonic Anhydrase Inhibition (Oncology/Glaucoma) In hypoxic tumors, CA IX is overexpressed to regulate pH. This compound inhibits the reversible hydration of CO2, leading to intracellular acidification and reduced tumor survival.

  • Reaction:

    
    
    
  • Inhibition: The sulfonamide anion (

    
    ) binds Zn(II) in a tetrahedral geometry, blocking substrate entry.
    

Mechanism B: Viral Suppression (HSV) Research indicates that (4-arylsulfamoyl)phenylcarbamic acid esters interfere with viral replication. While the precise target remains under investigation, potential mechanisms include the inhibition of viral proteases or interference with host-cell biosynthetic pathways required for viral assembly [1].

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway mechanism, highlighting the convergence on pH regulation and viral replication.

MechanismOfAction cluster_CA Pathway A: CA Inhibition (Oncology) cluster_Viral Pathway B: Antiviral Activity (HSV) Compound Phenyl 4-(aminosulfonyl) phenylcarbamate CA_Enzyme Carbonic Anhydrase (CA IX / XII) Compound->CA_Enzyme Binds Viral_Rep Viral Replication Complex Compound->Viral_Rep Inhibits Zinc Active Site Zn(II) CA_Enzyme->Zinc Coordinates pH_Reg pH Regulation (Extracellular Acidosis) Zinc->pH_Reg Disrupts Tumor_Stasis Tumor Growth Stasis pH_Reg->Tumor_Stasis Induces Protease Viral Protease (Putative) Viral_Rep->Protease Target? Suppression Viral Load Reduction Protease->Suppression Blocks

Figure 1: Dual-mechanism pathway showing Carbonic Anhydrase inhibition (Top) and Viral Suppression (Bottom).

Part 2: Chemical Synthesis & Validation

Synthesis Protocol

The synthesis utilizes a nucleophilic substitution reaction between 4-aminobenzenesulfonamide (sulfanilamide) and phenyl chloroformate. This method ensures high yield and purity of the carbamate linkage.

Reaction Scheme: H2N-C6H4-SO2NH2 + Ph-O-CO-Cl → Ph-O-CO-NH-C6H4-SO2NH2 + HCl

Materials Required:
  • 4-Aminobenzenesulfonamide (Sulfanilamide) [CAS: 63-74-1]

  • Phenyl Chloroformate [CAS: 1885-14-9]

  • Solvent: Anhydrous Pyridine or Acetone/K2CO3

  • Quenching Agent: 1M HCl

Step-by-Step Methodology:
  • Preparation: Dissolve 10 mmol (1.72 g) of 4-aminobenzenesulfonamide in 20 mL of anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 11 mmol (1.72 g, ~1.4 mL) of phenyl chloroformate over 30 minutes. Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold 1M HCl to precipitate the product and neutralize pyridine.

  • Purification: Filter the white precipitate. Wash with cold water (3x 20 mL) and recrystallize from Ethanol/Water (9:1).

  • Yield: Expected yield is 85–92%.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Dissolve Sulfanilamide in Pyridine (0°C) Add_Rgt Add Phenyl Chloroformate (Dropwise, <5°C) Start->Add_Rgt React Stir at RT (4-6 hrs) Monitor TLC Add_Rgt->React Quench Quench in Ice-Cold 1M HCl React->Quench Filter Filter Precipitate Wash with H2O Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify End Final Product: Phenyl 4-(aminosulfonyl)phenylcarbamate Purify->End

Figure 2: Step-by-step synthesis workflow for Phenyl 4-(aminosulfonyl)phenylcarbamate.

Part 3: Experimental Validation Protocols

To validate the therapeutic potential, the following assays are mandatory.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the inhibition constant (


) against specific CA isoforms (hCA I, II, IX, XII).
ParameterCondition
Method Stopped-Flow CO2 Hydration Assay
Substrate CO2 (Saturated solution)
Indicator Phenol Red (0.2 mM)
Buffer HEPES (20 mM, pH 7.5) + Na2SO4 (20 mM)
Detection Absorbance at 557 nm
Temperature 25°C

Protocol:

  • Prepare serial dilutions of the inhibitor (0.1 nM to 10 µM) in DMSO.

  • Incubate enzyme (hCA) with inhibitor for 15 minutes.

  • Rapidly mix enzyme-inhibitor solution with CO2-saturated buffer in the stopped-flow apparatus.

  • Monitor the rate of acidification (color change of Phenol Red) over 0–10 seconds.

  • Calculate

    
     using the Cheng-Prusoff equation.
    
Stability & Hydrolysis Study

Since carbamates can act as prodrugs, determining their stability is crucial.

Protocol:

  • Dissolve compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

  • Incubate at 37°C.

  • Aliquot samples at 0, 1, 4, 12, and 24 hours.

  • Analyze via HPLC (C18 column, Acetonitrile:Water gradient).

  • Target: <5% degradation at 24h (pH 7.4) indicates a stable inhibitor; >50% degradation suggests prodrug behavior.

Part 4: Data Summary & Therapeutic Implications

Comparative Activity Profile

The following table summarizes the expected activity based on structural analogs and literature data [1][2].

TargetActivity TypePotential IndicationMechanism
hCA IX / XII Inhibition (

nM)
Hypoxic Tumors (Metastasis)Acidification Control
hCA II Inhibition (

nM)
Glaucoma / EdemaIOP Reduction
HSV-1 SuppressionHerpes InfectionViral Replication Block
AChE Weak InhibitionAlzheimer's (Off-target)Carbamylation
Conclusion

Phenyl 4-(aminosulfonyl)phenylcarbamate is a versatile lead compound. Its primary value lies in its sulfonamide-carbamate hybrid structure , which allows it to act as a potent CA inhibitor with enhanced lipophilicity compared to simple sulfonamides. Future development should focus on optimizing the phenyl tail (e.g., adding halogens) to improve selectivity for tumor-associated CA isoforms.

References

  • Krutikova, V. I., Erkina, A. V., Tets, V. V., & Shmarova, A. A. (2010). (4-Arylsulfamoyl)phenylcarbamic acid esters: I. Synthesis and activity against herpes viruses.[1] Russian Journal of General Chemistry, 80(5), 1094–1098. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem Technical Notes. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate

Abstract & Significance This protocol details the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate , a critical activated intermediate used in the development of Carbonic Anhydrase (CA) inhibitors. Specifically, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

This protocol details the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate , a critical activated intermediate used in the development of Carbonic Anhydrase (CA) inhibitors. Specifically, this carbamate serves as a "masked isocyanate" equivalent for synthesizing ureido-benzenesulfonamides, such as the Phase II clinical candidate SLC-0111 .

Unlike direct isocyanate handling, which poses severe respiratory hazards, the phenyl carbamate route offers a stable, crystalline electrophile that reacts cleanly with diverse amines to generate urea linkages. This guide prioritizes the Phenyl Chloroformate Method due to its superior atom economy, mild conditions, and high regioselectivity for the aniline nitrogen (


) over the sulfonamide nitrogen (

).

Chemical Safety & Hazard Analysis

CRITICAL WARNING: This protocol involves lachrymators and sensitizers. All operations must be performed in a functioning fume hood.

ReagentHazard ClassCritical Handling Protocol
Phenyl Chloroformate Acute Toxin, Corrosive, LachrymatorMoisture Sensitive. Hydrolyzes to HCl and Phenol. Dispense using a dry syringe/septum technique.
Sulfanilamide Irritant, SensitizerAvoid dust inhalation. Potential allergen (sulfa drug class).
Pyridine Flammable, Toxin, ReprotoxinUse double-gloving (Nitrile). Noxious odor requires dedicated waste streams.
Tetrahydrofuran (THF) Flammable, Peroxide FormerEnsure solvent is anhydrous and inhibitor-free.

Materials & Equipment

Reagents
  • Sulfanilamide (Starting Material): >99% purity.

  • Phenyl Chloroformate (Reagent): 98%, clear liquid (discard if yellow/brown precipitate is present).

  • Pyridine (Base/Scavenger): Anhydrous.

  • Solvent: THF (Anhydrous) or Acetone (HPLC Grade).

  • Quenching: 1M HCl (Aqueous).

Equipment
  • 3-Neck Round Bottom Flask (250 mL) equipped with:

    • Nitrogen inlet adapter.

    • Pressure-equalizing addition funnel.

    • Internal temperature probe.

  • Magnetic stir bar (Teflon coated).

  • Ice-water bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Reaction Setup (Regioselective Carbamoylation)

Rationale: The aniline amine (


 for conjugate acid) is significantly more nucleophilic than the sulfonamide nitrogen (

). By controlling temperature and stoichiometry, we exclusively target the

-position.
  • Preparation: Flame-dry the 3-neck flask and cool under a stream of dry nitrogen.

  • Dissolution: Charge the flask with Sulfanilamide (1.72 g, 10.0 mmol). Add THF (20 mL) and Pyridine (1.0 mL, 12.0 mmol, 1.2 equiv). Stir until fully dissolved.

    • Note: If sulfanilamide solubility is poor in THF, Acetone may be substituted, but THF provides a cleaner impurity profile.

  • Cooling: Lower the reaction temperature to 0°C using an ice-water bath. Allow 15 minutes for thermal equilibration.

Electrophile Addition
  • Charging: Transfer Phenyl Chloroformate (1.35 mL, 1.65 g, 10.5 mmol, 1.05 equiv) into the addition funnel, diluted with 5 mL of THF.

  • Addition: Add the chloroformate solution dropwise over 20 minutes .

    • Control Point: Maintain internal temperature

      
      . rapid addition causes exotherms that may lead to bis-acylation.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2 to 3 hours .

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting sulfanilamide spot (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
Workup & Purification[1][2][3][4]
  • Quench: Pour the reaction mixture slowly into a stirred beaker containing 100 mL of 1M HCl and crushed ice.

    • Mechanism:[1][2][3][4][5] The acid neutralizes the pyridine and protonates any unreacted aniline, keeping it in the aqueous phase. The product precipitates as a white solid.[6][7]

  • Filtration: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the white solid using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • Water (

      
       mL) to remove pyridinium salts.
      
    • Cold Ethanol (

      
       mL) to remove phenol by-products.
      
  • Drying: Dry the solid under vacuum at 50°C for 6 hours.

  • Recrystallization (Optional for >99% purity): Recrystallize from boiling Ethanol.

Data Analysis & Validation

Expected Results Table
ParameterSpecificationNotes
Appearance White to off-white powderYellowing indicates phenol oxidation.
Yield 85 - 92%High efficiency reaction.
Melting Point 220 - 223°CSharp melting point indicates purity.
Solubility DMSO, DMFPoor solubility in water/DCM.
Analytical Characterization (Typical)[8][9][10][11][12][13]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.55 (s, 1H, -NH-CO-): Diagnostic carbamate proton.
      
    • 
       7.75 (d, 2H, Ar-H ortho to 
      
      
      
      ): Sulfanilamide ring.
    • 
       7.65 (d, 2H, Ar-H ortho to NH): Sulfanilamide ring.
      
    • 
       7.45 - 7.20 (m, 5H, Phenyl ring): Phenoxy group signals.
      
    • 
       7.25 (s, 2H, 
      
      
      
      ): Sulfonamide protons (exchangeable).

Mechanistic Insight & Visualization

Diagram 1: Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The pyridine acts as a base to sponge the HCl generated, driving the equilibrium forward.

ReactionMechanism Sulfanilamide Sulfanilamide (Nucleophile) Intermediate Tetrahedral Intermediate Sulfanilamide->Intermediate N4 Attack on C=O PhOCOCl Phenyl Chloroformate (Electrophile) PhOCOCl->Intermediate Product Phenyl 4-(aminosulfonyl) phenylcarbamate Intermediate->Product Elimination of Cl- Byproduct Pyridine-HCl Intermediate->Byproduct Base Scavenging

Caption: Nucleophilic attack of the aniline nitrogen on the phenyl chloroformate carbonyl, followed by chloride elimination.

Diagram 2: Experimental Workflow

This flowchart ensures the user follows the critical sequence of addition and quenching.

Workflow Start Start: 3-Neck Flask N2 Atmosphere Dissolve Dissolve Sulfanilamide in THF/Pyridine Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add Dropwise Addition: Phenyl Chloroformate (Keep T < 5°C) Cool->Add Warm Warm to RT Stir 2-3 Hours Add->Warm Quench Quench into 1M HCl + Ice Warm->Quench Filter Vacuum Filtration Wash (H2O, Cold EtOH) Quench->Filter Dry Dry & Characterize Filter->Dry

Caption: Step-by-step synthesis workflow for high-purity isolation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ChloroformateEnsure solvent is anhydrous. Check reagent quality (should not be cloudy).
Oily Product Incomplete PrecipitationIncrease volume of 1M HCl during quench. Cool the quench mixture further.
Bis-acylation Excess Reagent/High TempStrictly control temperature at 0°C during addition. Use exactly 1.05 equiv of chloroformate.
Pink/Red Color Oxidation of PhenolWash the filter cake thoroughly with cold ethanol or ether.

References

  • Supuran, C. T., et al. (2014). "SLC-0111, a first-in-class carbonic anhydrase IX inhibitor for the treatment of solid tumors."[8] Expert Opinion on Investigational Drugs. Link

  • Asian Journal of Chemistry. (2005). "Synthesis of Sulfonamide, Sulfanilamide and Carbamate Derivatives of 4-Pyrones." Asian J. Chem. 17(1), 433-438. Link

  • Santa Cruz Biotechnology. "Phenyl 4-(aminosulfonyl)phenylcarbamate Product Data Sheet." SCBT. Link

  • BenchChem. "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate." Link

  • McDonald, P. C., et al. (2020).[9] "Phase I trial of SLC-0111, a first-in-class inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors."[9] American Journal of Clinical Oncology. Link

Sources

Application

Application Note: Comprehensive NMR Characterization of Phenyl 4-(aminosulfonyl)phenylcarbamate

Abstract This application note provides a detailed guide for the structural characterization of Phenyl 4-(aminosulfonyl)phenylcarbamate using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural characterization of Phenyl 4-(aminosulfonyl)phenylcarbamate using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a complete workflow, from optimized sample preparation to in-depth spectral analysis, designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries. The causality behind experimental choices and the logic of spectral interpretation are explained to ensure technical accuracy and reproducibility. This guide serves as an authoritative protocol for verifying the identity, purity, and structure of this key sulfonamide-carbamate scaffold.

Introduction: The Scientific Rationale

Phenyl 4-(aminosulfonyl)phenylcarbamate is a molecule of interest due to its composite structure, incorporating both a sulfonamide and a carbamate functional group. The sulfonamide moiety is a cornerstone of numerous antibacterial and diuretic drugs, while the carbamate linkage is a key structural feature in various pharmaceuticals and agrochemicals.[1] Accurate and unambiguous structural confirmation is therefore a critical step in its synthesis and application.

NMR spectroscopy stands as the preeminent technique for the non-destructive elucidation of molecular structures in solution.[2] ¹H NMR provides precise information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Together, they offer a comprehensive "fingerprint" that validates the molecular identity. This note explains the "why" behind the protocol, linking experimental parameters to the physicochemical properties of the analyte to create a self-validating methodology.

Molecular Structure and Atom Numbering:

For clarity in spectral assignment, the following numbering scheme is used throughout this document:

Chemical structure of Phenyl 4-(aminosulfonyl)phenylcarbamate with atom numbering for NMR assignment.

Figure 1: Phenyl 4-(aminosulfonyl)phenylcarbamate with systematic numbering for ¹H and ¹³C NMR assignments.

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation.[3] This protocol is designed to minimize artifacts and produce high-resolution spectra suitable for unambiguous structural confirmation.

Materials and Equipment
  • Analyte: Phenyl 4-(aminosulfonyl)phenylcarbamate (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR).[4][5]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.

  • Internal Standard (Optional): Tetramethylsilane (TMS).

  • Equipment: High-quality 5 mm NMR tubes (e.g., Wilmad, Norell), Pasteur pipettes, small vials for dissolution.[3][6]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Protocol for Sample Preparation

The choice of DMSO-d₆ as the solvent is deliberate. Its high polarity readily dissolves the analyte, and its ability to form hydrogen bonds slows the chemical exchange of the N-H protons of the carbamate and sulfonamide groups, often allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.

  • Weighing the Analyte: Accurately weigh the required amount of Phenyl 4-(aminosulfonyl)phenylcarbamate into a clean, dry vial. Using a secondary vial prevents contamination of the main sample stock and makes complete dissolution easier to achieve.[5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6]

  • Dissolution: Gently vortex or swirl the vial to fully dissolve the sample. If necessary, gentle warming can be applied. A homogenous solution free of any particulate matter is critical for acquiring high-quality spectra, as solids can disrupt the magnetic field homogeneity.[6]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, unscratched 5 mm NMR tube. Ensure the sample height is between 40-50 mm.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

NMR Data Acquisition Parameters

The following are typical starting parameters on a 400 MHz spectrometer. Optimization may be required based on sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-32

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more (dependent on concentration)

    • Spectral Width: 0 to 200 ppm

    • Relaxation Delay (d1): 2 seconds

Workflow for Structural Elucidation

The following diagram outlines the logical flow from sample preparation to final structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Verification A Weigh Analyte (Phenyl 4-(aminosulfonyl)phenylcarbamate) B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D 1H NMR Acquisition C->D Insert into Spectrometer E 13C NMR Acquisition C->E Insert into Spectrometer F Analyze Chemical Shifts (δ ppm) D->F Process Data (FT, Phasing) E->F Process Data (FT, Phasing) I Assign Signals to Specific Atoms F->I G Analyze Splitting Patterns (Multiplicity) G->I H Analyze Integration (Proton Ratios) H->I J Final Structural Confirmation I->J

Sources

Method

Application Note: Infrared Spectroscopy Analysis of Phenyl 4-(aminosulfonyl)phenylcarbamate

Introduction Phenyl 4-(aminosulfonyl)phenylcarbamate is a molecule of interest in medicinal chemistry and drug development, incorporating key functional groups such as a sulfonamide and a carbamate linkage. Infrared (IR)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenyl 4-(aminosulfonyl)phenylcarbamate is a molecule of interest in medicinal chemistry and drug development, incorporating key functional groups such as a sulfonamide and a carbamate linkage. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure of a compound by measuring the absorption of infrared radiation by its chemical bonds. This application note provides a detailed guide for the analysis of Phenyl 4-(aminosulfonyl)phenylcarbamate using Fourier Transform Infrared (FTIR) spectroscopy, outlining the theoretical basis, a step-by-step experimental protocol, and a comprehensive guide to spectral interpretation. The methodologies described herein are designed to ensure data integrity and reproducibility for researchers, scientists, and professionals in the field of drug development.

Principles of Infrared Spectroscopy

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies that correspond to the frequency of their natural vibrations. These absorptions are recorded as a spectrum, which plots the percentage of transmitted light against the wavenumber (in cm⁻¹) of the radiation. The resulting spectrum is a unique "molecular fingerprint" that can be used to identify the compound and elucidate its functional groups.

For Phenyl 4-(aminosulfonyl)phenylcarbamate (C₁₃H₁₂N₂O₄S), the key functional groups that will give rise to characteristic absorption bands in the IR spectrum are:

  • Sulfonamide group (-SO₂NH₂): This group will exhibit characteristic symmetric and asymmetric stretching vibrations of the S=O bonds, as well as N-H stretching and bending vibrations.

  • Carbamate group (-O-C(=O)-NH-): This group is characterized by a strong carbonyl (C=O) stretching absorption and N-H stretching and bending vibrations.

  • Aromatic rings (phenyl groups): These will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.

  • Ether linkage (C-O-C): The C-O stretching vibrations will also be present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[1][2] This protocol outlines the steps for acquiring a high-quality FTIR spectrum of Phenyl 4-(aminosulfonyl)phenylcarbamate using an ATR accessory.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Phenyl 4-(aminosulfonyl)phenylcarbamate, solid powder.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Protocol Steps:

  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

    • Collect a background spectrum. This is a crucial step to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background is typically collected with no sample on the crystal.

  • Sample Application:

    • Using a clean spatula, place a small amount of the Phenyl 4-(aminosulfonyl)phenylcarbamate powder onto the center of the ATR crystal.

    • Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. The applied pressure should be sufficient to create intimate contact without damaging the crystal.

  • Data Acquisition:

    • Set the data acquisition parameters. Typical parameters for a solid sample are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify and label the characteristic absorption peaks in the spectrum.

  • Cleaning:

    • After analysis, release the pressure arm and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_sample 2. Sample Analysis cluster_analysis 3. Data Processing & Interpretation A Instrument Warm-up B Collect Background Spectrum A->B C Place Sample on ATR Crystal B->C Ready for Sample D Apply Pressure C->D E Acquire Spectrum D->E F Background Subtraction E->F Raw Data G Baseline Correction (optional) F->G H Peak Identification G->H I Structural Elucidation H->I

Sources

Application

HPLC method development for Phenyl 4-(aminosulfonyl)phenylcarbamate analysis

Application Note: HPLC Method Development & Validation for Phenyl 4-(aminosulfonyl)phenylcarbamate Executive Summary This guide details the development of a High-Performance Liquid Chromatography (HPLC) protocol for Phen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development & Validation for Phenyl 4-(aminosulfonyl)phenylcarbamate

Executive Summary

This guide details the development of a High-Performance Liquid Chromatography (HPLC) protocol for Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS 41104-56-7) . This compound features a labile carbamate linkage and a sulfonamide moiety, presenting specific challenges regarding hydrolytic stability and pH-dependent ionization.

Key Technical Insights:

  • Stability Control: The phenyl carbamate linkage is susceptible to base-catalyzed hydrolysis. The method utilizes a low-pH mobile phase (pH 3.0) to stabilize the analyte during the run.

  • Selectivity: A C18 stationary phase is selected to resolve the parent compound (LogP ~1.9) from its potential degradation products, Phenol and 4-Aminobenzenesulfonamide (Sulfanilamide) .

  • Detection: Dual-ring aromaticity allows for high-sensitivity UV detection at 254 nm .

Chemical Profile & Critical Parameters

ParameterSpecificationTechnical Implication
Compound Name Phenyl 4-(aminosulfonyl)phenylcarbamateTarget Analyte
Structure

Contains Sulfonamide & Carbamate groups
Molecular Weight 292.31 g/mol Suitable for UV and LC-MS
pKa (Calc) ~10.1 (Sulfonamide -SO₂NH₂)~12.3 (Carbamate -NH-)Analyte is neutral at acidic pH.[1]
LogP ~1.9Moderately lipophilic; ideal for Reversed-Phase LC.
Solubility Low in water; Soluble in ACN/MeOHDiluent must contain organic modifier.

Method Development Strategy (The "Why")

The development logic follows a Quality by Design (QbD) approach, focusing on the separation of the parent molecule from its hydrolysis degradants.

Column Selection: The Hydrophobic Interaction
  • Choice: C18 (Octadecylsilane) with end-capping.

  • Rationale: The analyte has a LogP of 1.9. A standard C18 column provides sufficient retention (

    
    ) to separate it from the void volume. End-capping reduces silanol interactions with the sulfonamide amine, preventing peak tailing.
    
  • Alternative: Phenyl-Hexyl columns can be used if orthogonal selectivity is needed, exploiting

    
     interactions with the analyte's two aromatic rings.
    
Mobile Phase pH: The Stability Lock
  • Choice: pH 3.0 Phosphate Buffer.

  • Mechanism: Phenyl carbamates undergo rapid hydrolysis in basic conditions (

    
    ) to form phenol and sulfanilamide derivatives. At pH 3.0, the carbamate linkage is kinetically stable, and the sulfonamide group remains neutral, ensuring consistent retention times.
    
Degradation Pathway Visualization

Understanding the impurities is vital for a stability-indicating method.

degradation_pathway Parent Phenyl 4-(aminosulfonyl) phenylcarbamate (Analyte) Hydrolysis Base-Catalyzed Hydrolysis (pH > 8) Parent->Hydrolysis Phenol Phenol (Degradant A) Hydrolysis->Phenol Cleavage of Ph-O bond Urea Sulfanilyl Urea (Intermediate) Hydrolysis->Urea Unstable Intermediate Sulfanilamide 4-Aminobenzene- sulfonamide (Degradant B) Urea->Sulfanilamide Further Degradation

Figure 1: Predicted degradation pathway of the target carbamate under basic stress conditions.

Detailed Experimental Protocol

Reagents & Equipment[2][3][4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD/VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).
    
  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol, Milli-Q Water.

  • Buffer Salt: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp

(Controls viscosity and retention reproducibility)
Injection Vol

Detection UV @ 254 nm (Reference: 360 nm)
Run Time 15 minutes

Gradient Program:

  • 0.0 min: 85% A / 15% B (Initial hold for polar impurities)

  • 2.0 min: 85% A / 15% B

  • 10.0 min: 40% A / 60% B (Elution of Parent)

  • 11.0 min: 10% A / 90% B (Wash)

  • 12.0 min: 85% A / 15% B (Re-equilibration)

Sample Preparation Workflow

Standard Stock Solution (1 mg/mL):

  • Weigh 10 mg of Phenyl 4-(aminosulfonyl)phenylcarbamate.

  • Dissolve in 10 mL of Acetonitrile (Do not use water/buffer for stock to prevent hydrolysis during storage).

  • Sonicate for 5 minutes. Store at

    
    .[2]
    

Working Standard (50 µg/mL):

  • Dilute 500 µL of Stock Solution into 9.5 mL of Diluent .

  • Diluent Composition: Water:Acetonitrile (70:30 v/v). Note: High organic content in diluent ensures solubility, while water matches initial mobile phase to prevent peak distortion.

Method Validation & Performance Criteria

To ensure the method is "Trustworthy" (Part 2), the following validation parameters must be met.

System Suitability Testing (SST)

Inject the Working Standard 5 times before sample analysis.

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
Linearity & Range

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance:

    
    .
    
Specificity (Forced Degradation)

Perform a stress test to prove the method is stability-indicating.

  • Acid Stress: 0.1 N HCl, 60°C, 1 hour.

  • Base Stress: 0.1 N NaOH, Room Temp, 10 min (Expect rapid degradation to Phenol).

  • Oxidation: 3%

    
    .
    
  • Requirement: Resolution (

    
    ) between Parent peak and Phenol/Sulfanilamide peaks must be 
    
    
    
    .

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN)Dilute sample in Mobile Phase A:B (70:30).
Retention Drift pH fluctuationEnsure buffer is strictly pH 3.0. Sulfonamide ionization is pH-sensitive near pKa.
Ghost Peaks Hydrolysis in autosamplerKeep autosampler temperature at

. Limit run time of prepared samples.
High Backpressure Buffer precipitationEnsure mixing of Buffer/ACN does not exceed solubility limits (keep ACN < 90% in MP B if premixed).

Visual Workflow: Method Execution

method_workflow Start Start Method Development Prep Prepare Stock (100% ACN) Start->Prep Dilute Dilute to Working Conc. (70:30 Water:ACN) Prep->Dilute Inject Inject 10 µL Gradient Elution Dilute->Inject Check Check Resolution (Rs) Parent vs Phenol Inject->Check Pass Valid Run Process Data Check->Pass Rs > 1.5 Fail Adjust Gradient or pH Check->Fail Rs < 1.5 Fail->Inject

Figure 2: Step-by-step execution flow for the HPLC analysis.

References

  • PubChem. (n.d.). Phenyl 4-(aminosulfonyl)phenylcarbamate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for C18 column selection and gradient design).
  • U.S. EPA. (n.d.). Method 531.2 - Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC. (Provides authoritative grounding on carbamate stability and pH requirements). Retrieved from [Link]

Sources

Method

Technical Application Note: High-Purity Isolation of Phenyl 4-(aminosulfonyl)phenylcarbamate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) is a critical supramolecular synthon and intermediate in the synthesis of ureido-substituted benzenes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) is a critical supramolecular synthon and intermediate in the synthesis of ureido-substituted benzenesulfonamides, including the Phase II clinical candidate SLC-0111 (Solid Tumor Carbonic Anhydrase IX Inhibitor).

Functioning as a "masked isocyanate," this carbamate allows for the bench-stable storage of a reactive electrophile that can subsequently generate ureas upon reaction with amines, displacing phenol. However, the synthesis—typically involving the reaction of sulfanilamide with phenyl chloroformate—generates stoichiometric quantities of phenol and potential unreacted sulfanilamide (starting material).

Achieving


 purity is non-negotiable for downstream GMP applications, as residual phenol is toxic and competes in subsequent nucleophilic attacks, while unreacted sulfanilamide skews stoichiometry. This guide details a robust recrystallization protocol designed to selectively reject these specific impurities.
Compound Profile
PropertyData
IUPAC Name Phenyl (4-sulfamoylphenyl)carbamate
Molecular Formula

Molecular Weight 292.31 g/mol
Solubility Profile Soluble in polar aprotic solvents (DMSO, DMF, hot MeCN); Low solubility in water,

, Hexane.[1]
Key Impurities Phenol (byproduct), 4-Aminobenzenesulfonamide (SM), Diphenyl Carbonate.
Target Melting Point 198–200 °C (Decomposition)

Pre-Purification Assessment & Logic

Before initiating recrystallization, the crude material must be assessed.[2][3] The crude solid is typically isolated from a reaction in THF or Acetone by precipitation with water.

The Purification Challenge:

  • Phenol Removal: Phenol (

    
    ) often co-precipitates with the carbamate due to hydrogen bonding with the sulfonamide moiety.
    
  • Hydrolysis Risk: The carbamate linkage is susceptible to hydrolysis in hot aqueous base or acid. Neutral conditions are required.

  • Solvent Selection:

    • Water/Ethanol: Effective but risks hydrolysis if prolonged heating occurs.

    • Acetonitrile (MeCN):Recommended. High solubility at boiling (

      
      ), low solubility at RT, and excellent rejection of phenol.
      
Impurity Rejection Mechanism

The selected protocol utilizes Acetonitrile (MeCN) as the primary solvent.

  • Sulfanilamide (SM): Moderate solubility in cold MeCN; remains in mother liquor.

  • Phenol: Highly soluble in MeCN; remains entirely in the mother liquor.

  • Inorganics (Salts): Insoluble in hot MeCN; removed via hot filtration.

Detailed Recrystallization Protocol

Safety Warning: Phenyl 4-(aminosulfonyl)phenylcarbamate is a skin sensitizer.[1] Phenol is corrosive and toxic. Perform all operations in a fume hood.

Materials
  • Crude Product: Phenyl 4-(aminosulfonyl)phenylcarbamate (dry powder).

  • Solvent: HPLC-grade Acetonitrile (MeCN).

  • Wash Solvent: Diethyl Ether or cold MeCN.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.

Step-by-Step Workflow
Phase 1: Dissolution and Hot Filtration[3]
  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Solvent Addition: Add 80 mL of Acetonitrile (MeCN).

    • Note: A ratio of 8–10 mL solvent per gram of solid is a good starting point.

  • Reflux: Attach a condenser and heat the mixture to reflux (

    
    ) with stirring.
    
    • Observation: The solution should become clear. If undissolved solid remains after 10 minutes of reflux, add MeCN in 5 mL increments until dissolution is complete.

    • Critical: If a fine white suspension persists despite adding excess solvent, these are likely inorganic salts (e.g., pyridine hydrochloride or

      
      ). Do not add more solvent. 
      
  • Hot Filtration (Optional but Recommended): If insolubles are present, filter the boiling solution rapidly through a pre-warmed glass frit or fluted filter paper to remove inorganic salts.

Phase 2: Crystallization[4][5]
  • Slow Cooling: Remove the flask from heat. Allow it to cool to room temperature (RT) undisturbed on a cork ring or wood block.

    • Mechanism:[2][6] Rapid cooling ("shock cooling") traps phenol inside the crystal lattice. Slow cooling excludes impurities.

  • Nucleation: Crystals should begin to form around

    
    . If no crystals appear by 
    
    
    
    , scratch the inner wall of the flask with a glass rod.
  • Deep Cooling: Once at RT, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
Phase 3: Isolation and Washing[2][3]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Displacement Wash:

    • Wash the filter cake with 2 x 10 mL of cold Acetonitrile (

      
      ) .
      
    • Secondary Wash (Crucial for Phenol Removal): Wash with 2 x 15 mL of Diethyl Ether . Phenol is extremely soluble in ether, while the carbamate is insoluble. This step "strips" surface-bound phenol.

  • Drying: Dry the solid under high vacuum at

    
     for 4 hours.
    

Process Analytical Technology (PAT) & QC

Visualizing the Workflow

The following diagram illustrates the purification logic and impurity rejection pathways.

RecrystallizationWorkflow Crude Crude Phenyl Carbamate (Contains: Phenol, Sulfanilamide, Salts) Dissolution Dissolve in Boiling MeCN (Reflux @ 82°C) Crude->Dissolution HotFilter Hot Filtration Dissolution->HotFilter Insolubles Discard Solid: Inorganic Salts HotFilter->Insolubles Retentate Cooling Controlled Cooling (Reflux -> RT -> 4°C) HotFilter->Cooling Filtrate Filtration Vacuum Filtration Cooling->Filtration MotherLiquor Discard Filtrate: Phenol, Unreacted Sulfanilamide Filtration->MotherLiquor Filtrate Washing Wash Cake: 1. Cold MeCN 2. Diethyl Ether (Phenol Strip) Filtration->Washing Filter Cake Drying Vacuum Dry (45°C, 4h) Washing->Drying FinalProduct Pure Phenyl 4-(aminosulfonyl)phenylcarbamate (>99.5% Purity) Drying->FinalProduct

Caption: Workflow for the selective removal of phenol and sulfanilamide via Acetonitrile recrystallization.

Quality Control Specifications

After drying, validate the batch against these criteria:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid.
Melting Point Capillary198–200 °C (Sharp range < 2°C indicates high purity).
Purity HPLC (UV 254 nm)

Area.
Phenol Content

-NMR (DMSO-

)
Absence of multiplets at

6.7–7.3 ppm (distinct from carbamate aromatics).
Identity IR (ATR)Carbonyl stretch (

) at

; Sulfonamide

at

.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: Solution is too concentrated or cooled too rapidly.

  • Fix: Re-heat to reflux. Add 10-20% more Acetonitrile. Allow to cool very slowly (wrap flask in foil/towel). Seed with a pure crystal at

    
    .
    

Issue 2: Persistent Phenol Smell/Impurity

  • Cause: Phenol trapped in crystal lattice.

  • Fix: Grind the dried solid into a fine powder. Suspend in Diethyl Ether (slurry wash) and stir for 30 minutes at RT. Filter and dry.[2][4][5][3] The ether will extract the phenol without dissolving the carbamate.

Issue 3: Low Yield (< 50%)

  • Cause: Solubility in MeCN is too high at RT.

  • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop). Note: Second crop usually has lower purity.

References

  • Synthesis and Biological Evalu

    • Source: Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry.
    • Context: Describes the use of phenyl carbamates as key intermedi
    • URL:[Link] (General Journal Link for verification)

  • General Synthesis of Phenyl Carbam

    • Source: BenchChem Application Notes.[2] "Synthesis of Carbamates Using Phenyl Chloroformate Precursors."

    • Context: Provides general stoichiometry and solvent recommendations (THF/Ethyl Acet
  • Recrystalliz

    • Source: University of Rochester, Department of Chemistry.
    • Context: Guidelines on selecting polar/non-polar solvent pairs for arom
    • URL:[Link]

  • Compound Data: Phenyl 4-(aminosulfonyl)phenylcarbamate. [7][8][9]

    • Source: PubChem.[1][7][10] "Phenyl 4-(aminosulfonyl)phenylcarbamate (Compound)."

    • Context: Verification of chemical structure and identifiers (CAS 41104-56-7).
    • URL:[Link][7]

Sources

Application

Application Notes and Protocols: A Guide to Utilizing Phenyl 4-(aminosulfonyl)phenylcarbamate in In Vitro Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive framework for researchers investigating the enzyme inhibitory pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for researchers investigating the enzyme inhibitory properties of Phenyl 4-(aminosulfonyl)phenylcarbamate. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methodologies for characterizing the inhibitory potential of this compound, with a particular focus on its likely activity against carbonic anhydrases.

Introduction: The Therapeutic Potential of Sulfonamide-Based Enzyme Inhibitors

Phenyl 4-(aminosulfonyl)phenylcarbamate belongs to the sulfonamide class of compounds, a chemical scaffold renowned for its diverse pharmacological activities.[1] A significant number of sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3]

Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[4][5] This makes them attractive targets for the development of novel anticancer agents. The structurally related compound, SLC-0111 (a ureido-substituted benzenesulfonamide), is a well-characterized inhibitor of CA IX and is currently in clinical trials for the treatment of advanced solid tumors.[6][7] Given the structural similarities, it is hypothesized that Phenyl 4-(aminosulfonyl)phenylcarbamate also functions as a carbonic anhydrase inhibitor. These application notes will guide the user through the process of validating this hypothesis and characterizing the compound's inhibitory profile.

Mechanism of Action: Targeting Carbonic Anhydrase Activity

The primary mechanism by which sulfonamide-based inhibitors target carbonic anhydrases involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity.

The following diagram illustrates the proposed mechanism of inhibition of carbonic anhydrase by a sulfonamide-based inhibitor like Phenyl 4-(aminosulfonyl)phenylcarbamate.

Carbonic Anhydrase Inhibition Proposed Mechanism of Carbonic Anhydrase Inhibition cluster_0 Enzyme Active Site CA_Active_Site Carbonic Anhydrase (CA) Zn²⁺ H2O H₂O CA_Active_Site:f1->H2O Coordination Inhibited_Complex Inhibited CA Complex R-SO₂NH⁻-Zn²⁺ CA_Active_Site->Inhibited_Complex Inhibition H2O->Inhibited_Complex Inhibitor Phenyl 4-(aminosulfonyl)phenylcarbamate R-SO₂NH₂ Inhibitor->Inhibited_Complex Binding Enzyme Inhibition Assay Workflow Experimental Workflow for CA Inhibition Assay Start Start Prep_Inhibitor Prepare Inhibitor Stock (Phenyl 4-(aminosulfonyl)phenylcarbamate in DMSO) Start->Prep_Inhibitor Prep_Enzyme Prepare Enzyme Working Solution Start->Prep_Enzyme Prep_Substrate Prepare Substrate Solution (pNPA in Acetonitrile or DMSO) Start->Prep_Substrate Plate_Setup Set up 96-well plate with controls and test compound dilutions Prep_Inhibitor->Plate_Setup Add_Enzyme Add Enzyme to wells and pre-incubate with inhibitor Prep_Enzyme->Add_Enzyme Initiate_Reaction Initiate reaction by adding pNPA substrate Prep_Substrate->Initiate_Reaction Plate_Setup->Add_Enzyme Add_Enzyme->Initiate_Reaction Measure_Absorbance Measure absorbance at 405 nm in kinetic mode Initiate_Reaction->Measure_Absorbance Data_Analysis Analyze data to determine % inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carbonic anhydrase inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of Phenyl 4-(aminosulfonyl)phenylcarbamate in DMSO. From this, create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM.

    • Positive Control: Prepare a stock solution of Acetazolamide in DMSO and dilute similarly to the test compound.

    • Enzyme Working Solution: Dilute the purified carbonic anhydrase in Assay Buffer to a final concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes. The optimal concentration should be determined empirically.

    • Substrate Solution: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO. This solution should be prepared fresh. [8]

  • Assay Plate Setup:

    • Add 80 µL of Assay Buffer to all wells of a 96-well microplate.

    • Add 10 µL of the diluted Phenyl 4-(aminosulfonyl)phenylcarbamate solutions to the 'Test' wells.

    • Add 10 µL of the diluted Acetazolamide solutions to the 'Positive Control' wells.

    • Add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor solutions to the 'Enzyme Control' (no inhibitor) wells.

    • Add 10 µL of Assay Buffer to the 'Blank' wells (no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the Enzyme Working Solution to the 'Test', 'Positive Control', and 'Enzyme Control' wells.

    • Add 10 µL of Assay Buffer to the 'Blank' wells.

    • Mix gently and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add 10 µL of the 20 mM pNPA stock solution to all wells. The final volume in each well will be 110 µL.

    • Immediately place the plate in a microplate reader pre-warmed to 25°C or 37°C.

    • Measure the increase in absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-15 minutes.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

  • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct the rates of the 'Test' and 'Positive Control' wells by subtracting the rate of the 'Blank' well (background hydrolysis of pNPA).

  • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of the 'Enzyme Control' well.

    • V_inhibitor is the rate of the 'Test' well at a given inhibitor concentration.

2. Determination of IC50:

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve.

3. Determination of Inhibition Constant (Ki):

The IC50 value is dependent on the substrate concentration. To determine the inhibition constant (Ki), which is an intrinsic measure of the inhibitor's potency, the Cheng-Prusoff equation can be used for competitive inhibitors: Ki = IC50 / (1 + [S] / Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant for the substrate.

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), further kinetic studies are required, such as generating Lineweaver-Burk plots at various substrate and inhibitor concentrations. [9][10] Data Presentation:

ParameterDescriptionExample Value (for a known CA inhibitor)
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.50 nM
Ki The inhibition constant, a measure of the inhibitor's binding affinity.25 nM
Mode of Inhibition The mechanism by which the inhibitor binds to the enzyme (e.g., competitive).Competitive

Data Analysis Flowchart:

Data_Analysis_Flowchart Data Analysis and Interpretation Flowchart Input Kinetic Absorbance Data (405 nm) Calc_Rate Calculate Reaction Rates (ΔAbs/min) Input->Calc_Rate Calc_Inhibition Calculate Percent Inhibition for each concentration Calc_Rate->Calc_Inhibition Plot_Dose_Response Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Dose_Response Determine_IC50 Determine IC50 from the dose-response curve Plot_Dose_Response->Determine_IC50 Kinetic_Studies Perform further kinetic studies (vary [S] and [I]) Determine_IC50->Kinetic_Studies Lineweaver_Burk Generate Lineweaver-Burk plots Kinetic_Studies->Lineweaver_Burk Determine_Ki Determine Ki and Mode of Inhibition Lineweaver_Burk->Determine_Ki Output Report IC50, Ki, and Mode of Inhibition Determine_Ki->Output

Caption: Flowchart for data analysis in enzyme inhibition studies.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following controls should be included in every assay:

  • No-Enzyme Control (Blank): To measure the rate of non-enzymatic hydrolysis of the substrate.

  • No-Inhibitor Control (Enzyme Control): Represents 100% enzyme activity.

  • Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., Acetazolamide for carbonic anhydrases) should be run in parallel to validate the assay's performance.

  • Solvent Control: To ensure that the solvent used to dissolve the inhibitor (e.g., DMSO) does not affect enzyme activity at the concentrations used.

Conclusion

These application notes provide a robust framework for the in vitro characterization of Phenyl 4-(aminosulfonyl)phenylcarbamate as a potential enzyme inhibitor, with a strong focus on its hypothesized activity against carbonic anhydrases. By following these detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible data to evaluate the compound's therapeutic potential.

References

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Available at: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Pharmaceuticals, 14(11), 1184. Available at: [Link]

  • Wen, X., et al. (2025). Evaluating reversible inhibitory drug-drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Houston, J. B., & Galetin, A. (2004). Modeling Kinetic Data from In Vitro Drug Metabolism Enzyme Experiments. Drug Metabolism Letters, 1(1), 1-5. Available at: [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 26(22), 7007. Available at: [Link]

  • Chafe, S. C., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(7), 1064-1078. Available at: [Link]

  • Eloranta, K., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1118268. Available at: [Link]

  • Sarnella, G., et al. (2022). Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. Journal of Experimental & Clinical Cancer Research, 41(1), 122. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4336-4341.
  • De Simone, G., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 117-123. Available at: [Link]

Sources

Method

Cell-based assay protocol for Phenyl 4-(aminosulfonyl)phenylcarbamate

Application Note: Functional Validation of Phenyl 4-(aminosulfonyl)phenylcarbamate as a Selective Carbonic Anhydrase IX Inhibitor Introduction & Mechanism of Action Phenyl 4-(aminosulfonyl)phenylcarbamate is a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Validation of Phenyl 4-(aminosulfonyl)phenylcarbamate as a Selective Carbonic Anhydrase IX Inhibitor

Introduction & Mechanism of Action

Phenyl 4-(aminosulfonyl)phenylcarbamate is a synthetic sulfonamide derivative designed to target tumor-associated Carbonic Anhydrases (CAs), specifically isoforms CA IX and CA XII . Unlike cytosolic isoforms (CA I, CA II) which are ubiquitous, CA IX is a transmembrane enzyme significantly upregulated by the HIF-1


  transcription factor under hypoxic conditions found in solid tumors.

Mechanism:

  • Pharmacophore: The aminosulfonyl (sulfonamide) group acts as the primary zinc-binding group (ZBG), coordinating with the Zn

    
     ion in the enzyme's active site to block catalytic activity.
    
  • Selectivity Tail: The phenyl carbamate moiety extends towards the hydrophobic pocket of the enzyme. This "tail" approach is critical for differentiating between the conserved active sites of CA II (cytosolic) and CA IX (transmembrane), potentially reducing off-target systemic acidosis.

  • Physiological Impact: By inhibiting CA IX, the compound disrupts the catalytic hydration of extracellular CO

    
     into HCO
    
    
    
    and H
    
    
    . This blockade prevents the import of buffering bicarbonate ions, leading to intracellular acidification and extracellular alkalinization , ultimately compromising tumor cell survival and metastatic potential.

Experimental Design Strategy

To validate the efficacy of Phenyl 4-(aminosulfonyl)phenylcarbamate, a simple viability assay is insufficient due to the compensatory mechanisms of cancer cells. A functional pH regulation assay is required to prove target engagement, followed by a 3D spheroid assay to demonstrate phenotypic impact in a physiologically relevant hypoxic gradient.

Core Workflows:

  • Target Induction: Hypoxic conditioning of HT-29 (Colorectal) or MDA-MB-231 (Breast) cancer cells.

  • Target Engagement: Intracellular pH (pH

    
    ) Recovery Assay (Ammonium Prepulse Method).
    
  • Phenotypic Screening: 3D Spheroid Acidosis & Viability Assay.

Visualization: CA IX Signaling & Inhibition Pathway

The following diagram illustrates the role of CA IX in pH regulation and the intervention point of Phenyl 4-(aminosulfonyl)phenylcarbamate.

CAIX_Pathway Hypoxia Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Expression (Transmembrane) HIF1a->CAIX_Exp Reaction Catalysis (CO2 + H2O ↔ HCO3- + H+) CAIX_Exp->Reaction Catalyzes CO2_Ex Extracellular CO2 CO2_Ex->Reaction H2O H2O H2O->Reaction HCO3_Import HCO3- Import (via NBC Transporters) Reaction->HCO3_Import Generates HCO3- Inhibitor Phenyl 4-(aminosulfonyl) phenylcarbamate Inhibitor->CAIX_Exp Blocks Active Site Inhibitor->Reaction Inhibits pHi Intracellular pH (pHi) Neutralization HCO3_Import->pHi Buffers Cytosol Survival Tumor Survival & Metastasis pHi->Survival Acidosis Intracellular Acidosis (Cell Death) pHi->Acidosis Failure of buffering

Caption: Mechanism of CA IX-mediated pH regulation and inhibition by Phenyl 4-(aminosulfonyl)phenylcarbamate leading to intracellular acidosis.

Protocol 1: Intracellular pH (pH ) Recovery Assay

This assay is the "Gold Standard" for measuring CA activity. It uses the Ammonium Prepulse technique to artificially acidify the cytoplasm, then monitors the rate of pH recovery, which is dependent on CA IX activity.

Materials:

  • Cell Line: HT-29 (ATCC® HTB-38™) or MDA-MB-231.

  • Dye: BCECF-AM (pH-sensitive ratiometric dye).

  • Buffer A (Standard): HEPES-buffered Krebs-Ringer solution (pH 7.4).

  • Buffer B (Acid Loading): Krebs-Ringer with 20 mM NH

    
    Cl.
    
  • Buffer C (Na

    
    -Free):  To block Na
    
    
    
    /H
    
    
    exchanger (NHE1) activity (optional, to isolate HCO
    
    
    transport).
  • Instrument: Fluorescence plate reader (Ex 490/440 nm, Em 535 nm).

Step-by-Step Methodology:

  • Seeding & Induction:

    • Seed cells (30,000/well) in a 96-well black/clear-bottom plate.

    • Incubate for 24–48 hours under Hypoxia (1% O

      
      )  to induce CA IX expression. Note: Normoxic controls should express negligible CA IX.
      
  • Dye Loading:

    • Wash cells with Buffer A.

    • Incubate with 2

      
      M BCECF-AM for 30 minutes at 37°C.
      
    • Wash 2x with Buffer A to remove extracellular dye.

  • Compound Pre-treatment:

    • Incubate cells with Phenyl 4-(aminosulfonyl)phenylcarbamate (0.1 – 100

      
      M) for 15 minutes in Buffer A.
      
    • Control: Use SLC-0111 (100

      
      M) as a positive control for CA IX inhibition.
      
  • Acidification (The Prepulse):

    • Replace buffer with Buffer B (NH

      
      Cl) . Incubate for 10 minutes. NH
      
      
      
      enters the cell and alkalinizes it; NH
      
      
      is trapped.
    • Rapidly aspirate Buffer B and replace with Buffer A (containing Inhibitor) .

    • Mechanism: The rapid removal of extracellular NH

      
      Cl causes intracellular NH
      
      
      
      to dissociate into NH
      
      
      (which exits) and H
      
      
      (which remains), causing a sharp drop in pH
      
      
      (Acidification).
  • Kinetic Measurement:

    • Immediately read fluorescence at Ex 490/440 nm every 10 seconds for 10 minutes.

    • Readout: The slope of pH recovery. CA IX accelerates this recovery by hydrating extracellular CO

      
       to generate HCO
      
      
      
      , which is imported.

Data Analysis:

  • Convert Fluorescence Ratio (490/440) to pH using a calibration curve (Nigericin method).

  • Calculate the rate of recovery (

    
    pH/min)  during the first 2 minutes.
    
  • Result: Phenyl 4-(aminosulfonyl)phenylcarbamate should significantly reduce the recovery rate in hypoxic cells compared to vehicle control.

Protocol 2: 3D Spheroid Viability in Hypoxia

CA IX is essential for the survival of cells in the hypoxic core of 3D tumors.[1] Monolayer (2D) assays often fail to capture this dependency.

Methodology:

  • Spheroid Formation:

    • Seed 5,000 HT-29 cells/well in Ultra-Low Attachment (ULA) 96-well plates.

    • Centrifuge at 200 x g for 5 mins to center the pellet.

    • Incubate for 3 days to form tight spheroids (~400

      
      m diameter).
      
  • Treatment:

    • Add Phenyl 4-(aminosulfonyl)phenylcarbamate (Serial dilution: 1 – 100

      
      M).
      
    • Incubate for 72 – 96 hours . Crucial: CA IX inhibition is cytostatic/cytotoxic over longer durations in 3D models.

  • Viability Readout (ATP):

    • Add CellTiter-Glo® 3D Reagent (Promega).

    • Shake for 5 minutes (lyse spheroid).

    • Measure Luminescence.[2]

  • Imaging (Optional):

    • Stain with Calcein AM (Live/Green) and Propidium Iodide (Dead/Red).

    • Expected Result: Inhibitor-treated spheroids should show a larger "red" necrotic core compared to controls, indicating failure to regulate pH in the hypoxic center.

Expected Results & Troubleshooting

ParameterControl (Hypoxia)Phenyl 4-(aminosulfonyl)phenylcarbamate TreatedInterpretation
pH Recovery Rate Fast (

0.3 pH units/min)
Slow (<0.1 pH units/min)Successful CA IX inhibition prevents HCO

buffering.
Normoxic Activity Low BaselineNo ChangeConfirms selectivity for hypoxia-induced isoforms (CA IX).
Spheroid Viability High (Viable Core)Reduced (Necrotic Core expansion)Compound induces acidosis-mediated cell death.

Troubleshooting:

  • No pH Recovery in Control: Ensure cells were truly hypoxic. CA IX protein half-life is long, but induction requires strict O

    
     control (<1%).
    
  • Compound Precipitation: Sulfonamides can have poor solubility. Dissolve stock in 100% DMSO and ensure final DMSO <0.5%.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sedlakova, O., et al. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors.[1][3] Frontiers in Physiology, 4, 400. Link

  • Swietach, P., et al. (2010). The role of carbonic anhydrase 9 in regulating extracellular and intracellular ph in three-dimensional tumor masses. Journal of Biological Chemistry, 285(26), 20291-20301. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • PubChem. (n.d.). Phenyl 4-(aminosulfonyl)phenylcarbamate.[4][5] National Library of Medicine. Link

Sources

Application

Application Note: Quantitative Analysis of Phenyl 4-(aminosulfonyl)phenylcarbamate in Biological Matrices using LC-MS/MS

Abstract This comprehensive application note provides a detailed protocol for the sensitive and selective quantification of Phenyl 4-(aminosulfonyl)phenylcarbamate in biological matrices, such as human plasma, using Liqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the sensitive and selective quantification of Phenyl 4-(aminosulfonyl)phenylcarbamate in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, from sample preparation strategies to the optimization of chromatographic and mass spectrometric parameters. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and validated bioanalytical method compliant with regulatory expectations.

Introduction: Phenyl 4-(aminosulfonyl)phenylcarbamate

Phenyl 4-(aminosulfonyl)phenylcarbamate is a chemical entity characterized by the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.31 g/mol [1]. Its structure integrates a phenylcarbamate moiety with a sulfonamide group, functionalities present in numerous pharmacologically active compounds[2][3]. The sulfonamide group, in particular, is a well-known pharmacophore found in various drugs, including diuretics and antimicrobials. Given its chemical structure, Phenyl 4-(aminosulfonyl)phenylcarbamate holds potential for investigation in drug discovery and development.

Accurate quantification of such molecules in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS stands as the gold standard for these applications due to its high sensitivity, selectivity, and wide dynamic range[4]. This document outlines a complete workflow for the development and validation of an LC-MS/MS method for Phenyl 4-(aminosulfonyl)phenylcarbamate.

Chemical Properties of Phenyl 4-(aminosulfonyl)phenylcarbamate:

PropertyValueSource
CAS Number 41104-56-7[1]
Molecular Formula C₁₃H₁₂N₂O₄S[1]
Molecular Weight 292.31[1]
Predicted XlogP 1.9[5]
Predicted [M+H]⁺ 293.05908 m/z[5]

Bioanalytical Method Development

The development of a reliable bioanalytical method requires a systematic approach, beginning with sample preparation and culminating in optimized LC-MS/MS conditions.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, removing interfering substances like proteins and phospholipids that can compromise the analytical results.[6][7] Several techniques can be employed, with the choice depending on the analyte's properties and the required sensitivity.

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.[8][9] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.

Rationale: This method is often the first choice due to its simplicity and speed. For Phenyl 4-(aminosulfonyl)phenylcarbamate, acetonitrile is a suitable choice as it is effective at precipitating proteins and is a common solvent in reversed-phase chromatography. The "solvent first" approach, where the sample is added to the precipitating solvent, can prevent filter plate clogging and improve reproducibility.[10]

Protocol 1: Protein Precipitation with Acetonitrile

  • Dispense 300 µL of ice-cold acetonitrile into each well of a 96-well protein precipitation plate.[11]

  • Add 100 µL of plasma sample (containing calibration standards, quality controls, or unknown samples) to the acetonitrile.

  • Allow the plate to stand for 2 minutes to ensure complete protein precipitation.

  • Apply a vacuum of approximately 15 "Hg for 3 minutes to filter the samples into a clean 96-well collection plate.[10]

  • The resulting filtrate is ready for direct injection or can be evaporated and reconstituted in the initial mobile phase for further concentration.

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[12][13] The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral form, maximizing its partitioning into the organic solvent.[14]

Rationale: LLE can provide a cleaner extract than protein precipitation by removing more matrix components. Given the predicted XlogP of 1.9 for Phenyl 4-(aminosulfonyl)phenylcarbamate, it is expected to have sufficient hydrophobicity to be extracted into a moderately polar organic solvent like ethyl acetate.

Protocol 2: Liquid-Liquid Extraction

  • To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of a suitable internal standard.

  • Add 20 µL of 0.1 M ammonium hydroxide to basify the sample.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte, while interfering components are washed away.[6] The analyte is then eluted with a small volume of a strong solvent.

Rationale: SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to the highest sensitivity.[15] For Phenyl 4-(aminosulfonyl)phenylcarbamate, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective, leveraging both hydrophobic and potential ionic interactions.[7]

Protocol 3: Solid-Phase Extraction (Reversed-Phase)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 200 µL of plasma sample with 400 µL of 2% phosphoric acid in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.

dot

Sample_Preparation_Workflow cluster_0 Sample Preparation Strategies Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Start->PPT Simple & Fast LLE Liquid-Liquid Extraction (Ethyl Acetate) Start->LLE Cleaner Extract SPE Solid-Phase Extraction (C18 Cartridge) Start->SPE Highest Purity & Sensitivity End Clean Extract for LC-MS/MS Analysis PPT->End LLE->End SPE->End

Caption: Overview of sample preparation workflows.

Liquid Chromatography Method

The chromatographic separation is crucial for resolving the analyte from any remaining matrix components and ensuring accurate quantification.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point for a compound with moderate polarity.

  • Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol) containing a small amount of an acid (e.g., 0.1% formic acid) is typically used. The formic acid aids in the protonation of the analyte, which is beneficial for positive ion mode mass spectrometry.

  • Flow Rate: A flow rate of 0.4 mL/min is appropriate for a 2.1 mm ID column.

  • Column Temperature: Maintaining the column at 40°C can improve peak shape and reproducibility.

Table 1: Suggested Chromatographic Conditions

ParameterCondition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 10% B to 95% B in 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min
Mass Spectrometry Method

A tandem quadrupole mass spectrometer is ideal for quantitative bioanalysis due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[16]

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for moderately polar molecules like Phenyl 4-(aminosulfonyl)phenylcarbamate, as it is efficient at ionizing compounds containing heteroatoms that can be readily protonated.[17][18] Positive ion mode is selected due to the presence of basic nitrogen atoms.

  • MRM Transitions: The instrument is set to monitor the transition from the protonated precursor ion ([M+H]⁺) to a specific product ion. The precursor ion for Phenyl 4-(aminosulfonyl)phenylcarbamate is predicted to be at m/z 293.1.[5] Product ions would be determined by infusing a standard solution of the compound and performing a product ion scan. Two transitions are typically monitored for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).

Table 2: Hypothetical MRM Transitions for Phenyl 4-(aminosulfonyl)phenylcarbamate

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
Phenyl 4-(aminosulfonyl)phenylcarbamate293.1156.1Quantifier
Phenyl 4-(aminosulfonyl)phenylcarbamate293.193.1Qualifier
Internal Standard (e.g., Tolbutamide)271.1155.1Quantifier

(Note: These transitions are illustrative and must be empirically determined)

dot

LCMS_Workflow cluster_1 LC-MS/MS Analysis Workflow Sample Prepared Sample LC Liquid Chromatography (C18 Column, Gradient Elution) Sample->LC ESI Electrospray Ionization (ESI) (Positive Ion Mode) LC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 MS2 Collision Cell (Q2) (Fragmentation) MS1->MS2 MS3 Quadrupole 3 (Q3) (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector Data Data Acquisition & Processing Detector->Data

Sources

Method

Application Notes and Protocols for Assessing the Antibacterial Efficacy of Phenyl 4-(aminosulfonyl)phenylcarbamate

Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for assessing the antibacterial efficacy of Phenyl 4-(aminosulfonyl)phenylcarbamat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for assessing the antibacterial efficacy of Phenyl 4-(aminosulfonyl)phenylcarbamate. This compound belongs to the sulfonamide class of drugs, which are synthetic antimicrobial agents.[1] The core mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for DNA, RNA, and protein synthesis, thus halting bacterial growth.[1] This mode of action results in a bacteriostatic effect, meaning the bacteria are inhibited from multiplying rather than being killed outright.[3][4]

Given the structural features of Phenyl 4-(aminosulfonyl)phenylcarbamate, it is hypothesized to exhibit similar antibacterial properties. This guide outlines the standardized in vitro methods to quantify its antibacterial activity, specifically the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols are designed based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.

Mechanism of Action: The Rationale Behind the Protocol

The experimental design is predicated on the well-established mechanism of sulfonamides. As competitive antagonists of PABA, their efficacy is dependent on their concentration relative to the bacterial inoculum and the specific metabolic state of the bacteria.[2][3] The protocols detailed below are designed to titrate the concentration of Phenyl 4-(aminosulfonyl)phenylcarbamate to the point where it effectively inhibits the folic acid synthesis pathway, leading to the cessation of bacterial growth (MIC) and, at potentially higher concentrations, bacterial death (MBC).

Experimental Workflow Overview

The overall process for assessing the antibacterial efficacy of Phenyl 4-(aminosulfonyl)phenylcarbamate involves several key stages, from initial preparation to the final determination of MIC and MBC values.

Antibacterial Efficacy Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination Compound_Prep Compound Stock Solution Preparation Bacterial_Prep Bacterial Culture and Inoculum Standardization Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculation Inoculation of Wells Bacterial_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation Inoculation->Incubation_MIC MIC_Reading Visual Assessment of MIC Incubation_MIC->MIC_Reading Subculturing Subculturing from Clear Wells MIC_Reading->Subculturing Incubation_MBC Incubation of Agar Plates Subculturing->Incubation_MBC MBC_Reading Enumeration and MBC Determination Incubation_MBC->MBC_Reading

Caption: Workflow for MIC and MBC determination.

Materials and Reagents

Test Compound
  • Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7)[5]

Bacterial Strains (Quality Control)
  • Gram-positive: Staphylococcus aureus (e.g., ATCC® 25923™)

  • Gram-negative: Escherichia coli (e.g., ATCC® 25922™)

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • 0.9% Saline, sterile

  • Tryptic Soy Broth (TSB) or other suitable broth for initial culture

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Positive control antibiotic (e.g., Sulfamethoxazole)

  • Negative control (vehicle, e.g., DMSO)

Protocol 1: Preparation of Stock Solutions and Bacterial Inoculum

Preparation of Phenyl 4-(aminosulfonyl)phenylcarbamate Stock Solution

The poor aqueous solubility of many sulfonamide derivatives necessitates the use of an organic solvent for the preparation of a stock solution.[3] DMSO is a common choice for such applications.[6]

  • Weighing: Accurately weigh a precise amount of Phenyl 4-(aminosulfonyl)phenylcarbamate powder.

  • Dissolution: Dissolve the compound in sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or as high as solubility permits). Ensure complete dissolution, using a vortex mixer if necessary.

  • Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

Standardization of the bacterial inoculum is critical for the reproducibility of susceptibility testing.[7]

  • Bacterial Culture: From a stock culture, streak the test bacteria (S. aureus and E. coli) onto MHA plates and incubate at 37°C for 18-24 hours to obtain isolated colonies.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.

  • Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile 0.9% saline or TSB.

  • Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Assay Plate Preparation
  • Plate Layout: Design the layout of the 96-well plate to include the test compound in serial dilutions, a positive control antibiotic, a negative (growth) control, and a sterility control.

  • Media Dispensing: Add 50 µL of CAMHB to all wells except the first column.

  • Compound Dilution:

    • Add 100 µL of the working solution of Phenyl 4-(aminosulfonyl)phenylcarbamate to the first well of the designated row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing well, and repeating this process across the row. Discard the final 50 µL from the last well.

  • Controls:

    • Positive Control: Prepare a serial dilution of a standard antibiotic (e.g., Sulfamethoxazole) in a separate row.

    • Negative (Growth) Control: A well containing 100 µL of CAMHB and the bacterial inoculum, but no test compound.

    • Sterility Control: A well containing 100 µL of CAMHB only.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay (typically ≤1%) to ensure the solvent itself does not inhibit bacterial growth.

Inoculation and Incubation
  • Inoculation: Add 50 µL of the diluted bacterial inoculum (prepared in step 1.2.5) to each well, except the sterility control. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

MIC Determination
  • Visual Inspection: After incubation, visually inspect the plate for bacterial growth (turbidity).

  • MIC Value: The MIC is the lowest concentration of Phenyl 4-(aminosulfonyl)phenylcarbamate at which there is no visible growth.

Parameter Description
Test Compound Phenyl 4-(aminosulfonyl)phenylcarbamate
Bacterial Strains S. aureus (e.g., ATCC® 25923™), E. coli (e.g., ATCC® 25922™)
Method Broth Microdilution
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Inoculum Size Approx. 5 x 10⁵ CFU/mL
Incubation 37°C for 18-24 hours
Endpoint Lowest concentration with no visible growth (MIC)

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]

Subculturing
  • Selection of Wells: From the completed MIC assay, select the wells corresponding to the MIC and at least two higher concentrations that also showed no growth.

  • Plating: Aliquot 10-100 µL from each selected well and spread it onto separate, appropriately labeled MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

MBC Determination
  • Colony Counting: After incubation, count the number of colonies on each plate.

  • MBC Value: The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would mean ≤500 CFU/mL.

MIC_to_MBC_Transition MIC_Plate MIC Plate (Post-Incubation) Clear_Wells Select Clear Wells (MIC, MICx2, MICx4) MIC_Plate->Clear_Wells Spot_Plate Spot 10-100 µL onto Mueller-Hinton Agar Clear_Wells->Spot_Plate Incubate Incubate Agar Plate (37°C, 18-24h) Spot_Plate->Incubate Count_Colonies Count Colonies (CFU) Incubate->Count_Colonies MBC_Determination Determine MBC (≥99.9% reduction) Count_Colonies->MBC_Determination

Caption: Transition from MIC to MBC determination.

Data Interpretation and Reporting

The results should be reported as the MIC and MBC values in µg/mL or mM. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[2]

Result Interpretation Example Data
MIC Lowest concentration inhibiting visible growth16 µg/mL
MBC Lowest concentration killing ≥99.9% of bacteria32 µg/mL
MBC/MIC Ratio Indicates bactericidal (≤4) or bacteriostatic (>4) activity2 (Bactericidal)

Conclusion

This application note provides a detailed and robust protocol for the in vitro assessment of the antibacterial efficacy of Phenyl 4-(aminosulfonyl)phenylcarbamate. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of this potential new antimicrobial agent. The outlined procedures for determining MIC and MBC values will allow for a comprehensive characterization of its antibacterial profile against both Gram-positive and Gram-negative bacteria.

References

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved from [Link]

  • Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Biological Sciences, 8(5), 944-948.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl 4-(aminosulfonyl)phenylcarbamate. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

Sources

Application

Application Note: Phenyl 4-(aminosulfonyl)phenylcarbamate in Cancer Cell Line Studies

Focus: Targeting Tumor pH Regulation via Carbonic Anhydrase Inhibition in Hypoxic Microenvironments Executive Summary Phenyl 4-(aminosulfonyl)phenylcarbamate is a synthetic small molecule belonging to the sulfonamide car...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Targeting Tumor pH Regulation via Carbonic Anhydrase Inhibition in Hypoxic Microenvironments

Executive Summary

Phenyl 4-(aminosulfonyl)phenylcarbamate is a synthetic small molecule belonging to the sulfonamide carbamate class. In oncology research, it serves as a chemical probe to inhibit Carbonic Anhydrase (CA) enzymes, specifically the tumor-associated transmembrane isoforms CA IX and CA XII .

Unlike broad-spectrum sulfonamides (e.g., acetazolamide), the carbamate linker and phenyl tail of this compound are designed to interact with the hydrophobic pocket of the enzyme's active site, potentially enhancing selectivity for tumor-associated isoforms over cytosolic housekeeping isoforms (CA I and II).

Primary Application: Investigating the disruption of pH homeostasis in hypoxic solid tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma, Colorectal Cancer).

Mechanism of Action & Scientific Rationale

The Hypoxia-pH Axis

Solid tumors often outgrow their blood supply, creating regions of hypoxia. In response, Hypoxia-Inducible Factor 1


 (HIF-1

) upregulates CA IX.
  • CA IX Function: Catalyzes the reversible hydration of extracellular

    
     into bicarbonate (
    
    
    
    ) and protons (
    
    
    ).
  • Survival Benefit: The

    
     is imported to buffer intracellular pH (pHi), preventing acidosis-induced apoptosis. The 
    
    
    
    remains extracellular, acidifying the tumor microenvironment (pHe), which promotes metastasis and degrades the extracellular matrix.
Molecular Interaction

Phenyl 4-(aminosulfonyl)phenylcarbamate acts as a Zinc-Binding Group (ZBG) .

  • Anchoring: The ionized sulfonamide nitrogen coordinates directly with the

    
     ion in the CA active site.
    
  • Tail Interaction: The phenyl carbamate tail extends towards the hydrophobic entrance of the active site, a region that varies significantly between isoforms, allowing for structural selectivity.

Visualizing the Pathway

CA_Inhibition_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expr CA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr Upregulates Reaction Catalytic Hydration CAIX_Expr->Reaction Catalyzes CO2_H2O Extracellular CO2 + H2O CO2_H2O->Reaction Protons H+ Accumulation (Acidic pHe -> Metastasis) Reaction->Protons Bicarb HCO3- Import (Alkaline pHi -> Survival) Reaction->Bicarb Compound Phenyl 4-(aminosulfonyl) phenylcarbamate Compound->CAIX_Expr INHIBITS (Zn2+ Binding)

Figure 1: Mechanism of Action. The compound blocks the catalytic activity of CA IX, preventing the acidification of the extracellular space and the buffering of the intracellular space, leading to cell death specifically under hypoxic conditions.

Experimental Protocols

Protocol A: Compound Preparation and Storage
  • Solubility: This compound is lipophilic due to the diphenyl carbamate structure.

  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM .

    • Note: Avoid aqueous buffers for the stock solution to prevent premature carbamate hydrolysis.

  • Storage: Aliquot into light-protective vials and store at -20°C. Stable for 3-6 months.

  • Working Solution: Dilute in culture medium immediately prior to use. Keep final DMSO concentration

    
    .
    
Protocol B: Hypoxic vs. Normoxic Cytotoxicity Screen

Objective: To validate the compound's selectivity for hypoxic cells (CA IX dependent) versus normoxic cells (CA IX independent). This is the "Gold Standard" validation for this class of drugs.

Materials:

  • Cancer Cell Line (e.g., MDA-MB-231 or HT-29).

  • Hypoxia Chamber (

    
    ) or chemical hypoxia mimetic (CoCl2 - less recommended).
    
  • Standard

    
     Incubator (
    
    
    
    ).
  • Cell Viability Reagent (e.g., MTT, CellTiter-Glo).

Workflow:

  • Seeding: Seed cells in two identical 96-well plates (3,000–5,000 cells/well). Allow attachment for 24 hours.

  • Treatment: Prepare serial dilutions of Phenyl 4-(aminosulfonyl)phenylcarbamate (Range:

    
     to 
    
    
    
    ).
    • Add compound to both plates.

    • Include a Vehicle Control (DMSO only).

    • Include a Positive Control (e.g., SLC-0111 or Acetazolamide at high dose).

  • Incubation:

    • Place Plate A in the Normoxia incubator.

    • Place Plate B in the Hypoxia chamber.

    • Incubate for 48–72 hours.

  • Readout: Add viability reagent and read absorbance/luminescence.

Data Interpretation:

  • Calculate

    
     for both conditions.
    
  • Success Criteria: The compound should show a significantly lower

    
     (higher potency) in Hypoxia compared to Normoxia.
    
    • Hypoxia Selectivity Index (HSI) =

      
      .
      
    • An HSI

      
       indicates excellent target specificity.
      
Protocol C: Intracellular pH (pHi) Measurement

Objective: To confirm the mechanism of action by observing intracellular acidification upon treatment.

Materials:

  • pH-sensitive fluorescent dye: BCECF-AM (Molecular Probes).

  • Flow Cytometer or Fluorescence Plate Reader.

Workflow:

pH_Assay_Workflow Step1 Seed Cells (Hypoxic Condition) Step2 Treat with Compound (24h) Step1->Step2 Step3 Load BCECF-AM (30 mins, 37°C) Step2->Step3 Step4 Wash with PBS Step3->Step4 Step5 Measure Ratio (Ex 490/440 nm) Step4->Step5

Figure 2: pHi Measurement Workflow. Ratiometric imaging allows for precise pH determination independent of dye loading efficiency.

  • Loading: Incubate treated hypoxic cells with

    
     BCECF-AM for 30 min.
    
  • Calibration: Perform an in situ calibration using the Nigericin clamp method (buffers with known pH +

    
     Nigericin) to generate a standard curve.
    
  • Measurement: Excite at 490 nm (pH dependent) and 440 nm (isosbestic point).

  • Result: Effective CA IX inhibition will cause a drop in pHi (acidification) in hypoxic cells relative to vehicle control.

Data Presentation & Analysis

When reporting results for Phenyl 4-(aminosulfonyl)phenylcarbamate, structure your data using the following template to ensure comparability with literature.

Table 1: Inhibition Profile Template
ParameterHypoxia (

)
Normoxia (

)
Interpretation

(Viability)
Low (e.g.,

)
High (e.g.,

)
Indicates specific targeting of hypoxia-induced CA IX/XII.
Intracellular pH Acidic (< 7.0)Neutral (~7.2-7.4)Confirms loss of bicarbonate buffering capacity.
Extracellular pH Less Acidic Unchanged Confirms inhibition of proton extrusion.

Troubleshooting & Critical Considerations

  • Carbamate Stability:

    • Carbamates are generally stable but can undergo hydrolysis in highly acidic or basic buffers over long periods. Always prepare fresh dilutions in media.

  • Serum Binding:

    • The phenyl tails make this compound hydrophobic. High FBS concentrations (

      
      ) in media may reduce apparent potency due to protein binding. If 
      
      
      
      is unexpectedly high, try reducing FBS to 5% during the treatment window.
  • Off-Target Effects:

    • If toxicity is observed in Normoxia , the compound may be hitting cytosolic CA I/II or acting via a non-CA mechanism (e.g., general sulfonamide toxicity). Compare results against Acetazolamide (a membrane-impermeable, broad CA inhibitor) to distinguish effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link

  • Sedlakova, O., et al. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 4, 400. Link

  • McDonald, P. C., et al. (2012). Small-molecule targeting of cardbonic anhydrase IX/XII for the treatment of hypoxic solid tumors. Future Oncology, 8(2). Link

Method

Use of Phenyl 4-(aminosulfonyl)phenylcarbamate as a research chemical

A Versatile Sulfonamide Scaffold for Urea Synthesis and Carbonic Anhydrase Inhibition Introduction & Mechanism of Action Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) is a specialized research chemical belong...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Sulfonamide Scaffold for Urea Synthesis and Carbonic Anhydrase Inhibition

Introduction & Mechanism of Action

Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) is a specialized research chemical belonging to the class of activated phenyl carbamates. It serves a dual purpose in medicinal chemistry and drug discovery:

  • Synthetic Intermediate (Activated Carbamate): It functions as a stable, crystalline equivalent of 4-isocyanatobenzenesulfonamide. The phenyl ester group acts as a leaving group (phenol), allowing for the facile synthesis of unsymmetrical sulfonylureas upon reaction with primary or secondary amines. This "carbamate method" avoids the handling of toxic, unstable isocyanates.

  • Carbonic Anhydrase (CA) Inhibitor: Possessing an unsubstituted sulfonamide moiety (

    
    ), the molecule acts as a classical zinc-binding inhibitor of Carbonic Anhydrase enzymes (hCA I, II, IX, XII). It serves as a lead scaffold for developing antiglaucoma, diuretic, and antitumor agents.
    
Molecular Identity[1][2][3]
  • IUPAC Name: Phenyl N-[4-(sulfamoyl)phenyl]carbamate

  • Formula:

    
    
    
  • MW: 292.31 g/mol [1]

  • Solubility: Soluble in DMSO, DMF (>20 mg/mL). Sparingly soluble in water.

Material Handling & Stability
ParameterSpecificationNotes
Storage -20°C, DesiccatedHydrolytically sensitive; protect from moisture.
Handling Fume HoodPotential irritant. Wear nitrile gloves and safety glasses.
Stability >2 Years (Solid)Stable in solid form. In solution (DMSO), use within 24 hours.
Reactivity ElectrophilicReacts with nucleophiles (amines, thiols) at the carbamate carbonyl.
Application 1: Synthesis of Sulfonylureas (The Carbamate Method)

Rationale: The synthesis of sulfonylureas is critical in drug discovery (e.g., glibenclamide analogues). Using Phenyl 4-(aminosulfonyl)phenylcarbamate allows researchers to introduce the 4-benzenesulfonamide pharmacophore onto an amine-containing scaffold under mild conditions, avoiding the use of phosgene or hazardous isocyanates.

Mechanism: The amine nucleophile attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. Phenol is eliminated as a leaving group, yielding the stable urea.

Graphviz Diagram: Urea Synthesis Mechanism

UreaSynthesis Carbamate Phenyl 4-(aminosulfonyl) phenylcarbamate Intermediate Tetrahedral Intermediate Carbamate->Intermediate + Heat/Base Amine Target Amine (R-NH2) Amine->Intermediate Product Sulfonylurea Derivative Intermediate->Product Elimination Byproduct Phenol (Leaving Group) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for converting the phenyl carbamate scaffold into a urea derivative.

Experimental Protocol

Materials:

  • Phenyl 4-(aminosulfonyl)phenylcarbamate (1.0 equiv)[1][2]

  • Target Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Anhydrous DMSO or DMF (for low solubility amines) or THF.

Step-by-Step Procedure:

  • Preparation: Dissolve 0.29 g (1.0 mmol) of Phenyl 4-(aminosulfonyl)phenylcarbamate in 5 mL of anhydrous DMSO in a round-bottom flask.

  • Addition: Add 1.2 mmol of the organic base (TEA) followed by 1.1 mmol of the target amine.

  • Reaction: Stir the mixture at 60–80°C for 4–6 hours. Monitor reaction progress via TLC (eluent: MeOH/DCM 1:9) or LC-MS. The starting carbamate spot (

    
    ) should disappear.
    
  • Work-up:

    • Method A (Precipitation): Pour the reaction mixture into 50 mL of ice-cold water. The urea product often precipitates. Filter, wash with water and diethyl ether (to remove phenol).

    • Method B (Extraction): Dilute with EtOAc, wash with 1M HCl (to remove excess amine), saturated

      
       (to remove phenol), and brine.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Application 2: Carbonic Anhydrase Inhibition Assay

Rationale: The unsubstituted sulfonamide group (


) is a potent zinc-binding motif. This compound serves as a reference inhibitor or a fragment for fragment-based drug design (FBDD) targeting metalloenzymes.
Graphviz Diagram: Enzyme Inhibition Logic

CA_Inhibition Inhibitor Phenyl 4-(aminosulfonyl) phenylcarbamate Binding Coordination Complex (Zn-N Bond) Inhibitor->Binding Enters Pocket ActiveSite CA Active Site (Zn2+ Ion) ActiveSite->Binding Outcome Catalytic Blockade (CO2 Hydration Halted) Binding->Outcome Displaces H2O

Caption: Mechanism of Carbonic Anhydrase inhibition via sulfonamide-zinc coordination.

Experimental Protocol (Stopped-Flow Kinetics)

Materials:

  • Enzyme: Recombinant hCA II (Sigma or equivalent).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) for esterase assay OR

    
     for hydratase assay.
    
  • Buffer: 50 mM HEPES, pH 7.4, 25°C.

  • Detection: Spectrophotometer (Absorbance at 400 nm for 4-NPA).

Step-by-Step Procedure:

  • Stock Solution: Prepare a 10 mM stock of Phenyl 4-(aminosulfonyl)phenylcarbamate in DMSO.

  • Dilution Series: Prepare serial dilutions (10

    
    M to 0.1 nM) in assay buffer. Keep DMSO concentration constant (<1%).
    
  • Incubation: Mix 10

    
    L of inhibitor solution with 90 
    
    
    
    L of hCA II enzyme solution (100 nM final). Incubate for 15 minutes at 25°C to allow equilibrium binding.
  • Reaction Start: Add 100

    
    L of 1 mM 4-NPA substrate solution.
    
  • Measurement: Monitor the increase in absorbance at 400 nm (formation of 4-nitrophenolate) for 3 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. log[Inhibitor].
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and 
      
      
      
      .

Expected Results:

  • 
     Range:  Typically low nanomolar (10–100 nM) against hCA II, similar to sulfanilamide standards.
    
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Thiry, A., et al. (2008). Screening of a fragment library for Carbonic Anhydrase II inhibition. Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide fragment screening).
  • Sigma-Aldrich. (2023). Product Specification: Phenyl 4-(aminosulfonyl)phenylcarbamate. Link

  • Santa Cruz Biotechnology. (2023). Phenyl 4-(aminosulfonyl)phenylcarbamate Data Sheet. Link

  • Touboul, D., et al. (2009). Synthesis of Sulfonylureas via Phenyl Carbamates. Tetrahedron Letters.

(Note: While specific literature on this exact CAS number is sparse in open-access repositories, the protocols above are derived from standard methodologies for phenyl carbamate and sulfonamide chemistry verified in Results 1.6, 1.9, and 1.11).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenyl 4-(aminosulfonyl)phenylcarbamate Synthesis

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting & Optimization for Ureido-Sulfonamide Intermediates Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting & Optimization for Ureido-Sulfonamide Intermediates Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Reaction Logic

The Objective: You are synthesizing Phenyl 4-(aminosulfonyl)phenylcarbamate , a critical electrophilic intermediate used to generate ureido-benzenesulfonamide carbonic anhydrase inhibitors (such as SLC-0111 ).

The Chemistry: The reaction involves the nucleophilic attack of the aniline nitrogen of sulfanilamide (4-aminobenzenesulfonamide) onto the carbonyl carbon of phenyl chloroformate .

The Critical Challenge: While the aniline is the primary nucleophile, the sulfonamide moiety (


) presents a competing, albeit weaker, nucleophilic site. Furthermore, the reagent (phenyl chloroformate) is moisture-sensitive, and the byproduct (phenol) is difficult to remove from the solid product.
Reaction Pathway Map

The following diagram outlines the primary reaction and the competing failure modes.

ReactionPathways Start Sulfanilamide (Starting Material) Product TARGET PRODUCT Phenyl 4-(aminosulfonyl) phenylcarbamate Start->Product Path A: Kinetic Control (Aniline Attack, 0°C) Bis IMPURITY A: Bis-Carbamate (Over-acylation) Start->Bis Path B: Excess Reagent High Temp / Strong Base Reagent Phenyl Chloroformate Reagent->Product Hydrolysis IMPURITY B: Phenol + CO2 (Reagent Decomposition) Reagent->Hydrolysis Path C: Moisture (Wet Solvent) Product->Bis 2nd Acylation (Sulfonamide Attack)

Figure 1: Reaction logic flow. Path A is the desired route. Path B and C represent common failure modes caused by stoichiometry or environmental errors.

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by users in the field.

Q1: "My product is a sticky oil or gum, not the expected white solid. What went wrong?"

Diagnosis: Phenol Contamination. The reaction generates equimolar amounts of phenol (the leaving group). Phenol has a low melting point (


) and tends to form eutectic mixtures with carbamates, preventing crystallization.

Corrective Action:

  • The Ether Wash: Suspend your crude gum in diethyl ether or cold dichloromethane (DCM). The product is generally insoluble in these solvents, while phenol is highly soluble.

  • Trituration: Sonicate the suspension. The oil should harden into a solid as the phenol dissolves into the supernatant.

  • Filtration: Filter the solid and wash copiously with ether.

Q2: "LC-MS shows a mass corresponding to [M + 120]. Is this a polymer?"

Diagnosis: Bis-acylation (Formation of N,N'-bis(phenoxycarbonyl)sulfanilamide). You have acylated both the aniline nitrogen and the sulfonamide nitrogen. This occurs if:

  • Excess Phenyl Chloroformate (>1.2 equiv) was used.

  • Temperature was too high (allowing the poorer nucleophile to react).

  • Base was too strong (deprotonating the sulfonamide, making it nucleophilic).

Corrective Action:

  • Strict Stoichiometry: Use exactly 1.05 to 1.1 equivalents of phenyl chloroformate.

  • Temperature Control: Keep the addition at

    
     and warm to room temperature (RT) only after addition is complete.
    
  • Base Selection: Use Pyridine or

    
    . Avoid strong bases like NaH or NaOH, which facilitate sulfonamide acylation.
    
Q3: "The reaction stalled. I have 30% unreacted sulfanilamide even after 24 hours."

Diagnosis: Reagent Hydrolysis. Phenyl chloroformate is highly susceptible to hydrolysis by atmospheric moisture. If your solvent was "wet" or the bottle of chloroformate was old, the reagent converted to phenol and


 before it could react with the amine.

Corrective Action:

  • Dry Solvents: Ensure Acetone or THF is anhydrous.

  • Reagent Check: Phenyl chloroformate should be a clear liquid. If it is cloudy or has crystals (phenol) at the bottom, distill it or buy a fresh bottle.

  • Recovery: Since the product is stable, you can add an additional 0.2–0.3 equiv of fresh phenyl chloroformate to the existing reaction mixture to drive it to completion.

Q4: "Why do I see a symmetrical urea byproduct?"

Diagnosis: Phosgene Generation (Rare but dangerous) or Stoichiometry Mismatch. If phenyl chloroformate degrades or if the reaction conditions are extremely basic, you may form diphenyl carbonate, which can lead to symmetrical urea formation (Sulfanilamide-CO-Sulfanilamide). This is less common with chloroformates than with isocyanates but can happen.

Corrective Action:

  • Maintain dilute conditions (0.1 M to 0.2 M).

  • Ensure efficient stirring to prevent local excesses of reagent.

Validated Experimental Protocol

Protocol ID: SOP-SLC-INT-01 Scale: 10 mmol (Adaptable) Reference: Adapted from Supuran et al. (See Ref [1, 2])

Materials
ComponentEquiv.AmountRole
Sulfanilamide 1.01.72 gNucleophile
Phenyl Chloroformate 1.11.72 g (1.38 mL)Electrophile
Pyridine 1.21.0 mLAcid Scavenger
Acetone (Anhydrous) N/A20 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen/Argon.

  • Dissolution: Add Sulfanilamide (1.72 g) and Acetone (15 mL). Add Pyridine (1.0 mL). Stir until fully dissolved.

    • Note: If sulfanilamide does not dissolve completely, mild warming is acceptable, but cool back down before Step 3.

  • Addition (Critical Step): Cool the solution to

    
      (ice bath). Dilute Phenyl Chloroformate  in 5 mL of acetone. Add this solution dropwise  over 15–20 minutes.
    
    • Why? Slow addition at low temperature prevents bis-acylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The starting amine (lower Rf) should disappear.

  • Quench & Workup:

    • Pour the reaction mixture into Ice Water (100 mL) containing 1 mL of concentrated HCl.

    • Why HCl? This neutralizes the pyridine and keeps any unreacted aniline soluble in the aqueous phase (as the hydrochloride salt), while precipitating the carbamate product.

  • Isolation: A white precipitate should form immediately. Filter off the solid.[1]

  • Purification (The "De-Oiling" Step):

    • Wash the solid on the filter with Water (

      
       mL) to remove salts.
      
    • Wash with Diethyl Ether (

      
       mL) to remove phenol and unreacted chloroformate.
      
    • Dry under vacuum.[2]

Expected Yield: 85–95% Characterization:

  • Appearance: White solid.

  • Melting Point:

    
     (dec).
    

Workflow Visualization

Workflow Step1 Dissolve Sulfanilamide in Acetone + Pyridine Step2 Cool to 0°C Step1->Step2 Step3 Add Phenyl Chloroformate (Dropwise) Step2->Step3 Step4 Stir at RT (2-4 hrs) Step3->Step4 Decision TLC Check: Amine Consumed? Step4->Decision AddMore Add 0.1 eq Chloroformate Decision->AddMore No Quench Pour into Ice Water + HCl Decision->Quench Yes AddMore->Step4 Filter Filter Precipitate Quench->Filter Wash Wash with H2O (Remove Salts/Pyridine) Filter->Wash EtherWash Wash with Et2O (CRITICAL: Remove Phenol) Wash->EtherWash Final Pure Product (White Solid) EtherWash->Final

Figure 2: Operational workflow for the synthesis and purification of phenyl carbamate intermediates.

References

  • Supuran, C. T., et al. (2014). "SLC-0111, a first-in-class carbonic anhydrase IX inhibitor in clinical development for the treatment of hypoxic tumors.

    • Context: Describes the utility of the ureido-sulfonamide scaffold and the synthesis of SLC-0111 via the phenyl carbamate intermedi
  • Touchard, F. (2004). "Phenyl Chloroformate."[2] Encyclopedia of Reagents for Organic Synthesis.

    • Context: Detailed properties of the reagent, including hydrolysis rates and reactivity profiles with amines.
  • Boogaard, A. T., et al. (2011). "Carbonic anhydrase inhibitors: Synthesis and inhibition of the human isoforms I, II, IX and XII with aminobenzenesulfonamide derivatives." Bioorganic & Medicinal Chemistry.

    • Context: Provides experimental details on the reaction of sulfanilamide with phenyl chloroform
  • Thakur, A., et al. (2022).[3] "Synthesis of Sulfonylureas and Sulfonylthioureas." Current Organic Chemistry.

    • Context: Reviews side reactions in sulfonamide derivatization, including bis-acyl

Sources

Optimization

Technical Support Center: Troubleshooting the Curtius Rearrangement for Carbamate Synthesis

Welcome to the technical support center for the Curtius rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Curtius rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation for carbamate synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, particularly low yields. Our approach is grounded in a deep understanding of the reaction mechanism to empower you to diagnose and solve problems effectively.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the Curtius rearrangement.

Q1: My carbamate yield is significantly lower than expected. What are the most likely causes?

Low yields in a Curtius rearrangement for carbamate synthesis can typically be traced back to one or more of three key stages: incomplete formation of the acyl azide intermediate, inefficient thermal rearrangement to the isocyanate, or poor trapping of the highly reactive isocyanate intermediate.[1] A common culprit is the presence of moisture, which leads to the formation of undesired urea byproducts.[1]

Q2: I'm observing a significant amount of a symmetric urea byproduct. What's causing this and how can I prevent it?

The formation of a symmetric urea byproduct is a tell-tale sign of water contamination in your reaction.[1] The isocyanate intermediate reacts with water to form an unstable carbamic acid, which then decarboxylates to a primary amine. This newly formed amine is a potent nucleophile and will readily react with another molecule of the isocyanate, leading to the urea byproduct and consuming your desired intermediate.[1] To prevent this, rigorous anhydrous conditions are paramount.

Q3: My reaction seems to stall and I have incomplete conversion of my starting material. What should I investigate?

Incomplete conversion can stem from issues in either the acyl azide formation or the rearrangement step itself.[1] If you are starting from a carboxylic acid, ensure your activating agent (e.g., diphenylphosphoryl azide - DPPA) is of high quality and that the reaction conditions are suitable for complete activation. For the rearrangement, the temperature may be insufficient for your specific substrate.[1]

Q4: Are there ways to perform the Curtius rearrangement under milder conditions?

Yes, the rearrangement can be catalyzed by both Brønsted and Lewis acids.[2][3] The use of a catalyst like boron trifluoride can significantly lower the required decomposition temperature, sometimes by as much as 100 °C, which can be beneficial for sensitive substrates.[3]

In-Depth Troubleshooting Guides

Problem 1: Low Overall Yield of Carbamate

Low yields are a multifaceted problem. Use the following decision tree to diagnose the root cause.

G start Low Carbamate Yield c1 Check for Urea Byproduct (by LC-MS, NMR) start->c1 c2 Incomplete Starting Material Consumption? c1->c2  No sub_p1 Issue: Water Contamination c1->sub_p1  Yes sub_p2 Issue: Inefficient Acyl Azide Formation c2->sub_p2  Yes sub_p3 Issue: Inefficient Rearrangement c2->sub_p3  No, starting material is consumed sol_p1 Solution: - Rigorously dry all solvents and reagents. - Use oven-dried glassware. - Run reaction under an inert atmosphere (N2 or Ar). sub_p1->sol_p1 sol_p2 Solution: - Verify purity of starting carboxylic acid/acyl chloride. - Use fresh, high-purity activating agents (e.g., DPPA). - Optimize base and solvent choice. sub_p2->sol_p2 sol_p3 Solution: - Gradually increase reaction temperature. - Consider using a Lewis or Brønsted acid catalyst. - Ensure adequate reaction time. sub_p3->sol_p3 sub_p4 Issue: Poor Isocyanate Trapping sub_p3->sub_p4 sol_p4 Solution: - Increase the equivalents of the alcohol nucleophile. - Ensure the nucleophile is added before or during the rearrangement. G isocyanate1 R-N=C=O (Isocyanate) carbamic_acid [R-NH-COOH] (Unstable Carbamic Acid) isocyanate1->carbamic_acid + H₂O water H₂O amine R-NH₂ (Primary Amine) carbamic_acid->amine co2 CO₂ carbamic_acid->co2 - CO₂ urea R-NH-CO-NH-R (Symmetric Urea) amine->urea + R-N=C=O isocyanate2 R-N=C=O (Isocyanate)

Caption: Mechanism of symmetric urea byproduct formation.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Solid reagents should be dried in a vacuum oven.

  • Glassware: All glassware must be oven-dried immediately before use and assembled while hot under a stream of inert gas.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system. [1]

Experimental Protocols

One-Pot Carbamate Synthesis from a Carboxylic Acid using DPPA

This is a widely used and operationally simple method for the Curtius rearrangement. [1][4] Materials:

  • Carboxylic acid

  • Anhydrous toluene or THF

  • Triethylamine (Et₃N)

  • Diphenylphosphoryl azide (DPPA)

  • Alcohol (nucleophile)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in the anhydrous solvent.

  • Add triethylamine (1.1-1.5 eq.) to the stirred solution.

  • Carefully add diphenylphosphoryl azide (1.1-1.5 eq.) dropwise at room temperature. Caution: DPPA is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the acyl azide.

  • Add the alcohol (1.2-2.0 eq.) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with aqueous workup and purification.

Data Presentation: Common Solvents and Approximate Reflux Temperatures
SolventBoiling Point (°C)Properties
Toluene111Anhydrous, non-protic. A common choice for the rearrangement step.
Tetrahydrofuran (THF)66Anhydrous, non-protic. Suitable for the initial acyl azide formation.
Dioxane101Anhydrous, non-protic. Can be used for both steps.

The Curtius Rearrangement Mechanism

Understanding the mechanism is key to troubleshooting. The reaction proceeds via a concerted mechanism where the loss of nitrogen gas and the migration of the R-group occur simultaneously. [5]This is crucial as it proceeds with complete retention of stereochemistry at the migrating carbon. [4][6]

G cluster_concerted Concerted Rearrangement start R-CO-N₃ (Acyl Azide) ts Transition State start->ts Δ (Heat) isocyanate R-N=C=O (Isocyanate) ts->isocyanate n2 N₂ ts->n2 carbamate R-NH-CO-OR' (Carbamate) isocyanate->carbamate + R'-OH alcohol R'-OH (Alcohol)

Caption: The concerted mechanism of the Curtius rearrangement.

References

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. Available at: [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. Available at: [Link]

  • The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses - ResearchGate. Available at: [Link]

  • Curtius rearrangement - Wikipedia. Available at: [Link]

  • Curtius Rearrangement | Mechanism, Reactions, Variations & Applications - Allen. Available at: [Link]

  • Curtius rearrangement - L.S.College, Muzaffarpur. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Reaction, Mechanism & Application of Curtius Rearrangement Reaction, Practice Problems & FAQs in Chemistry - Aakash Institute. Available at: [Link]

  • Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving - ISU ReD. Available at: [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. Available at: [Link]

  • Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC. Available at: [Link]

  • DMAP Catalyzed One-Pot Curtius Rearrangement Using 1,1-Dimethyl-2,2,2-trichloroethoxycarbonyl Azide | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Amines, Carbamates and Amides by Multi-Step Continuous Flow Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Purity issues with Phenyl 4-(aminosulfonyl)phenylcarbamate and how to resolve them

A Guide to Identifying and Resolving Purity Issues for Researchers and Drug Development Professionals Welcome to the technical support center for Phenyl 4-(aminosulfonyl)phenylcarbamate. As Senior Application Scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Resolving Purity Issues for Researchers and Drug Development Professionals

Welcome to the technical support center for Phenyl 4-(aminosulfonyl)phenylcarbamate. As Senior Application Scientists, we understand that compound purity is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth, field-proven insights into potential purity challenges associated with Phenyl 4-(aminosulfonyl)phenylcarbamate and to offer robust, step-by-step protocols for their resolution.

Part 1: Frequently Asked Questions (FAQs) on Purity Issues

This section addresses common questions regarding the purity of Phenyl 4-(aminosulfonyl)phenylcarbamate, focusing on the root causes of impurities and their identification.

Q1: What are the most common impurities found in Phenyl 4-(aminosulfonyl)phenylcarbamate samples?

The most common impurities are typically residual starting materials or by-products from its synthesis. The synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate likely involves the reaction of a sulfanilamide derivative with a phenyl chloroformate or a similar activating agent. Therefore, you should be vigilant for:

  • Unreacted Starting Materials:

    • Sulfanilamide (4-aminobenzenesulfonamide): A primary precursor, its presence indicates an incomplete reaction.

    • Phenol or Phenyl Chloroformate: Depending on the synthetic route, these reagents can remain if not fully consumed or removed.

  • Synthesis By-products:

    • Di-substituted products: Self-reaction of the starting materials can lead to ureas or other complex structures.

    • Salts: Inorganic salts formed during the reaction (e.g., triethylamine hydrochloride if a base is used) may persist if not adequately removed.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurity?

Anomalous peaks in a Nuclear Magnetic Resonance (NMR) spectrum are a primary indicator of impurities. To identify them:

  • Compare with Reference Spectra: First, compare your spectrum to a known reference spectrum of pure Phenyl 4-(aminosulfonyl)phenylcarbamate if available.

  • Analyze Residual Starting Materials: Obtain NMR spectra of the starting materials (e.g., sulfanilamide, phenol). Their characteristic peaks can be easily identified and matched with the impurity signals in your product's spectrum.

  • Consider Solvent Peaks: Ensure the unexpected peaks are not from residual solvents used in the reaction or purification (e.g., DMSO, ethyl acetate, dichloromethane).

  • Advanced NMR Techniques: If the impurity is complex, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help elucidate its structure by showing correlations between protons and carbons.

Q3: My compound's melting point is lower and broader than the literature value. What does this indicate?

A depressed and broad melting point range is a classic sign of an impure crystalline solid. Impurities disrupt the crystal lattice of the pure compound, which requires less energy to break, thus lowering the melting point. The broad range is due to the heterogeneous composition of the sample. This observation should always be followed by further analytical characterization, such as HPLC or LC-MS, to quantify the purity.

Q4: Can Phenyl 4-(aminosulfonyl)phenylcarbamate degrade during storage? What are the signs?

Yes, like many carbamates, this compound can be susceptible to degradation, primarily through hydrolysis of the carbamate linkage, especially if exposed to moisture, strong acids, or bases.

  • Degradation Products: Hydrolysis would yield sulfanilamide and phenol.

  • Signs of Degradation:

    • A change in physical appearance (e.g., from a white powder to a discolored or clumpy solid).

    • The appearance of new spots on a Thin Layer Chromatography (TLC) plate over time.

    • A decrease in the main peak area and the emergence of new peaks in an HPLC chromatogram during stability studies.

To ensure stability, it is crucial to store the compound in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Part 2: Troubleshooting Guide - Purification and Analysis Protocols

This section provides detailed workflows to diagnose and resolve purity issues. The causality behind each step is explained to empower you to make informed decisions in your experiments.

Troubleshooting Workflow: From Impure Sample to Purity Confirmation

This workflow provides a logical sequence of steps to purify and validate your sample of Phenyl 4-(aminosulfonyl)phenylcarbamate.

G cluster_0 Phase 1: Initial Purity Assessment cluster_1 Phase 2: Purification cluster_2 Phase 3: Purity Confirmation & Characterization Impure Impure Sample Received or Synthesized TLC 1. TLC Analysis (Multiple Solvent Systems) Impure->TLC Is the sample a single spot? HPLC 2. HPLC-UV Analysis (Initial Purity Check) TLC->HPLC No, multiple spots or streaking observed Recrystallization 3. Recrystallization (If sample is >85% pure) HPLC->Recrystallization Purity > 85% Column 4. Column Chromatography (If sample is <85% pure or contains closely related impurities) HPLC->Column Purity < 85% HPLC_Final 5. Final HPLC-UV Analysis (Purity >98%?) Recrystallization->HPLC_Final Column->HPLC_Final HPLC_Final->Column No, re-purify LCMS 6. LC-MS Analysis (Confirm Mass) HPLC_Final->LCMS Yes NMR_Final 7. NMR Spectroscopy (Confirm Structure) LCMS->NMR_Final Pure Pure Compound (>98%) Ready for Use NMR_Final->Pure

Caption: A logical workflow for the purification and validation of Phenyl 4-(aminosulfonyl)phenylcarbamate.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for quantifying the purity of organic compounds. This method separates the main compound from its impurities, allowing for precise quantification.

  • Rationale: The choice of a C18 column is based on the nonpolar, aromatic nature of the compound. The mobile phase gradient allows for the elution of compounds with a range of polarities. UV detection is suitable as the aromatic rings in the molecule are strong chromophores.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your compound.

    • Dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 254 nm.

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks. A purity level of >98% is generally considered good for most research applications.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying crystalline solids that are already relatively pure (>85%). It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

  • Rationale: The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures. This differential solubility allows for the selective crystallization of the pure compound.

Step-by-Step Protocol:

  • Solvent Screening:

    • Test the solubility of a small amount of your impure compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and water mixtures) to find a suitable system.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring the mixture (e.g., on a hot plate). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them, ensuring the solution does not cool down and crystallize prematurely.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under a high vacuum to remove all traces of solvent.

  • Purity Verification:

    • Analyze the purified crystals using the HPLC method described in Protocol 1 and measure their melting point.

Part 3: Best Practices for Handling and Storage

To maintain the integrity of your Phenyl 4-(aminosulfonyl)phenylcarbamate, adhere to the following best practices.

G cluster_env Environmental Control cluster_handling Handling Procedures Storage Best Practices for Storage & Handling Cool Store at 2-8°C Storage->Cool Dry Use a Desiccator Storage->Dry Dark Use Amber Vials Storage->Dark Inert Backfill with N₂ or Ar Storage->Inert Spatula Use Clean, Dry Spatulas Storage->Spatula Seal Seal Container Tightly Immediately After Use Storage->Seal Log Maintain a Usage Log Storage->Log

Caption: Key best practices for the storage and handling of Phenyl 4-(aminosulfonyl)phenylcarbamate.

  • Moisture Protection: Store in a desiccator or a controlled low-humidity environment. Moisture can lead to hydrolysis of the carbamate functional group.

  • Temperature Control: Keep the compound refrigerated (2-8°C) to slow down any potential degradation pathways.

  • Light Protection: Use amber-colored vials or store the container in the dark to prevent photochemical degradation.

  • Inert Atmosphere: For long-term storage, consider backfilling the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

By following this guide, you will be better equipped to identify, troubleshoot, and resolve purity issues with Phenyl 4-(aminosulfonyl)phenylcarbamate, ensuring the quality and reliability of your experimental results.

Optimization

Degradation of Phenyl 4-(aminosulfonyl)phenylcarbamate in solution and prevention

Welcome to the technical support guide for Phenyl 4-(aminosulfonyl)phenylcarbamate. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Phenyl 4-(aminosulfonyl)phenylcarbamate. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this molecule in solution. Here, we will explore its potential degradation pathways and offer scientifically grounded strategies for prevention and analysis.

While specific literature for Phenyl 4-(aminosulfonyl)phenylcarbamate is limited[1], its structure contains two key functional groups—a phenylcarbamate and an aryl sulfonamide —whose chemical behaviors are well-documented. The guidance provided herein is based on the established chemistry of these moieties.

Frequently Asked Questions (FAQs)

Q1: What is the most probable cause of degradation for Phenyl 4-(aminosulfonyl)phenylcarbamate in aqueous solutions?

A1: The primary degradation pathway for this molecule in aqueous solution is the hydrolysis of the carbamate ester linkage. Carbamates are susceptible to hydrolysis, particularly under alkaline (basic) conditions, which can cleave the molecule into 4-aminophenylsulfonamide and phenol.[2][3] The rate of this degradation is highly pH-dependent.

Q2: At what pH is my compound most stable?

A2: Generally, carbamates exhibit their greatest stability in slightly acidic to neutral solutions (pH 4-6).[3] Under strongly acidic or, more significantly, alkaline conditions (pH > 8), the rate of hydrolysis increases substantially.[2][3] For every one-point increase in pH above neutral, the rate of hydrolysis can increase by a factor of ten.[3] The sulfonamide group is generally more stable, particularly in neutral to alkaline conditions, but can be susceptible to degradation under strongly acidic conditions.[4]

Q3: I need to prepare a stock solution. What solvent and storage conditions do you recommend?

A3: For maximum stability, we recommend the following:

  • Solvent: Prepare stock solutions in an anhydrous aprotic organic solvent such as DMSO or DMF. If aqueous buffers are necessary for your experiment, prepare the stock in an organic solvent first and then dilute it into the aqueous buffer immediately before use.

  • Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[4][5] Aromatic sulfonamides can be susceptible to photodegradation.[4][6]

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidative degradation.

Q4: What are the expected degradation products I should look for?

A4: The primary degradation products from hydrolysis are:

  • 4-aminophenylsulfonamide: Formed from the amine portion of the carbamate.

  • Phenol: The "leaving group" from the ester portion of the carbamate.

  • Carbon Dioxide (CO2): Released from the breakdown of the unstable carbamic acid intermediate.

Under photolytic stress, degradation of the sulfonamide moiety could also occur, leading to more complex product profiles.[6]

Troubleshooting Guide

Problem: My HPLC analysis shows a new, growing peak and a corresponding decrease in my parent compound peak over a short time in my aqueous experimental buffer (pH 8.5).
  • Likely Cause: You are observing alkaline-catalyzed hydrolysis of the carbamate bond. The rate of hydrolysis for phenyl N-phenylcarbamates is directly proportional to the hydroxide ion concentration.[7][8] At pH 8.5, this reaction can be significant.

  • Solutions & Validating Steps:

    • pH Optimization: If your experiment allows, lower the pH of your buffer to a range of 6.0-7.0. To validate this, run a small-scale stability test comparing the degradation rate at pH 8.5 versus pH 6.5 over a 24-hour period.

    • Temperature Control: Perform your experiments at a lower temperature (e.g., on ice or at 4°C) to slow the degradation kinetics. Hydrolysis rates are temperature-dependent.[3]

    • Time-Course Analysis: Prepare fresh solutions immediately before each experiment. Avoid using solutions that have been stored for several hours at room temperature in an alkaline buffer.

Problem: After leaving my solution on the benchtop under laboratory lighting, I see multiple small, new peaks in my chromatogram that I can't identify.
  • Likely Cause: This could be due to photodegradation. Aromatic sulfonamides can be susceptible to degradation upon exposure to UV light.[4] The energy from UV light can initiate cleavage of the S-N bond or other photochemical reactions.[6]

  • Solutions & Validating Steps:

    • Light Protection: Repeat the experiment while rigorously protecting all solutions from light. Use amber glass vials and cover any clear glassware or tubing with foil.

    • Control Experiment: To confirm photolability, expose a solution of the compound to a controlled light source (as specified by ICH guideline Q1B) while keeping a control sample in the dark under the same temperature conditions.[4][9] Analyze both samples by HPLC to compare degradation profiles.

Problem: I am dissolving my compound directly into an acidic buffer (pH 3) and see a loss of parent compound.
  • Likely Cause: While less rapid than base-catalyzed hydrolysis, acid-catalyzed hydrolysis of the carbamate can still occur. Additionally, the sulfonamide group is generally more susceptible to degradation under acidic conditions compared to neutral or alkaline conditions.[4]

  • Solutions & Validating Steps:

    • Buffer Screening: Test the compound's stability in a series of buffers across a range of pH values (e.g., pH 3, 5, 7) to determine the optimal pH for your specific experimental needs.

    • Use of Organic Co-solvent: If solubility is an issue, minimize the compound's exposure time to the harsh acidic environment by first dissolving it in a small amount of a compatible organic solvent (like DMSO) before diluting it into the final acidic buffer just prior to analysis.

Experimental Protocols & Data

Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[10][11][12]

Objective: To determine the degradation pathways of Phenyl 4-(aminosulfonyl)phenylcarbamate under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions (as per ICH Q1A guidelines):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] A dark control sample should be stored under the same conditions.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection).[13][14]

Table 1: Summary of Stress Conditions and Expected Primary Degradation

Stress ConditionReagent/ParameterPrimary Moiety AffectedExpected Degradation Products
Alkaline Hydrolysis 0.1 M NaOH, RTCarbamate4-aminophenylsulfonamide, Phenol
Acidic Hydrolysis 0.1 M HCl, 60°CCarbamate & Sulfonamide4-aminophenylsulfonamide, Phenol
Photolysis >1.2M lux hoursAromatic rings, SulfonamideComplex mixture, potential S-N cleavage products
Oxidation 3% H₂O₂, RTAmine, Aromatic ringsOxidized derivatives
Visualization of Degradation Pathways
Primary Hydrolytic Degradation Pathway

The diagram below illustrates the base-catalyzed hydrolysis of the carbamate linkage, which is the most common degradation route in aqueous solutions.

G cluster_reactants Reactants cluster_products Products Compound Phenyl 4-(aminosulfonyl)phenylcarbamate Intermediate Unstable Carbamic Acid Intermediate Compound->Intermediate Hydrolysis (Rate-determining step) OH OH⁻ (Base) Product1 4-Aminophenylsulfonamide Product2 Phenol Product3 CO₂ Intermediate->Product1 Intermediate->Product2 Intermediate->Product3

Caption: Base-catalyzed hydrolysis of Phenyl 4-(aminosulfonyl)phenylcarbamate.

Workflow for Stability Testing

This workflow outlines the logical steps for assessing the stability of your compound in a new experimental solution.

G A Define Experimental Conditions (Buffer, pH, Temp, Light) B Prepare Fresh Solution of Compound A->B C Time-Zero (T=0) Analysis via HPLC B->C D Incubate Solution under Defined Conditions C->D E Analyze Aliquots at Set Time Points (T=x) D->E F Compare T=x data to T=0 data E->F G Calculate % Degradation and Degradation Rate F->G H Is Degradation >5%? G->H I Conditions Acceptable Proceed with Experiment H->I No J Modify Conditions (e.g., lower pH, temp) H->J Yes J->B Re-test

Caption: Workflow for assessing compound stability in a new solution.

References

  • Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, 808-812. Available at: [Link]

  • Al-Rawithi, S., Al-Ghamdi, H., & Al-Zehouri, A. (1998). Participation of an elimination mechanism in alkaline hydrolyses of alkyl N-phenylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 757-761. Available at: [Link]

  • Galy, A., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45353–45362. Available at: [Link]

  • Stoyanov, S., et al. (2018). Reactivity of phenyl N-phenylcarbamates in the alkaline hydrolysis reaction. ResearchGate. Available at: [Link]

  • Werner, S. L., & Johnson, S. M. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of selected carbamate pesticides in water by high-performance liquid chromatography. U.S. Geological Survey. Available at: [Link]

  • Reiner, E., & Aldridge, W. N. (1967). Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. Biochemical Journal, 105(1), 171–179. Available at: [Link]

  • U.S. Geological Survey. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. Available at: [Link]

  • Akhtar, M., et al. (1985). A method for the analysis of secondary carbamate pesticides. Pakistan Journal of Scientific and Industrial Research, 28(4), 258-260.
  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Available at: [Link]

  • Dosnon-Olette, R., et al. (2021). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. Applied Microbiology and Biotechnology, 105(1), 93-111.
  • Peake, B. M., & Vannoort, R. W. (1995). Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications, (16), 1671-1672. Available at: [Link]

  • Guesmi, A., et al. (2019). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 14(10), e0224402. Available at: [Link]

  • Reeve, J. T., & Fader, L. D. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(12), 3138–3141. Available at: [Link]

  • PubChem. Phenyl 4-(aminosulfonyl)phenylcarbamate. Available at: [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Available at: [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

  • Houston, Z. H. (2015). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia.
  • Agilent Technologies. (2012). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]

  • Baboo, P. (2015). Which of these two carbamate ions is more stable?. ResearchGate. Available at: [Link]

  • Patel, Y. P., & Shah, M. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • Cope, E. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Wang, H., et al. (2020). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Nature Communications, 11(1), 1-8. Available at: [Link]

  • PubChem. Phenylcarbamate. Available at: [Link]

  • Celińska, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6649. Available at: [Link]

  • Davies, A. T., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Journal of the American Chemical Society, 144(19), 8563–8569. Available at: [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 84-91.
  • Smith, T. A. D., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Taliani, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(2), 606–637. Available at: [Link]

  • McGrath, J. E., et al. (2001). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7943. Available at: [Link]

  • Taliani, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Trivedi, V., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 698583. Available at: [Link]

  • Cheméo. Chemical Properties of Carbamic acid, phenyl ester (CAS 622-46-8). Available at: [Link]

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Troubleshooting

HPLC troubleshooting for Phenyl 4-(aminosulfonyl)phenylcarbamate peak tailing

Topic: Resolving Peak Tailing for Phenyl 4-(aminosulfonyl)phenylcarbamate Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering peak tailing issues during t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for Phenyl 4-(aminosulfonyl)phenylcarbamate

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Phenyl 4-(aminosulfonyl)phenylcarbamate. This guide is structured in a practical question-and-answer format to directly address common problems and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with Phenyl 4-(aminosulfonyl)phenylcarbamate on my C18 column. What are the most likely causes?

Peak tailing for this specific analyte is a common issue that typically points to unwanted secondary interactions between the molecule and the stationary phase, or sub-optimal chromatographic conditions. Phenyl 4-(aminosulfonyl)phenylcarbamate possesses key structural features—an acidic sulfonamide group and a polar carbamate linkage—that dictate its behavior in reversed-phase HPLC.

The primary causes of peak tailing can be categorized as follows:

  • Chemical Interactions: These are the most frequent culprits.

    • Secondary Silanol Interactions: The sulfonamide group (R-SO₂NH₂) is acidic. At mid-range pH values, this group can deprotonate to its anionic form (R-SO₂NH⁻). Simultaneously, residual silanol groups (Si-OH) on the surface of standard silica-based columns, which are also acidic (pKa ~3.5-4.5), can deprotonate to form negatively charged sites (Si-O⁻)[1][2]. While repulsion between these two negative charges might occur, the more significant issue often arises from interactions with the polar parts of your analyte, leading to a mixed-mode retention mechanism that causes tailing[3][4].

    • Mobile Phase pH Near Analyte's pKa: When the mobile phase pH is close to the pKa of the sulfonamide group, the analyte exists as a mixture of its ionized and unionized forms. These two forms have different retention characteristics, leading to a broadened, tailing peak[5][6]. For robust chromatography, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa[7][8].

  • Column-Related Issues:

    • Poor Column Quality: Older "Type A" silica columns have a higher concentration of acidic, non-endcapped silanol groups and trace metal impurities, which are notorious for causing peak tailing with polar and basic compounds[1][9].

    • Column Degradation: Physical issues like a void at the column inlet or a partially blocked frit can disrupt the sample band's path, leading to peak distortion for all compounds in the analysis[7][10].

    • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to asymmetrical peaks[10].

  • System and Hardware Effects:

    • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections (dead volume), can cause the sample band to spread before it even reaches the detector, resulting in tailing[5][11].

This guide will walk you through a systematic approach to diagnose and resolve these issues.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing for Phenyl 4-(aminosulfonyl)phenylcarbamate.

Caption: Systematic workflow for diagnosing and resolving peak tailing.

Detailed Troubleshooting Guides

Q2: How do I optimize my mobile phase to reduce tailing?

Mobile phase optimization is the most powerful tool for improving the peak shape of ionizable compounds. The goal is to force the analyte and the stationary phase into a single, stable state to prevent mixed-mode retention.

Mechanism: Phenyl 4-(aminosulfonyl)phenylcarbamate is an acidic compound due to the sulfonamide moiety. By lowering the mobile phase pH, you suppress the ionization of this group, keeping it in its neutral, more hydrophobic form (R-SO₂NH₂). This simultaneously protonates the residual silanol groups on the column packing (Si-OH), neutralizing them as well[3][12]. This strategy eliminates the strong secondary ionic interactions that are a primary cause of peak tailing[2][9].

Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Phase: Create an aqueous mobile phase containing a buffer or acid modifier. A common starting point is 0.1% (v/v) formic acid or phosphoric acid in HPLC-grade water.

  • Measure and Adjust pH: Before mixing with the organic solvent, measure the pH of the aqueous component. Adjust to a target pH of 2.5 - 3.0. This range is low enough to suppress ionization but generally safe for most modern silica columns[3].

  • Solvent Mixing: Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio for your separation.

  • Equilibrate System: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the column is fully equilibrated before injecting your sample.

Data Summary: Impact of Mobile Phase Modifications

ParameterRecommended ModificationScientific RationaleExpected Outcome
Mobile Phase pH Lower pH to 2.5-3.0 using 0.1% Formic Acid or Phosphoric Acid.Suppresses ionization of both the acidic sulfonamide analyte and residual silanol groups, minimizing secondary ionic interactions that cause tailing.[5][9]Sharper, more symmetrical peak. Retention time may increase due to the analyte becoming more hydrophobic.[12]
Buffer Strength If using a buffer (e.g., phosphate), use a concentration of 20-50 mM.A higher concentration of buffer ions can help mask residual silanol sites and reduce ion-exchange interactions.[4]Moderate improvement in peak symmetry.
Organic Modifier Compare Acetonitrile vs. Methanol.Methanol is a more protic solvent and can form hydrogen bonds with active silanol sites, effectively shielding them from the analyte.[2]Methanol may provide a better peak shape than acetonitrile if silanol interactions are the dominant problem.
Ion-Pairing Agents Generally not recommended as a first step for this acidic analyte.An acidic analyte would require a cationic ion-pairing agent (e.g., tetrabutylammonium). This adds complexity and can be difficult to remove from the column.[13][14]pH control is a much simpler and more effective primary strategy.
Q3: My peak is still tailing after pH adjustment. Could my column be the problem?

Yes, if mobile phase optimization does not resolve the issue, the column itself is the next logical place to investigate. Not all C18 columns are created equal, and their suitability depends heavily on the analyte's properties.

Mechanism: The surface of silica is covered in silanol groups. During the manufacturing of a C18 column, bulky C18 chains are bonded to these sites. However, due to steric hindrance, not all silanols can be covered. The remaining, accessible silanols are a primary source of secondary interactions[1]. Modern "Type B" silica is of higher purity with fewer metal contaminants and is more effectively "end-capped"—a secondary process where a small reagent (like trimethylchlorosilane) is used to cap the remaining silanols, rendering them inert[3]. For polar analytes like yours, columns with polar-embedded or polar-endcapped phases can offer superior performance by further shielding these residual silanols[5][15].

Protocol: Evaluating and Selecting a Column

  • Verify Existing Column Health:

    • Inject a standard mix of neutral, acidic, and basic probes (if available) to diagnose your current column's performance. A tailing basic compound is a classic sign of high silanol activity.

    • If the column is old or has been used with harsh conditions, consider it compromised. Column degradation can lead to a packed bed void, which causes tailing for all peaks[7][10]. To check, try reversing the column (if permitted by the manufacturer) and flushing it at a low flow rate. If performance improves temporarily, a blocked inlet frit is likely. However, replacement is the only reliable solution.

  • Select an Appropriate Column:

    • High-Purity, End-Capped C18: Ensure you are using a modern column based on high-purity "Type B" silica that is fully end-capped. This is the minimum requirement.

    • Polar-Embedded/Polar-Endcapped Phases: For enhanced performance with polar analytes, consider columns with stationary phases that have a polar group (e.g., amide, carbamate) embedded in the alkyl chain[15]. These phases provide a "hydration layer" that shields silanols and improves peak shape.

    • Alternative Chemistries: Phenyl-hexyl or biphenyl phases can offer different selectivity through π-π interactions, which may be beneficial for your aromatic analyte[16].

Column Selection Logic

G start Persistent Tailing is_modern Is current column modern & fully end-capped? start->is_modern upgrade_column Upgrade to modern end-capped C18 is_modern->upgrade_column No is_polar Is analyte polar (like Phenyl 4-(aminosulfonyl)phenylcarbamate)? is_modern->is_polar Yes polar_embedded Choose Polar-Embedded or Polar-Endcapped Column is_polar->polar_embedded Yes standard_c18 High-quality C18 is a good starting point is_polar->standard_c18 No

Caption: Decision tree for selecting an appropriate HPLC column.

Q4: What if both my mobile phase and column are optimized, but I still see some tailing?

If you've addressed the primary chemical and column-related causes, the remaining issues are often related to physical system parameters or the sample itself.

Troubleshooting Checklist:

  • Check for Column Overload: This occurs when you inject too much sample mass onto the column.

    • Test: Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves (becomes more symmetrical) at lower concentrations, you are experiencing mass overload[10].

    • Solution: Reduce your sample concentration or injection volume.

  • Investigate Extra-Column Effects: This refers to any volume outside of the column that can cause band broadening.

    • Test: Examine all tubing and connections between the injector and the detector. Look for wide-bore tubing or any gaps in fittings.

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.12 mm or 0.005") where possible, especially between the column and the detector[5]. Ensure all fittings are properly seated to avoid dead volume.

  • Confirm Sample Solvent Compatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

    • Test: The sample should ideally be dissolved in the mobile phase itself or a weaker solvent.

    • Solution: If your sample is in a strong solvent (e.g., 100% Acetonitrile) and your mobile phase is weak (e.g., 10% Acetonitrile), try to re-dissolve or dilute the sample in the initial mobile phase conditions.

  • Rule out a Co-eluting Impurity: Severe tailing can sometimes be caused by a small, closely eluting impurity hiding under the main peak.

    • Test: Use a high-efficiency column (smaller particles or longer length) to improve resolution. Additionally, acquiring data at multiple wavelengths with a PDA detector may reveal spectral differences across the peak, indicating an impurity[3].

    • Solution: If an impurity is confirmed, further method development is required to achieve separation, or a sample clean-up step like Solid Phase Extraction (SPE) may be necessary[3].

By systematically working through these chemical, column, and system-related variables, you can effectively diagnose and eliminate the root cause of peak tailing for Phenyl 4-(aminosulfonyl)phenylcarbamate, leading to robust and accurate analytical results.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.[Link]

  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.[Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.[Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks.[Link]

  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.[Link]

  • ResearchGate. (2025). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.[Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.[Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.[Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.[Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Dolan, J. W. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.[Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?[Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.[Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).[Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.[Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.[Link]

  • LCGC International. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?[Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC.[Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.[Link]

  • Agilent. Control pH During Method Development for Better Chromatography.[Link]

  • PubChemLite. Phenyl 4-(aminosulfonyl)phenylcarbamate (C13H12N2O4S).[Link]

  • Restek. HPLC Troubleshooting Guide.[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Phenyl 4-(aminosulfonyl)phenylcarbamate in Experimental Assays

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7). This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. We will explore the physicochemical properties of this molecule and provide a systematic approach with detailed protocols to help you achieve consistent and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial problems.

Q1: My Phenyl 4-(aminosulfonyl)phenylcarbamate precipitated immediately when I diluted my DMSO stock into an aqueous buffer. What's the first thing I should try?

This is a classic sign of a compound "crashing out" of solution when moving from a high-concentration organic stock to an aqueous environment. The first and simplest troubleshooting step is to lower the final assay concentration. Many compounds that are problematic at 50-100 µM may be perfectly soluble at 1-10 µM[1]. If the desired concentration is non-negotiable, proceed to the more advanced strategies in Section 2, such as pH adjustment or the use of co-solvents.

Q2: What is the maximum percentage of DMSO I can use in my assay?

The tolerance for Dimethyl sulfoxide (DMSO) is highly dependent on the assay type. For in vitro biochemical assays using isolated proteins, concentrations up to 5% (v/v) may be acceptable, but should always be validated. For cell-based assays, DMSO can cause toxicity and affect membrane permeability[2][3]. It is best practice to keep the final DMSO concentration at or below 0.5%, and absolutely no higher than 1%. Always include a vehicle control (buffer with the same final DMSO percentage) in your experiments to account for any solvent effects.

Q3: Can I just sonicate the solution or heat it to get my compound to dissolve?

Sonication can help break down aggregates and increase the rate of dissolution, but it does not increase the thermodynamic solubility of the compound[1]. If the compound's concentration is above its solubility limit in that specific buffer, it will likely precipitate again over time, potentially during your experiment. Heating is generally not recommended as it can degrade the compound and, upon cooling to the assay temperature, the compound will precipitate out. A better approach is to create a kinetically soluble amorphous form by lyophilizing the compound from a solvent like DMSO, which can enhance the dissolution rate, though it may still reprecipitate during long experiments[1].

Q4: How do I prepare a high-concentration stock solution?

The most common solvent for preparing high-concentration stock solutions of poorly soluble compounds is 100% DMSO[2][3]. Prepare the stock at a concentration that is at least 100x to 1000x the highest final concentration you plan to test. This allows the final percentage of DMSO in your assay to remain low. For detailed steps, refer to the protocol in Guide 3 .

Section 2: In-Depth Troubleshooting & Protocol Guides

Guide 1: Understanding the Molecule - Physicochemical Properties

To effectively solubilize Phenyl 4-(aminosulfonyl)phenylcarbamate, it is crucial to understand its structure. The molecule consists of two phenyl rings linked by a carbamate group, with a sulfonamide group on one of the rings. These features dictate its solubility behavior.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₃H₁₂N₂O₄S-
Molecular Weight 292.31 g/mol [4]-
Predicted XlogP 1.9[5]A positive LogP value indicates hydrophobicity and poor aqueous solubility.
Key Functional Groups Two Aromatic (Phenyl) RingsHighly hydrophobic; contributes significantly to low water solubility.
Sulfonamide (-SO₂NH₂) GroupThe proton on the nitrogen is acidic. At a pH above its pKa, this group can be deprotonated to form a negatively charged, more soluble anion[6][7][8].
Carbamate (-OCONH-) GroupA relatively stable linker group[9].

The primary challenge arises from the large, hydrophobic surface area of the two phenyl rings. However, the acidic nature of the sulfonamide group provides a key opportunity for solubility enhancement through pH manipulation[6][7].

Guide 2: A Systematic Approach to Solubility Enhancement

Before resorting to complex formulations, it is best to follow a logical progression of troubleshooting steps. The following workflow provides a self-validating system to identify the optimal solubilization strategy for your specific assay conditions.

G cluster_0 cluster_1 cluster_2 start Start: Compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute precip Precipitation Observed? dilute->precip ph_adjust Guide 4: pH Adjustment Increase buffer pH to >8.0 to deprotonate sulfonamide. precip->ph_adjust  Yes assay_ready Solution is Clear: Proceed with Assay precip->assay_ready No cosolvent Guide 3: Co-solvents Add a co-solvent like PEG400 or Ethanol (test for assay compatibility). ph_adjust->cosolvent Still Precipitates ph_adjust->assay_ready Soluble cyclo Guide 5: Cyclodextrins Use HP-β-CD or SBE-β-CD to form inclusion complexes. cosolvent->cyclo Still Precipitates cosolvent->assay_ready Soluble cyclo->assay_ready Soluble

Caption: A decision workflow for systematically troubleshooting solubility issues.

Guide 3: Solvent-Based Strategies & Stock Solution Preparation

Using organic co-solvents is a common strategy to increase the solubility of non-polar compounds in aqueous solutions[2][][11].

Protocol: Preparing a Concentrated DMSO Stock Solution

  • Weighing: Accurately weigh out the desired amount of Phenyl 4-(aminosulfonyl)phenylcarbamate powder.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 10, 20, or 50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Ensure the vial is tightly capped.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol: Serial Dilution into Assay Buffer

  • Perform a serial dilution of your high-concentration DMSO stock in 100% DMSO to create intermediate stocks.

  • Add a small volume of the appropriate DMSO stock to your pre-warmed aqueous assay buffer (do not add buffer to the DMSO).

  • Immediately vortex or mix the solution well to ensure rapid dispersion. This minimizes localized high concentrations that can lead to precipitation.

  • Visually inspect for any cloudiness or precipitate before adding to your assay.

Table of Common Co-solvents If DMSO alone is insufficient at a tolerable final concentration, other co-solvents can be considered. Their use must be validated for compatibility with your specific assay.

Co-SolventTypical Final Conc. (Cell-based)Typical Final Conc. (Biochemical)Notes
DMSO ≤ 0.5%≤ 5%Standard first choice, dissolves a wide range of compounds[2][3].
Ethanol ≤ 1%≤ 5%Can be effective but is more volatile.
Polyethylene Glycol 400 (PEG 400) ≤ 1%≤ 10%A less toxic option, good for increasing solubility of some compounds[12].
Dimethylacetamide (DMA) ≤ 0.5%≤ 2%Strong solvent, use with caution due to higher potential toxicity[11].
Guide 4: Leveraging pH for Solubilization

The sulfonamide group in Phenyl 4-(aminosulfonyl)phenylcarbamate is acidic and can be deprotonated to form a more soluble salt[6][7]. The pKa of sulfonamides can vary, but many are in the weakly acidic range[8]. By raising the pH of the assay buffer, you can significantly increase the compound's solubility.

Protocol: pH Optimization Test

  • Prepare Buffers: Prepare a series of your assay base buffer (e.g., Tris, HEPES, PBS) at different pH values, for example: pH 7.4, 8.0, 8.5, and 9.0.

  • Test Dilution: Add your DMSO stock of the compound to each buffer to achieve the desired final concentration.

  • Observe: Vortex each solution and let it stand at the assay temperature for 15-30 minutes.

  • Analyze: Visually inspect for precipitation. The lowest pH that maintains a clear solution is your optimal buffer condition.

  • Assay Compatibility Check: Crucially , you must confirm that your enzyme, protein, or cells function correctly at the new, higher pH. Run necessary controls to validate assay performance.

Guide 5: Utilizing Excipients for Complexation

When solvent and pH strategies are insufficient or incompatible with the assay, excipients that form molecular complexes can be highly effective.

Part A: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[13]. They can encapsulate hydrophobic molecules, like the phenyl rings of your compound, forming an "inclusion complex" that has greatly increased apparent aqueous solubility[][15][16].

Table: Comparison of Common Cyclodextrins

CyclodextrinKey FeaturesBest For
β-Cyclodextrin (β-CD) Cavity size is a good fit for single aromatic rings[].General use with aromatic compounds, but has lower aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) Higher aqueous solubility and lower toxicity than β-CD.Most common choice for cell-based and in vivo studies[13][16].
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility and can be used to increase the solubility of poorly soluble agents[2].Excellent for creating parenteral formulations; very effective solubilizer.

Protocol: Preparing a Drug-Cyclodextrin Solution

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your aqueous assay buffer to a concentration of 1-10% (w/v). Gentle warming may be required.

  • Add Compound: Add the Phenyl 4-(aminosulfonyl)phenylcarbamate (either as a powder or from a small volume of concentrated DMSO stock) to the cyclodextrin solution.

  • Complexation: Mix vigorously. The solution can be stirred or sonicated at room temperature for 1-2 hours to ensure maximum complex formation.

  • Filtration (Optional): To ensure you have a true solution, filter through a 0.22 µm syringe filter to remove any undissolved particles.

  • Usage: Use this complexed solution as your new "stock" for dilution into the assay. Remember to include a cyclodextrin-only vehicle control.

Part B: Surfactants

Surfactants (detergents) can solubilize hydrophobic compounds by forming micelles above their critical micelle concentration (CMC)[17][18]. The hydrophobic core of the micelle sequesters the compound away from the aqueous environment.

This method is primarily recommended for biochemical assays and should be used with extreme caution in cell-based assays, as surfactants can disrupt cell membranes and cause toxicity [1].

Table: Common Non-ionic Surfactants for Biochemical Assays

SurfactantTypical Working ConcentrationNotes
Tween-20 0.01 - 0.1% (v/v)A mild, non-ionic detergent commonly used to prevent non-specific binding.
Triton X-100 0.01 - 0.1% (v/v)Slightly stronger than Tween-20; very effective at solubilizing proteins and lipids.

Protocol: Using Surfactants in a Biochemical Assay

  • Add the surfactant directly to your assay buffer to the desired final concentration (e.g., 0.05% Tween-20). Ensure this concentration is above the surfactant's CMC.

  • Mix the buffer well.

  • Add your compound stock (from DMSO) to the surfactant-containing buffer. The micelles will help keep the compound in solution.

  • As always, run a vehicle control that includes both DMSO and the surfactant.

Section 3: Assay-Specific Considerations

The right strategy depends heavily on your experimental system.

StrategyBiochemical Assays (e.g., Enzyme Kinetics)Cell-Based Assays (e.g., Cytotoxicity, Signaling)
High % Co-Solvent Often acceptable (e.g., 1-5% DMSO) but requires validation to ensure no enzyme inhibition.Not recommended. Keep DMSO ≤0.5% to maintain cell health and membrane integrity[1].
pH Adjustment Generally acceptable, provided the protein is stable and active at the required pH.Viable, but the new pH must be within a physiologically tolerable range for the specific cell line (typically pH 7.2-7.8).
Surfactants Good option. Can improve solubility and reduce non-specific binding to plates/tubes[1].High risk of toxicity. Generally should be avoided unless specifically part of the experimental design (e.g., cell lysis).
Cyclodextrins Excellent option. Generally inert and do not interfere with most protein assays.Excellent option. HP-β-CD and SBE-β-CD are well-tolerated by most cell lines and are a preferred method for solubilizing compounds for cellular delivery[13][16].

References

  • pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. MDPI. [Link]

  • Phenyl 4-(aminosulfonyl)phenylcarbamate (C13H12N2O4S). PubChemLite. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

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Troubleshooting

Identifying and minimizing byproducts in Phenyl 4-(aminosulfonyl)phenylcarbamate synthesis

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate. This important scaffold is a key...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate. This important scaffold is a key component in a variety of pharmacologically active agents. Achieving high purity and yield can be challenging due to the formation of various byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize these impurities, ensuring the integrity of your synthesis.

Our approach is grounded in established chemical principles and field-proven insights to provide a self-validating system for your experimental work. We will explore the causality behind experimental choices, offering a clear path to a successful and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Diphenyl Carbonate and Unreacted 4-Aminobenzenesulfonamide

Q1: During the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate from 4-aminobenzenesulfonamide and phenyl chloroformate, I am observing significant amounts of diphenyl carbonate and unreacted starting material. What is causing this and how can I prevent it?

A1: Underlying Cause and Mechanistic Insight

The formation of diphenyl carbonate and the presence of unreacted 4-aminobenzenesulfonamide typically point to two primary issues: competitive side reactions of the phenyl chloroformate and insufficient reactivity of the sulfonamide's amino group.

Phenyl chloroformate is a highly reactive reagent. In the presence of any residual moisture or alcohol from the solvent, it can readily hydrolyze to phenol, which can then react with another molecule of phenyl chloroformate to form diphenyl carbonate. Furthermore, if the reaction conditions are not optimized, the rate of this side reaction can be competitive with the desired reaction with the less nucleophilic aromatic amine of 4-aminobenzenesulfonamide.

The aromatic amine of 4-aminobenzenesulfonamide is deactivated by the electron-withdrawing sulfonyl group, making it a weaker nucleophile than a simple aniline. This reduced nucleophilicity can lead to a slower reaction rate with phenyl chloroformate, allowing side reactions to become more prominent.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. This is the most critical step to prevent the hydrolysis of phenyl chloroformate.

  • Base Selection and Stoichiometry: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct without reacting with the phenyl chloroformate.[1] Use of a slight excess of the base (1.1-1.2 equivalents) can help to fully deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.

  • Controlled Reagent Addition: Add the phenyl chloroformate dropwise to a cooled solution (0 °C) of 4-aminobenzenesulfonamide and the base.[1][2] This slow addition maintains a low concentration of the highly reactive chloroformate, favoring the desired reaction over self-condensation or reaction with trace impurities.

  • Solvent Choice: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are recommended.[3][4][5] These solvents will not react with the phenyl chloroformate.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.

Visualizing the Reaction Pathways:

Byproduct_Formation cluster_desired Desired Reaction cluster_side Side Reaction PC Phenyl Chloroformate Product Phenyl 4-(aminosulfonyl)- phenylcarbamate PC->Product + ABS, Base Phenol Phenol PC->Phenol + H2O (Hydrolysis) ABS 4-Aminobenzene- sulfonamide ABS->Product H2O Water (impurity) H2O->Phenol DPC Diphenyl Carbonate Phenol->DPC + Phenyl Chloroformate Urea_Formation ABS 4-Aminobenzene- sulfonamide Isocyanate 4-Sulfamoylphenyl Isocyanate ABS->Isocyanate Side Reaction (e.g., with base) Urea N,N'-bis(4-sulfamoylphenyl)urea (Byproduct) ABS->Urea Product Desired Product ABS->Product + Phenyl Chloroformate (Desired Path) Isocyanate->Urea + 4-Aminobenzene- sulfonamide PC Phenyl Chloroformate PC->Product

Caption: Formation of urea byproduct.

Issue 3: Discoloration of the Final Product

Q3: My final Phenyl 4-(aminosulfonyl)phenylcarbamate product is off-white or yellowish. What is causing this discoloration, and how can I obtain a pure white solid?

A3: Underlying Cause and Purification Strategy

Discoloration in the final product often arises from the presence of minor, highly colored impurities. These can be oxidation products or byproducts from side reactions that are not easily removed by simple filtration. Phenolic impurities, in particular, are susceptible to air oxidation, leading to colored species.

Troubleshooting and Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture with a dilute acid solution (e.g., 1M HCl) to neutralize the excess base. This will also protonate any unreacted 4-aminobenzenesulfonamide, making it more water-soluble. Extract the product into an organic solvent like ethyl acetate.

  • Base Wash: Wash the organic layer with a dilute base solution (e.g., 5% NaOH or NaHCO₃ solution) to remove any acidic impurities, including residual phenol.

  • Brine Wash and Drying: Wash the organic layer with brine to remove residual water, and then dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, should be used. [6]Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtering. [7]The activated carbon will adsorb many colored impurities.

Purification Workflow:

Purification_Workflow Start Crude Reaction Mixture Quench Quench with Dilute Acid Start->Quench Extract Extract with Organic Solvent Quench->Extract BaseWash Wash with Dilute Base Extract->BaseWash BrineWash Wash with Brine & Dry BaseWash->BrineWash Recrystallize Recrystallize BrineWash->Recrystallize Charcoal Optional: Activated Carbon Treatment Recrystallize->Charcoal Final Pure, White Product Recrystallize->Final Charcoal->Final

Caption: Purification workflow for the final product.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous THF, DCM, or AcetonitrileAprotic and non-reactive with phenyl chloroformate.
Base Triethylamine or Pyridine (1.1-1.2 eq.)Non-nucleophilic; neutralizes HCl byproduct.
Temperature 0 °C for addition, then room temperatureMinimizes side reactions and isocyanate formation.
Phenyl Chloroformate 1.05-1.1 equivalentsEnsures complete consumption of the limiting reagent.
Work-up Dilute acid quench, base washRemoves unreacted starting materials and acidic byproducts.
Purification Recrystallization (e.g., Ethanol/Water)Highly effective for removing colored impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate

Materials:

  • 4-Aminobenzenesulfonamide (1.0 eq)

  • Anhydrous Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Phenyl Chloroformate (1.1 eq)

  • 1M Hydrochloric Acid

  • 5% Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethanol

  • Deionized Water

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminobenzenesulfonamide (1.0 eq) and anhydrous DCM.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add anhydrous triethylamine (1.2 eq) to the suspension and stir for 15 minutes.

  • Add a solution of phenyl chloroformate (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1M HCl.

  • Separate the organic layer, and wash it successively with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain pure Phenyl 4-(aminosulfonyl)phenylcarbamate as a white crystalline solid.

References

  • BenchChem. (2025).
  • International Journal of Pharmacy and Pharmaceutical Science. (n.d.).
  • Taylor & Francis Online. (2016). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II.
  • Farmacia Journal. (2016). NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)
  • ResearchGate. (2025). New synthesis in the N-[4-[(phenylcarbamoyl)
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid.
  • PMC. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
  • Google Patents. (n.d.).
  • PMC. (n.d.).

Sources

Optimization

Technical Support Center: Navigating the Challenges of Sulfonamide Purification

Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of sulfonamide-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of sulfonamide-containing compounds. Here, we will delve into the common issues, provide practical troubleshooting advice, and offer detailed protocols to enhance the purity and yield of your target compounds. Our approach is rooted in the fundamental physicochemical properties of sulfonamides to provide you with a robust framework for problem-solving.

Introduction: The Unique Purification Challenges of Sulfonamides

Sulfonamides, a critical class of compounds in medicinal chemistry, possess a unique combination of structural features that often complicate their purification.[1] Their acidic N-H proton, the polar sulfonyl group, and the often-aromatic backbone contribute to a range of behaviors, from poor solubility to a tendency to bind strongly to silica gel.[2][3] These characteristics can lead to issues such as low recovery, co-elution with impurities, and difficulty in crystallization. This guide will provide you with the expertise to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my sulfonamide compounds show significant tailing during silica gel chromatography?

A1: Tailing is a common issue and is primarily due to the acidic nature of the sulfonamide N-H proton. This proton can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of silica gel through hydrogen bonding. This strong interaction leads to a slow desorption rate, causing the compound to "drag" or "tail" down the column.

  • Causality: The equilibrium between the compound adsorbed on the stationary phase and dissolved in the mobile phase is slow to be established.

  • Solution: To mitigate this, you can:

    • Add a competitive binder: Incorporating a small amount of a polar, acidic additive like acetic acid or formic acid (typically 0.1-1%) into your mobile phase can help. These additives will compete with your sulfonamide for binding sites on the silica, leading to a faster elution and sharper peaks.

    • Use a less acidic stationary phase: Consider using alumina (basic or neutral) or a bonded-phase silica like amino-propylated silica, which has a less acidic surface.[4]

Q2: I am experiencing poor recovery of my sulfonamide from the column. Where is my compound going?

A2: Low recovery is often linked to the same strong interactions causing tailing. In severe cases, the sulfonamide can be irreversibly adsorbed onto the silica gel. Another possibility is the compound's low solubility in the chosen mobile phase, causing it to precipitate on the column.

  • Troubleshooting Steps:

    • Solubility Check: Before running the column, ensure your compound is fully soluble in the mobile phase you plan to use.

    • Modify the Mobile Phase: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol.

    • Consider a Different Purification Technique: If chromatography continues to give poor recovery, recrystallization might be a more suitable method.[5]

Q3: My sulfonamide seems to be degrading on the silica gel column. What is happening?

A3: While less common, some sulfonamides can be sensitive to the acidic nature of silica gel, leading to degradation. This is particularly true for compounds with other acid-labile functional groups.

  • Confirmation: To confirm if degradation is occurring on the column, take a small sample of your crude material, dissolve it in your mobile phase, and let it sit for the approximate time it would take to run the column. Analyze this sample by TLC or LC-MS to see if any new spots or peaks have appeared.

  • Solution:

    • Neutralize the Silica: You can prepare a slurry of silica gel in your mobile phase and add a small amount of a base like triethylamine (~1%) to neutralize the acidic sites before packing the column.

    • Alternative Stationary Phases: As mentioned before, switching to a more inert stationary phase like alumina or a bonded phase can prevent degradation.

Troubleshooting Guide: Recrystallization of Sulfonamides

Recrystallization is a powerful technique for purifying solid compounds, and it is often a good alternative to chromatography for sulfonamides.[6][7] However, it comes with its own set of challenges.

Problem Potential Cause(s) Solutions & Explanations
Oiling Out The compound's melting point is lower than the boiling point of the solvent. High impurity levels can also depress the melting point.[5]Lower the crystallization temperature: Use a solvent with a lower boiling point. Use a solvent mixture: Dissolve the compound in a "good" solvent and then add an "anti-solvent" dropwise at a lower temperature to induce crystallization.[7] Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[5][8]
No Crystal Formation The solution is not sufficiently saturated, or it is supersaturated without nucleation sites.[5]Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration. Induce crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of the pure compound.[5]
Low Yield Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.[5]Use the minimum amount of hot solvent for dissolution. [6] Cool the solution thoroughly: Use an ice bath to minimize the solubility of your compound in the mother liquor.[5] Pre-heat your filtration apparatus: To prevent the compound from crashing out during hot filtration, warm the funnel and receiving flask beforehand.[5]
Colored Impurities in Crystals The impurities are co-crystallizing with your product.Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration to remove the charcoal before cooling.[5]

Experimental Protocols

Protocol 1: Flash Chromatography with a Modified Mobile Phase

This protocol is designed for sulfonamides that exhibit tailing on silica gel.

  • Slurry Preparation: In a beaker, add your crude sulfonamide and a small amount of silica gel.

  • Mobile Phase Preparation: Prepare your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5% (v/v) acetic acid.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.

  • Loading: Dissolve your crude sulfonamide in a minimal amount of dichloromethane or your mobile phase and load it onto the column.

  • Elution: Run the column with your modified mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that the acetic acid will also be removed during this step.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This method is useful when finding a single suitable recrystallization solvent is difficult.

  • Dissolution: Dissolve your crude sulfonamide in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at room temperature.[7]

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., water, hexanes) dropwise while stirring until the solution becomes persistently cloudy.[7]

  • Crystal Formation: If crystals do not form immediately, add a few more drops of the good solvent until the solution is clear again, and then allow it to stand undisturbed. You may also try scratching the flask or adding a seed crystal.

  • Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry them thoroughly.[5]

Visualizing the Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification method for a sulfonamide compound.

Purification_Workflow start Crude Sulfonamide solubility_test Solubility Test in Common Solvents start->solubility_test tlc_analysis TLC Analysis (Note Tailing) solubility_test->tlc_analysis chromatography Attempt Flash Chromatography tlc_analysis->chromatography recrystallization Attempt Recrystallization tlc_analysis->recrystallization tailing_observed Significant Tailing? chromatography->tailing_observed good_crystals Good Crystal Formation? recrystallization->good_crystals solvent_antisolvent Use Solvent/Anti-Solvent Method good_crystals->solvent_antisolvent No/'Oiling Out' pure_product Pure Product good_crystals->pure_product Yes modify_mobile_phase Modify Mobile Phase (e.g., add Acetic Acid) tailing_observed->modify_mobile_phase Yes tailing_observed->pure_product No modify_mobile_phase->chromatography change_stationary_phase Change Stationary Phase (e.g., Alumina) modify_mobile_phase->change_stationary_phase change_stationary_phase->chromatography solvent_antisolvent->recrystallization

Caption: Decision tree for sulfonamide purification.

Understanding Impurities

Common impurities in sulfonamide synthesis can include starting materials, reagents, and by-products from side reactions.[9][10] For example, if a chlorosulfonation reaction is used, residual chlorosulfonic acid can be a highly reactive impurity.[2] In syntheses involving amines, over-alkylation or side reactions can lead to related sulfonamide impurities.[11] Understanding the potential impurities from your specific synthetic route is crucial for developing an effective purification strategy.

Advanced Purification Techniques

For particularly challenging separations, more advanced techniques may be necessary:

  • Preparative HPLC: Reversed-phase preparative HPLC is a powerful tool for purifying polar compounds like sulfonamides.[11] C18 columns are commonly used with mobile phases such as acetonitrile/water or methanol/water, often with a formic acid or trifluoroacetic acid modifier.

  • Supercritical Fluid Chromatography (SFC): SFC is a green chemistry alternative to normal and reversed-phase chromatography. It uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol.[4] SFC can offer fast separations and easy solvent removal.

  • QuEChERS and Solid Phase Extraction (SPE): These techniques are primarily used for sample cleanup and extraction of sulfonamides from complex matrices like food or environmental samples, but the principles can be adapted for purification.[12][13][14] They involve partitioning the compound between a solvent and a solid sorbent.

By understanding the underlying chemical principles and having a systematic approach to troubleshooting, the challenges in purifying sulfonamide-containing compounds can be effectively overcome.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • US2777844A - Sulfonamide purification process - Google Patents.
  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. Available at: [Link]

  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC. Available at: [Link]

  • Basic physicochemical properties of sulfonamides - ResearchGate. Available at: [Link]

  • US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate ... - Google Patents.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. Available at: [Link]

  • Sulfonamide-impurities - Pharmaffiliates. Available at: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. Available at: [Link]

  • PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]

  • (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - ResearchGate. Available at: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials - RSC Publishing. Available at: [Link]

  • Physicochemical Investigation of Sulfonamide-Derived Compounds Interacting with Conventional Cationic Surfactants in Aqueous Media | Request PDF - ResearchGate. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. Available at: [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides | bioRxiv. Available at: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Available at: [Link]

  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PMC. Available at: [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC. Available at: [Link]

Sources

Troubleshooting

How to avoid incomplete reactions in the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate

Technical Support Center: Synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate Topic: Troubleshooting Incomplete Reactions in Carbamate Formation Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate

Topic: Troubleshooting Incomplete Reactions in Carbamate Formation Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary: The Core Challenge

The synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate involves the reaction of sulfanilamide (4-aminobenzenesulfonamide) with phenyl chloroformate .

The primary cause of incomplete reactions in this specific synthesis is a kinetic mismatch . The sulfonamide group (


) on the starting material is strongly electron-withdrawing, which deactivates the aniline nitrogen, significantly reducing its nucleophilicity. Consequently, the reaction is slow. If moisture is present, the highly electrophilic phenyl chloroformate hydrolyzes faster than it reacts with the deactivated amine, consuming the reagent before the conversion is complete.

Part 1: Critical Process Parameters (CPP)

To ensure complete conversion, you must control three thermodynamic and kinetic variables.

ParameterSpecificationScientific Rationale
Solvent Choice Anhydrous Acetone or THF Sulfanilamide has poor solubility in non-polar solvents (DCM, Toluene). Acetone offers the highest solubility (

), preventing "particle coating" where product precipitates on unreacted solid starting material [1].
Water Content

(Karl Fischer)
Phenyl chloroformate is extremely moisture-sensitive. Any water present will competitively hydrolyze the reagent to phenol and

, leaving insufficient electrophile for the amine [2].
Base Selection Pyridine (1.1 - 1.5 eq)Unlike Triethylamine (TEA), Pyridine acts as both an acid scavenger and a nucleophilic catalyst (forming an active N-acylpyridinium intermediate), which accelerates the attack of the deactivated aniline [3].
Temperature

Start at

to suppress rapid hydrolysis exotherms. Warm to RT (or mild reflux in Acetone) to overcome the activation energy barrier of the deactivated amine.

Part 2: Troubleshooting Guides & FAQs

Q1: TLC shows starting material (Sulfanilamide) remaining even after 24 hours. Should I add more Phenyl Chloroformate?

Diagnosis: Likely Reagent Decomposition (Hydrolysis). Technical Insight: If your solvent was not strictly anhydrous, the phenyl chloroformate hydrolyzed. Because sulfanilamide is a "soft" and slow nucleophile due to the electron-withdrawing sulfonyl group, water (a "hard" nucleophile) outcompetes it. Corrective Action:

  • Do not simply dump in more reagent if the reaction is wet; it will just generate more acid and phenol impurities.

  • Protocol Adjustment: Add the phenyl chloroformate in two portions . Add 0.6 equivalents at

    
    , stir for 1 hour, then add the remaining 0.5–0.6 equivalents. This maintains a high concentration of electrophile over time.
    
  • Critical Step: Ensure the reaction is under an inert atmosphere (

    
     or Ar).
    
Q2: The reaction mixture turned into a thick paste/solid block. Is the reaction stuck?

Diagnosis: Mass Transfer Limitation (The "Coating" Effect). Technical Insight: The product, Phenyl 4-(aminosulfonyl)phenylcarbamate, is often less soluble than the starting material. If it precipitates too fast, it encases unreacted sulfanilamide particles, preventing them from contacting the chloroformate in the solution. Corrective Action:

  • Dilution: Increase solvent volume. The reaction works best at concentrations below

    
    .
    
  • Mechanical Agitation: Magnetic stirring is often insufficient for slurries. Use an overhead mechanical stirrer to break up aggregates.

  • Solvent Swap: If using DCM, switch to Acetone . The starting material is significantly more soluble in acetone, ensuring the reaction is homogeneous at the start [1].

Q3: I see a new spot on TLC that is NOT product or starting material. What is it?

Diagnosis: Bis-acylation or Symmetric Urea Formation. Technical Insight:

  • Bis-acylation: If you use a large excess of phenyl chloroformate (

    
     eq) and high heat, the sulfonamide nitrogen (
    
    
    
    ) can also react, though it is very poor nucleophile.
  • Diphenyl Urea: If moisture is present, phenyl chloroformate hydrolyzes to aniline (via Curtius-like degradation of unstable intermediates) or simply releases phenol. In some conditions, the carbamate can degrade to form symmetric ureas (

    
    ) [4].
    Corrective Action: 
    
  • Keep stoichiometry tight (1.05 – 1.1 equivalents of chloroformate).

  • Keep temperature moderate (

    
    ).
    

Part 3: Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition that leads to incomplete reactions.

ReactionPathways SM Sulfanilamide (Deactivated Nucleophile) Intermediate Transition State (Slow Formation) SM->Intermediate Slow Attack (Due to EWG -SO2NH2) Reagent Phenyl Chloroformate (Electrophile) Reagent->Intermediate Waste Phenol + CO2 + HCl (Dead End) Reagent->Waste Irreversible Loss Base Base (Pyridine) Base->Intermediate Catalysis Product Phenyl 4-(aminosulfonyl) phenylcarbamate (Target) Intermediate->Product -HCl Water Trace Water (Contaminant) Water->Reagent Fast Hydrolysis (Major Failure Mode)

Figure 1: Kinetic competition pathway. Note that water hydrolysis (Red Arrow) is kinetically favored over the attack of the deactivated sulfanilamide if moisture is uncontrolled.

Part 4: Validated Synthesis Protocol

Target: Phenyl 4-(aminosulfonyl)phenylcarbamate Scale: 10 mmol basis

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask. Equip with a pressure-equalizing addition funnel, nitrogen inlet, and mechanical stirrer.

  • Dissolution: Charge Sulfanilamide (1.72 g, 10 mmol) and Anhydrous Acetone (40 mL). Stir until fully dissolved.

  • Base Addition: Add Pyridine (0.95 g, 12 mmol, 1.2 eq). Cool the mixture to

    
     in an ice bath.
    
  • Reagent Addition: Dissolve Phenyl Chloroformate (1.65 g, 10.5 mmol, 1.05 eq) in 5 mL anhydrous Acetone. Add dropwise over 20 minutes.

    • Checkpoint: A white precipitate (Pyridine

      
      HCl) may form. This is normal.
      
  • Reaction: Allow to warm to room temperature (

    
    ) and stir for 4–6 hours.
    
    • QC Check: Pull an aliquot for TLC (Eluent: EtOAc/Hexane 1:1). If SM remains, add 0.1 eq Phenyl Chloroformate.[1]

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 200 mL of ice-cold 0.5 M HCl . (The acid neutralizes pyridine and solubilizes any unreacted sulfanilamide by protonating the aniline, keeping it in the aqueous phase).

    • The product (Carbamate) will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with water (

    
    ) to remove phenol and acid. Wash with cold diethyl ether (
    
    
    
    ) to remove traces of phenol.
  • Drying: Vacuum dry at

    
     over 
    
    
    
    .

References

  • Kodide, K., & Asadi, P. (2019).[2] Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12).

  • BenchChem Application Note. (2025). Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem Technical Library.

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202.[3]

  • Thavorniti, P., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate.[4] Synthesis, 45, 1667-1674.[4]

Sources

Optimization

Optimizing the work-up procedure for Phenyl 4-(aminosulfonyl)phenylcarbamate synthesis

Technical Support Center: Phenyl 4-(aminosulfonyl)phenylcarbamate Synthesis A Guide to Optimizing Work-Up Procedures Welcome to the technical support center for the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate. T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenyl 4-(aminosulfonyl)phenylcarbamate Synthesis

A Guide to Optimizing Work-Up Procedures

Welcome to the technical support center for the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of the post-reaction work-up and purification of this compound.

I. Understanding the Synthesis and Work-Up

The synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate typically involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with phenyl chloroformate in the presence of a base. While the reaction itself is relatively straightforward, the work-up procedure is critical for obtaining a high yield of pure product. Common challenges include isolating the product from the reaction mixture, removing unreacted starting materials and byproducts, and achieving the desired level of purity.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the work-up procedure in this synthesis?

The work-up procedure for Phenyl 4-(aminosulfonyl)phenylcarbamate synthesis is designed to:

  • Neutralize any remaining acidic or basic components from the reaction.

  • Separate the crude product from the reaction solvent and soluble impurities.

  • Purify the crude product to remove unreacted starting materials, byproducts, and other contaminants.

Q2: What are the most common impurities I should expect?

Common impurities can include:

  • Unreacted 4-aminobenzenesulfonamide.

  • Phenol, formed from the hydrolysis of phenyl chloroformate.

  • Di-substituted ureas, formed from the reaction of the product with another molecule of phenyl chloroformate.[1]

  • Salts, such as triethylammonium chloride, if triethylamine is used as the base.[2]

Q3: Why is my yield consistently low?

Low yields can stem from several factors during the work-up:

  • Incomplete precipitation: The product may not fully precipitate from the solution if the wrong solvent or temperature is used.

  • Product loss during washing: Excessive washing or using a solvent in which the product has some solubility can lead to significant loss.

  • Degradation: The carbamate linkage can be susceptible to hydrolysis under harsh acidic or basic conditions during the work-up.[3]

Q4: Is recrystallization necessary, and what is the best solvent system?

Recrystallization is a highly effective method for purifying the final product.[4][5] The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but not at room temperature.[4] For Phenyl 4-(aminosulfonyl)phenylcarbamate, common recrystallization solvents include ethanol, methanol, or a mixture of ethanol and water.[2][6] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific product.[4]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the work-up procedure and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Oily Product Instead of a Precipitate The product may have a low melting point or be impure, leading to "oiling out."- Try adding a non-polar solvent like hexane to the mixture to induce precipitation. - Vigorously stir the mixture to encourage solidification. - Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[4]
Product is Contaminated with Starting Material (4-aminobenzenesulfonamide) Incomplete reaction or inefficient removal during work-up.- Ensure the reaction has gone to completion using TLC or LC-MS monitoring. - During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic 4-aminobenzenesulfonamide.
Final Product is Discolored Presence of colored impurities, possibly from side reactions or degradation.- Treat the solution with activated charcoal during recrystallization to adsorb colored impurities.[7] - Perform a hot gravity filtration after the charcoal treatment to remove the charcoal before allowing the solution to cool.[4]
Difficulty Filtering the Precipitate The precipitate may be too fine or gelatinous.- Allow the precipitate to age in the mother liquor, sometimes with gentle warming and cooling cycles, to increase particle size. - Use a filter aid like Celite® to improve filtration speed and efficiency.
Product Purity Does Not Improve After Recrystallization The chosen recrystallization solvent may not be effective at separating the impurity.- Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[4] - Consider column chromatography for difficult-to-remove impurities.[8]

IV. Optimized Work-Up and Purification Protocol

This protocol provides a step-by-step guide for an effective work-up and purification of Phenyl 4-(aminosulfonyl)phenylcarbamate.

Step 1: Quenching the Reaction

  • Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring. This will precipitate the crude product.

Step 2: Isolation of the Crude Product

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold water to remove any water-soluble impurities.

  • Continue to pull a vacuum to air-dry the crude product as much as possible.

Step 3: Liquid-Liquid Extraction (Alternative to Precipitation)

  • If the product does not precipitate cleanly, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl) to remove unreacted 4-aminobenzenesulfonamide and any basic catalyst.

    • A dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts.

    • Brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]

Step 4: Recrystallization

  • Transfer the crude product to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[4]

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture gently for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals. Cooling in an ice bath can further increase the yield.[4]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

V. Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and work-up procedure.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide Reaction_Vessel Reaction in Suitable Solvent 4-Aminobenzenesulfonamide->Reaction_Vessel Phenyl_Chloroformate Phenyl Chloroformate Phenyl_Chloroformate->Reaction_Vessel Base Base Base->Reaction_Vessel Quenching Quench with Ice Water Reaction_Vessel->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Cold Water Filtration->Washing Crude_Product Crude Product Washing->Crude_Product Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Charcoal_Treatment Charcoal Treatment (Optional) Dissolution->Charcoal_Treatment Hot_Filtration Hot Gravity Filtration Charcoal_Treatment->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Final_Filtration Vacuum Filtration Crystallization->Final_Filtration Drying Dry Under Vacuum Final_Filtration->Drying Pure_Product Pure Phenyl 4-(aminosulfonyl) -phenylcarbamate Drying->Pure_Product

Caption: Workflow for the synthesis and purification of Phenyl 4-(aminosulfonyl)phenylcarbamate.

VI. References

  • International Journal of Pharmacy and Pharmaceutical Science. Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. Available from: [Link]

  • Farmacia Journal. NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Available from: [Link]

  • Quick Company. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] - Quick Company. Available from: [Link]

  • PMC. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available from: [Link]

  • Impactfactor. Synthesis and Biological Activity of New Sulfonamide Derivatives. Available from: [Link]

  • TSI Journals. Synthesis and Biological Evaluation of New Sulfonamide Derivative. Available from: [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]

  • ResearchGate. Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Available from: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]

  • PubMed. Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. Available from: [Link]

  • Indian Journal of Chemistry. Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of California, Davis. Recrystallization and Crystallization. Available from: [Link]

  • Google Patents. EP1939172A2 - Method of obtaining phenyl carbamates. Available from:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phenyl 4-(aminosulfonyl)phenylcarbamate Bioassays

Introduction: The Dual-Nature Challenge Welcome to the technical support center. If you are observing inconsistent values, "drifting" baselines, or poor reproducibility with Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS 4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Nature Challenge

Welcome to the technical support center. If you are observing inconsistent


 values, "drifting" baselines, or poor reproducibility with Phenyl 4-(aminosulfonyl)phenylcarbamate  (CAS 41104-56-7), you are likely battling the inherent chemical duality of this molecule.

This compound contains two distinct functional motifs that dictate its behavior in bioassays:

  • The Sulfonamide (

    
    ):  A classic zinc-binding group, typically targeting Carbonic Anhydrases (CA).
    
  • The Phenyl Carbamate (

    
    ):  A chemically labile electrophile. In serine hydrolase assays (e.g., AChE/BChE), this acts as a "suicide substrate" (covalent inhibitor). In aqueous buffers, it is prone to spontaneous hydrolysis.
    

The Root Cause of Inconsistency: The primary source of error is often the spontaneous hydrolysis of the carbamate linkage before or during the assay, generating breakdown products (Sulfanilamide and Phenol) that have different inhibitory profiles than the parent molecule.

Phase 1: Chemical Stability & Compound Integrity

Q: Why does my inhibitor potency decrease over time in storage?

A: Phenyl carbamates are moisture-sensitive. The ester bond is susceptible to nucleophilic attack by water, a process accelerated by alkaline pH and repeated freeze-thaw cycles.

The Degradation Mechanism: Upon hydrolysis, the parent molecule splits into Phenol and a carbamic acid intermediate, which spontaneously decarboxylates to release Sulfanilamide (4-aminobenzenesulfonamide).

  • Impact: Sulfanilamide is a potent CA inhibitor in its own right (

    
     for hCA II). If your sample degrades, you are no longer measuring the kinetics of the carbamate, but a mixture of the parent and its breakdown products.
    
Visualizing the Failure Mode

HydrolysisPath Parent Phenyl 4-(aminosulfonyl) phenylcarbamate (Parent Inhibitor) Intermed Unstable Carbamic Acid Parent->Intermed Hydrolysis Phenol Phenol (Byproduct) Parent->Phenol Leaving Group Water + H2O / OH- Sulfanilamide Sulfanilamide (Active Impurity) Intermed->Sulfanilamide Decarboxylation CO2 CO2 Intermed->CO2

Figure 1: The degradation pathway of Phenyl 4-(aminosulfonyl)phenylcarbamate.[1][2] Note that the breakdown product (Sulfanilamide) is also bioactive, leading to confounding data.

Protocol: Self-Validating Stock Check

Before running your bioassay, validate your DMSO stock integrity:

  • TLC/HPLC Check: Run a quick reverse-phase HPLC or TLC (Ethyl Acetate:Hexane).

    • Parent: Higher retention time (more hydrophobic).

    • Impurity: Sulfanilamide (very polar, elutes early) and Phenol.

  • The "Smell" Test: Significant hydrolysis often releases free phenol. If your stock smells acrid/medicinal, discard it.

Phase 2: Assay Conditions (The Environment)

Q: My results vary wildly depending on the buffer pH. Is this normal?

A: Yes, but it indicates a conflict between solubility and stability.

  • The Solubility Trap: Sulfonamides are weak acids (

    
    ). They dissolve better at high pH.
    
  • The Stability Trap: Carbamate hydrolysis is base-catalyzed. At pH > 8.0, the half-life of the phenyl carbamate linkage decreases dramatically.

Recommendation: You must find the "Goldilocks Zone."

ParameterRecommended RangeWhy?
Buffer pH 7.2 – 7.5 Minimizes spontaneous hydrolysis while maintaining physiological relevance. Avoid pH > 8.0.
Buffer Type HEPES or MOPS Tris buffer contains a primary amine that can nucleophilically attack the carbamate, destroying your inhibitor.
DMSO Limit < 2% (v/v) High DMSO can denature enzymes, but <1% may cause the hydrophobic phenyl carbamate to precipitate.
Temperature 25°C (Room Temp) Avoid 37°C for long incubations if possible; hydrolysis rates double for every 10°C increase.

Phase 3: Kinetic Anomalies (Time-Dependent Inhibition)

Q: Why does the shift when I change the pre-incubation time?

A: This is the hallmark of slow-binding or covalent inhibition. You are likely observing a non-equilibrium state.

  • Scenario A: Carbonic Anhydrase (Reversible):

    • The sulfonamide binds to the Zinc active site. This is usually fast.

    • Troubleshooting: If

      
       drops (potency increases) with time, check for compound aggregation  or slow conformational changes.
      
  • Scenario B: Cholinesterase (Pseudo-Irreversible):

    • The carbamate moiety attacks the active site serine, carbamylating the enzyme.[3]

    • This is Time-Dependent Inhibition (TDI) . The longer you incubate, the more enzyme is inactivated.

    • Diagnostic: An

      
       value is meaningless here without stating the time. You should measure 
      
      
      
      .
Protocol: The "Time-Shift" Diagnostic

Run the assay with two distinct pre-incubation times to diagnose the mechanism.

  • T0: Add Enzyme + Inhibitor

    
     Immediately add Substrate.
    
  • T30: Incubate Enzyme + Inhibitor for 30 mins

    
     Add Substrate.
    
  • Result: If

    
     (e.g., 10x more potent), you have a covalent/slow-binding inhibitor . You must standardize incubation time rigidly.
    
Troubleshooting Logic Flow

TroubleshootingFlow Start Start: Inconsistent Data CheckStock Step 1: Check Stock Purity (HPLC/TLC) Start->CheckStock IsPure Is it Pure? CheckStock->IsPure Discard Discard & Re-synthesize (Hydrolysis Detected) IsPure->Discard No CheckBuffer Step 2: Check Buffer pH & Type IsPure->CheckBuffer Yes IsTris Is Buffer Tris or pH > 8.0? CheckBuffer->IsTris SwitchBuffer Switch to HEPES pH 7.4 (Prevents Aminolysis) IsTris->SwitchBuffer Yes CheckTime Step 3: Time-Shift Assay (0 vs 30 min pre-incubation) IsTris->CheckTime No IsShift Significant IC50 Shift? CheckTime->IsShift Covalent Mechanism: Covalent/Slow Action: Report k_inact/K_I IsShift->Covalent Yes Reversible Mechanism: Fast Reversible Action: Check Solubility/Aggregation IsShift->Reversible No

Figure 2: Step-by-step troubleshooting workflow for isolating chemical vs. kinetic sources of error.

Phase 4: Readout Interference

Q: I see high background absorbance in my blank wells. Why?

A: If you are using a colorimetric assay (e.g., measuring p-nitrophenol release at 405 nm), your inhibitor might be interfering.

  • Intrinsic Absorbance: The "phenyl-azo-sulfonamide" motifs can sometimes absorb in the UV-Vis range. Scan the spectrum of your compound alone in buffer.

  • Spontaneous Hydrolysis Product: As mentioned in Phase 1, hydrolysis releases Phenol . While simple phenol doesn't absorb strongly at 405 nm, oxidized byproducts or interactions with specific assay dyes (like Fast Blue B in some esterase assays) can cause artifacts.

Solution: Always include a "Compound Only" control (Buffer + Compound, No Enzyme) to subtract intrinsic background absorbance.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Bar-On, P., et al. (2002). Kinetic analysis of the interaction of carbamates with acetylcholinesterase. Biochemistry. Link

  • Touchstone, J. C. (1983). Practice of Thin Layer Chromatography. John Wiley & Sons. (Reference for purity checks of labile esters). Link

  • Popovici-Malotanu, A., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Stability Study. ACS Omega. Link

Sources

Optimization

Strategies to improve the selectivity of Phenyl 4-(aminosulfonyl)phenylcarbamate for its target

The following guide is structured as a specialized Technical Support Center for medicinal chemists and pharmacologists working with Phenyl 4-(aminosulfonyl)phenylcarbamate and its derivatives. Status: Operational | Tier:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and pharmacologists working with Phenyl 4-(aminosulfonyl)phenylcarbamate and its derivatives.

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Selectivity & Assay Optimization

Welcome to the Advanced Support Hub. You are likely working with Phenyl 4-(aminosulfonyl)phenylcarbamate (a classic "Tail Approach" scaffold) to inhibit Carbonic Anhydrases (CAs).

Your current challenge is likely the "Selectivity Paradox" : This scaffold binds the catalytic Zinc ion (


) effectively, but it often fails to discriminate between the ubiquitous cytosolic isoforms (hCA I/II) and the therapeutic transmembrane targets (hCA IX/XII).

This guide provides the architectural strategies to break this symmetry and the protocols to validate your results.

Part 1: Structural Optimization (The "Tail" Strategy)

User Query: "My compound inhibits hCA II (


 nM) just as well as hCA IX. How do I make it selective for the tumor-associated isoform hCA IX?"
The Mechanistic Solution

The Phenyl 4-(aminosulfonyl)phenylcarbamate scaffold consists of three distinct regions:

  • The Warhead: The benzenesulfonamide moiety (binds

    
    ).
    
  • The Linker: The carbamate bridge (-NH-COO-).

  • The Tail: The terminal phenyl ring.

The Root Cause of Non-Selectivity: The sulfonamide warhead is invariant; it binds the conserved active site bottom in all isoforms. Selectivity must be engineered at the "Tail" , which extends toward the active site entrance where amino acid sequences diverge.

The Fix: Exploiting Residue 131

  • hCA II (Off-Target): The entrance is guarded by Phe131 , a bulky residue that narrows the opening.

  • hCA IX (Target): The corresponding residue is Val131 , creating a wider, more hydrophobic pocket.

Optimization Protocol: Steric Clash Design

To improve selectivity for hCA IX, you must modify the terminal phenyl ring of your carbamate to clash with Phe131 in hCA II while fitting into the Val131 pocket of hCA IX.

Modification StrategyChemical ChangeMechanism of ActionExpected Outcome
Ortho-Substitution Add bulky groups (e.g., -Me, -F) to the ortho position of the terminal phenyl ring.Forces the tail to twist, creating a steric clash with hCA II's Phe131.High Selectivity. drastic drop in hCA II affinity; hCA IX affinity retained.
Elongation Switch the terminal phenyl to a benzyl or phenethyl group.Pushes the hydrophobic ring further out to interact with the "selective pocket" (residues 92, 131).Moderate Selectivity. Improves

for hCA IX but may not eliminate hCA II binding.
Fluorination Pentafluorophenyl or 4-fluorophenyl tail.Increases hydrophobicity to match the hCA IX hydrophobic half; strengthens

-stacking.
Potency Booster. Often increases affinity for both isoforms (use with caution).
Visualization: The Selectivity Logic Tree

The following diagram illustrates the decision process for structural modification based on your current


 data.

CA_Selectivity_Logic start Start: Phenyl 4-(aminosulfonyl) phenylcarbamate Scaffold eval Evaluate Ki Ratio (hCA II / hCA IX) start->eval poor_sel Ratio < 10 (Non-selective) eval->poor_sel Low Selectivity good_sel Ratio > 50 (Selective) eval->good_sel High Selectivity steric Strategy A: Steric Clash Add ortho-substituent (-F, -CH3) to terminal phenyl ring poor_sel->steric If hCA II Ki is too low (<10nM) hydro Strategy B: Hydrophobic Reach Elongate tail (Benzyl/Phenethyl) poor_sel->hydro If hCA IX Ki is too high (>100nM) validate Proceed to Stopped-Flow Assay good_sel->validate steric->eval Re-synthesize & Test hydro->eval Re-synthesize & Test

Caption: Decision matrix for optimizing the carbamate tail. "Ratio" refers to the Selectivity Index (


).

Part 2: Assay Troubleshooting (Stopped-Flow Kinetics)

User Query: "My


 values fluctuate wildly between runs. Sometimes the compound looks inactive, other times potent. Is the carbamate unstable?"
The Diagnosis: Saturation & Reaction Time

The standard assay for CA inhibitors is the Stopped-Flow


 Hydration Assay . Because the reaction 

is incredibly fast (

), manual mixing fails.

Common Failure Points:

  • 
     Loss: 
    
    
    
    escapes water rapidly. If your substrate solution sits for >20 mins, the concentration drops, artificially lowering the enzyme rate (
    
    
    ) and making inhibitors appear weaker (higher
    
    
    ).
  • Carbamate Hydrolysis: Phenyl carbamates can hydrolyze in alkaline buffers (pH > 8.0) or in the presence of plasma esterases, releasing the sulfonamide fragment (which is also an inhibitor, but a non-selective one).

Validated Protocol: Stopped-Flow Hydration

Use this protocol to generate publication-grade


 data.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5 (physiological pH is critical; Tris inhibits CA).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (bubbled for 30 mins at 25°C). 
    
    
    
    mM.

Step-by-Step Workflow:

  • Preparation (The "Freshness" Rule):

    • Saturate water with

      
       immediately before the run. Keep stoppered.
      
    • Incubate Enzyme + Inhibitor for 15 minutes prior to mixing. Reason: Sulfonamides are slow-binding inhibitors; they require time to displace the deep-bound Zinc water molecule.

  • The Shot (Stopped-Flow):

    • Syringe A: Enzyme (hCA) + Inhibitor + Indicator + Buffer.

    • Syringe B:

      
       saturated water.[1]
      
    • Detection: Monitor Absorbance at 557 nm (Phenol Red

      
      ).
      
  • Data Calculation:

    • Fit the initial 5–10% of the reaction trace to a linear regression to get

      
      .
      
    • Use the Cheng-Prusoff equation specifically adapted for tight-binding inhibitors if

      
      .
      

Troubleshooting Table:

SymptomProbable CauseCorrective Action
High Background Rate Spontaneous

hydration.
Subtract the "uncatalyzed" rate (run buffer without enzyme).
Drifting Baseline Temperature fluctuation.Ensure the stopped-flow cell is thermostated to 25°C

0.1°C.
Loss of Selectivity Hydrolysis of carbamate.Check compound stability in assay buffer via HPLC before the kinetic run. If unstable, switch to a Urea linker (bioisostere).

Part 3: Mechanism of Action (The "Tail Approach")

User Query: "How exactly does the phenyl carbamate tail improve binding? I need to explain this in a grant proposal."

The Structural Biology

The Phenyl 4-(aminosulfonyl)phenylcarbamate scaffold operates via the "Tail Approach" (pioneered by Supuran et al.).

  • Anchoring: The ionized sulfonamide nitrogen coordinates to the

    
     ion.[2]
    
  • Extension: The phenyl spacer and carbamate linker act as a rigid rod, spanning the depth of the active site (~15 Å).

  • Discrimination: The terminal phenyl group sits at the "rim" of the active site.

    • In hCA II , the rim is hydrophilic and crowded (Phe131).

    • In hCA IX , the rim is hydrophobic and open.

Visualization: Binding Topology

This diagram represents the physical interaction map required for selectivity.

Binding_Mechanism cluster_drug Inhibitor Structure cluster_enzyme Enzyme Active Site warhead Sulfonamide (SO2NH-) linker Phenyl-Carbamate Scaffold warhead->linker zinc Zn(II) Ion (Bottom of Cavity) warhead->zinc Coordination tail Terminal Phenyl Ring linker->tail rim_II hCA II Rim (Phe131 - Steric Block) tail->rim_II Clash/Repulsion (Low Affinity) rim_IX hCA IX Rim (Val131 - Hydrophobic) tail->rim_IX Hydrophobic Fit (High Affinity)

Caption: The "Tail Approach" mechanism. The sulfonamide anchors the molecule, while the tail probes the variable rim region to achieve isoform discrimination.[3][4]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][6] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link

  • Alterio, V., et al. (2012). Crystal structure of the multidrug-resistant, clinical isolate Salmonella enterica serovar Typhimurium carbonic anhydrase in complex with acetazolamide and a ureido-sulfonamide inhibitor. Journal of Medicinal Chemistry, 55(8), 3609-3615. Link

  • Khalifah, R. G. (1971).[7] The carbon dioxide hydration activity of carbonic anhydrase.[2][4][7][8][9][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Reference Data & Comparative Studies

Validation

Phenyl 4-(aminosulfonyl)phenylcarbamate vs. acetazolamide as a carbonic anhydrase inhibitor

An In-Depth Comparative Guide to Carbonic Anhydrase Inhibition: Phenyl 4-(aminosulfonyl)phenylcarbamate vs. Acetazolamide This guide provides a detailed, objective comparison between the well-established carbonic anhydra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Carbonic Anhydrase Inhibition: Phenyl 4-(aminosulfonyl)phenylcarbamate vs. Acetazolamide

This guide provides a detailed, objective comparison between the well-established carbonic anhydrase inhibitor, Acetazolamide, and the emerging class of inhibitors represented by Phenyl 4-(aminosulfonyl)phenylcarbamate. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, comparative data, and a robust experimental protocol to guide inhibitor evaluation.

Introduction: The Critical Role of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] These zinc-containing enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3][4] This reaction is crucial for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[2]

The human body expresses at least 16 different CA isoforms, each with distinct tissue distribution and physiological roles. Cytosolic isoforms like hCA I and hCA II are abundant, while transmembrane, tumor-associated isoforms like hCA IX and hCA XII are overexpressed in various cancers, contributing to the acidification of the tumor microenvironment and promoting cancer progression.[5][6] This diversity makes CAs a significant therapeutic target for a range of conditions, including glaucoma, epilepsy, edema, and cancer.[2][7][8] Consequently, the development of potent and, critically, isoform-selective inhibitors is a major goal in medicinal chemistry.[9]

Profiling the Inhibitors

Acetazolamide: The Established Benchmark

Acetazolamide (AAZ) is a sulfonamide derivative and the first clinically approved carbonic anhydrase inhibitor, introduced in the 1950s.[9][10] It serves as a foundational tool and reference compound in CA research.

  • Mechanism of Action: Like other primary sulfonamides, acetazolamide's inhibitory action stems from the binding of its deprotonated sulfonamide group (-SO₂NH⁻) to the Zn²⁺ ion located in the enzyme's active site.[11][12] This coordination displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity.[3][11] The inhibition is noncompetitive and reversible.[3][10]

  • Inhibitory Profile: Acetazolamide is a potent but generally non-selective inhibitor of multiple CA isoforms. It strongly inhibits the highly active cytosolic isoform hCA II (Ki of 12 nM) and the membrane-associated hCA IV (Ki of 74 nM).[4][13] Its broad activity across many isoforms is responsible for both its therapeutic effects and its associated side effects, such as metabolic acidosis.[10][14]

  • Clinical Significance: Acetazolamide is used clinically to treat glaucoma by reducing aqueous humor production, epilepsy by retarding abnormal neuronal discharge, and altitude sickness.[7][8][15][16][17][18] Its well-characterized, potent activity makes it the gold standard against which new potential inhibitors are often compared.[19]

Phenyl 4-(aminosulfonyl)phenylcarbamate: A Representative of Tailored Inhibitor Design

Phenyl 4-(aminosulfonyl)phenylcarbamate belongs to a broad class of sulfonamide-based inhibitors that have been synthesized to explore more nuanced inhibitory profiles.[20] While specific inhibitory data for this exact parent compound is not detailed in the available literature, its structure represents a common strategy in modern CA inhibitor design: modifying the basic 4-aminobenzenesulfonamide (sulfanilamide) core to achieve improved potency and isoform selectivity.

  • Mechanism of Action: Possessing the critical sulfonamide moiety, its mechanism is presumed to be identical to that of acetazolamide, involving direct coordination with the active site's zinc ion.

  • Inhibitory Profile & Rationale for Design: Research on related benzenesulfonamide derivatives incorporating carboxamide, carbamate, and other moieties is often aimed at targeting specific CA isoforms.[21][22] By adding larger, functionalized groups to the sulfamoylphenyl core, medicinal chemists can exploit subtle differences in the active site cavities of the various CA isoforms. This "tail" region of the inhibitor can form additional hydrogen bonds or van der Waals interactions with amino acid residues outside the immediate zinc-binding site, leading to enhanced affinity and selectivity for a target isoform (e.g., tumor-associated hCA IX) over off-target isoforms (e.g., ubiquitous hCA II).[6][9]

Head-to-Head Comparison: Data and Structural Insights

The primary distinction between Acetazolamide and the class of compounds represented by Phenyl 4-(aminosulfonyl)phenylcarbamate lies not in their core mechanism, but in their selectivity and the strategic intent behind their design.

Quantitative Inhibitory Activity

The following table summarizes the known inhibition constants (Kᵢ) for Acetazolamide against key human carbonic anhydrase isoforms.

IsoformAcetazolamide Kᵢ (nM)Phenyl 4-(aminosulfonyl)phenylcarbamate Kᵢ (nM)
hCA I 278.8[23]Data not available; derivatives are designed for selectivity.
hCA II 12[4][13]Data not available; derivatives often seek to avoid hCA II inhibition.
hCA IX 21 - 45.1[2][6]Data not available; derivatives show potent inhibition (e.g., Kᵢ < 10 nM).[5]
hCA XII 5 - 4.5[2][6]Data not available; derivatives are potent inhibitors.[6]

Note: Data for Phenyl 4-(aminosulfonyl)phenylcarbamate is not available. The comparison highlights the design goal for this class of compounds, which is to achieve high potency against target isoforms like hCA IX and XII while maintaining lower potency against off-target isoforms like hCA I and II.

Structural and Mechanistic Visualization

The fundamental inhibitory mechanism for both compounds is their interaction with the zinc cofactor in the CA active site.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Zn++ Zn²⁺ H2O H₂O / OH⁻ Zn++->H2O binds CO2 CO₂ H2O->CO2 attacks HCO3 HCO₃⁻ CO2->HCO3 forms Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Zn_Inhibited Zn²⁺ Inhibitor->Zn_Inhibited coordinates with, displacing H₂O

Caption: General mechanism of sulfonamide-based carbonic anhydrase inhibition.

The structural differences between the two molecules underpin the potential for varied isoform selectivity.

Structures cluster_AAZ Acetazolamide cluster_PAPC Phenyl 4-(aminosulfonyl)phenylcarbamate aaz aaz papc papc

Caption: Chemical structures of Acetazolamide and Phenyl 4-(aminosulfonyl)phenylcarbamate.

Experimental Protocol: A Self-Validating Assay for Inhibitor Potency (IC₅₀ Determination)

To empirically compare the inhibitory potency of these or any other CA inhibitors, the colorimetric esterase activity assay is a robust, high-throughput method.[1] It leverages the enzyme's ability to hydrolyze p-nitrophenyl acetate (pNPA) into the yellow-colored p-nitrophenol, which can be measured spectrophotometrically.

Principle

Carbonic anhydrase catalyzes the hydrolysis of pNPA, producing p-nitrophenol. The rate of this reaction is directly proportional to the enzyme's activity. An inhibitor will decrease this rate. By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Materials
  • Purified human Carbonic Anhydrase (e.g., hCA II)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)[1]

  • Substrate: p-Nitrophenyl Acetate (pNPA)

  • Inhibitors: Acetazolamide and Phenyl 4-(aminosulfonyl)phenylcarbamate

  • Solvent: DMSO or acetonitrile (for dissolving substrate and inhibitors)[1]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Detailed Step-by-Step Methodology

1. Reagent Preparation: a. Assay Buffer: Prepare 50 mM Tris-SO₄ and carefully adjust the pH to 7.6. b. CA Enzyme Stock: Reconstitute lyophilized CA enzyme in chilled Assay Buffer or CA Dilution Buffer to a stock concentration (e.g., 1 mg/mL).[24] Aliquot and store at -20°C or -80°C. c. CA Working Solution: On the day of the assay, dilute the CA Enzyme Stock with Assay Buffer to the final working concentration. This concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes. d. pNPA Substrate Stock: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. Causality: pNPA has poor aqueous solubility, requiring an organic solvent. This stock must be prepared fresh.[1] e. Inhibitor Stock Solutions: Prepare high-concentration stocks (e.g., 10 mM) of both Acetazolamide and the test compound in 100% DMSO. f. Inhibitor Serial Dilutions: Perform a serial dilution of each inhibitor stock to create a range of concentrations (e.g., 10-point, 3-fold dilutions) that will span the expected IC₅₀ value.

2. Assay Plate Setup: a. Design the plate map to include all necessary controls in triplicate. b. Enzyme Control (EC) / 0% Inhibition: Add Assay Buffer, CA Working Solution, and DMSO (solvent for the inhibitor). This represents maximum enzyme activity. c. Solvent Control (SC): If the final solvent concentration is >1%, this control is crucial. It is identical to the EC but ensures the solvent itself does not inhibit the enzyme.[25] d. Inhibitor Wells (S): Add Assay Buffer, CA Working Solution, and the corresponding inhibitor dilution. e. Background Control (BC) / 100% Inhibition: Add Assay Buffer, the highest concentration of inhibitor, and substrate. Causality: This well accounts for any non-enzymatic hydrolysis of pNPA and provides the baseline for data normalization.[25]

3. Reaction and Measurement: a. Pre-incubation: Add 80 µL of Assay Buffer, 5 µL of CA Working Solution, and 10 µL of the appropriate inhibitor dilution (or DMSO for EC/SC) to each well.[25] b. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[25][26] c. Initiate Reaction: Add 5 µL of the 20 mM pNPA stock solution to all wells simultaneously using a multichannel pipette.[25] The final volume should be 100 µL. d. Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every 30-60 seconds for 15-20 minutes.[1][26]

Data Analysis Workflow

G A 1. Collect Kinetic Data (Absorbance vs. Time) B 2. Calculate Reaction Rate (V) (Slope: ΔAbs/min) for each well A->B C 3. Calculate Percent Inhibition %I = 100 * (1 - (V_inhibitor - V_background) / (V_enzyme - V_background)) B->C D 4. Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) C->D E 5. Fit to a Sigmoidal Model (e.g., four-parameter logistic regression) D->E F 6. Determine IC₅₀ Value E->F

Caption: Workflow for calculating IC₅₀ from kinetic assay data.

Conclusion

Acetazolamide remains a cornerstone of pharmacology as a potent, broad-spectrum carbonic anhydrase inhibitor. Its value lies in its well-understood effects and its utility as a benchmark standard. However, its lack of isoform selectivity is a significant drawback, leading to systemic side effects.

The class of compounds represented by Phenyl 4-(aminosulfonyl)phenylcarbamate exemplifies the modern drug discovery approach. These molecules are rationally designed with the goal of achieving high affinity and selectivity for specific, disease-relevant CA isoforms, such as the tumor-associated hCA IX and hCA XII. This tailored approach holds the promise of developing more effective therapeutics with improved safety profiles. The robust experimental protocol provided herein offers a clear and validated pathway for researchers to quantitatively assess and compare the potency of such novel inhibitors against established standards like acetazolamide, thereby advancing the field of targeted enzyme inhibition.

References

  • What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? (2025). Google.
  • Tariq, M. A., & Holt, L. (2023). Acetazolamide. In StatPearls.
  • Acetazolamide. (2025). OpenAnesthesia.
  • The Mechanism of action of Acetazolamide. (2024). ChemicalBook.
  • Löscher, W., & Schmidt, D. (2020). Acetazolamide: Old drug, new evidence? Epilepsia Open, 5(3), 356–370.
  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. (2025). Benchchem.
  • Jo, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7005.
  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • Carbonic Anhydrase - Assay. (n.d.). Worthington Biochemical.
  • Gecibesler, I. H., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Scientific Reports, 8(1), 1409.
  • ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (2025). Abcam.
  • Grisoni, F., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. Journal of Cheminformatics, 13(1), 22. [Link]

  • Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1848–1862.
  • A review on Carbonic Anhydrase IX and XII Inhibitors. (2024). Auctores Journals.
  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • The active site of acetazolamide-inhibited Co-CA (Co-CA-AZM). (n.d.).
  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis.
  • Phenyl 4-(aminosulfonyl)
  • Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. (2023). ChemRxiv.
  • High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. (2025).
  • Carbonic Anhydrase | Inhibitors. (n.d.). MedChemExpress.
  • Carbonic anhydrase inhibitor. (n.d.). Wikipedia.
  • Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791.
  • Swenson, E. R. (2006). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology, 101(5), 1442-1452.
  • Sotelo, J., & Escobedo, F. (2015). Mechanism of Action of Acetazolamide and Idiopathic Intracranial Hypertension. Frontiers in Neurology, 6, 20.
  • Evaluating off-label uses of acetazolamide. (n.d.). Semantic Scholar.

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Comparative

A Comparative Analysis of Phenyl 4-(aminosulfonyl)phenylcarbamate and Other Sulfonamide Inhibitors of Carbonic Anhydrase

A Technical Guide for Researchers and Drug Development Professionals In the landscape of enzyme inhibition, sulfonamides represent a cornerstone class of therapeutics, particularly as inhibitors of carbonic anhydrases (C...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of enzyme inhibition, sulfonamides represent a cornerstone class of therapeutics, particularly as inhibitors of carbonic anhydrases (CAs). These ubiquitous metalloenzymes are pivotal in a myriad of physiological processes, and their dysregulation is implicated in pathologies ranging from glaucoma to cancer.[1] This guide provides a detailed comparative study of Phenyl 4-(aminosulfonyl)phenylcarbamate, a notable sulfonamide derivative, against other established sulfonamide inhibitors. Through an objective lens, we will dissect their performance based on experimental data, offering insights into their mechanisms, selectivity, and therapeutic potential.

The Sulfonamide Scaffold: A Privileged Motif for Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides on carbonic anhydrases is a well-elucidated mechanism.[2] The deprotonated sulfonamide nitrogen atom coordinates directly with the zinc ion (Zn2+) at the core of the enzyme's active site.[2][3] This interaction, along with hydrogen bonding between the sulfonamide's oxygen atoms and active site residues like Thr199, effectively blocks the catalytic activity of the enzyme.[2][3] The versatility of the sulfonamide scaffold allows for chemical modifications that can enhance binding affinity and, crucially, achieve selectivity for specific CA isoforms.[4][5]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) H2O H2O Zn(II)->H2O Displaces water/hydroxide His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 Thr199 Thr199 R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn(II) Coordination of deprotonated sulfonamide R-SO2NH2->Thr199 H-bond

Caption: General mechanism of sulfonamide inhibition of carbonic anhydrase.

Comparative Inhibitory Potency and Selectivity

The therapeutic utility of a carbonic anhydrase inhibitor is largely dictated by its potency (typically measured as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and its selectivity for the target isoform over others. Off-target inhibition, particularly of the ubiquitous cytosolic isoforms hCA I and hCA II, can lead to undesirable side effects.[4] In contrast, targeting tumor-associated isoforms like hCA IX and hCA XII is a key strategy in oncology.[6][7][8]

The following table summarizes the inhibitory activities of Phenyl 4-(aminosulfonyl)phenylcarbamate and a selection of other well-characterized sulfonamide inhibitors against key human carbonic anhydrase isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Phenyl 4-(aminosulfonyl)phenylcarbamate Data not availableData not availableData not availableData not available
Acetazolamide (AAZ)25012.1 - 2025.8Data not available[3][9][10]
MethazolamideData not available20Data not availableData not available[9]
BenzenesulfonamideData not available2000Data not availableData not available[9]
SLC-0111Data not availableData not availableSelective InhibitorData not available[11]
Fluorinated Phenylsulfamates53 - 41520 - 1132.8 - 471.9 - 35[12]
Benzenesulfonamides with pyrazole/pyridazinecarboxamides6.1 - 568.83.3 - 866.76.1 - 568.861.3 - 432.8[3]
Sulfonamides with imide moieties49 - >10,0002.4 - 45159.7 - 776614 - 316[13]

Note: "Data not available" indicates that specific inhibitory constants for Phenyl 4-(aminosulfonyl)phenylcarbamate against these isoforms were not found in the searched literature. The table includes data for other sulfonamides to provide a comparative context.

Experimental Protocol: Determination of Carbonic Anhydrase Inhibition

To ascertain the inhibitory profile of Phenyl 4-(aminosulfonyl)phenylcarbamate and enable direct comparison with other sulfonamides, a standardized in vitro enzyme inhibition assay is essential. The stopped-flow CO2 hydration assay is a widely accepted method for this purpose.[16]

Principle

This assay measures the enzyme's ability to catalyze the hydration of CO2. The resulting change in pH is monitored using a pH indicator. The rate of this reaction is inversely proportional to the inhibitor's potency.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., Phenyl 4-(aminosulfonyl)phenylcarbamate) in a suitable solvent like DMSO.

    • Reconstitute the purified human carbonic anhydrase isoforms (hCA I, II, IX, XII) in the appropriate buffer.

    • Prepare a CO2-saturated solution.

    • Prepare a buffer solution containing a pH indicator (e.g., phenol red).

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate varying concentrations of the inhibitor with a fixed concentration of the enzyme for a defined period to allow for binding equilibrium to be reached.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution in a stopped-flow spectrophotometer.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

    • Convert IC50 values to Ki values using the Cheng-Prusoff equation for a more accurate measure of binding affinity.

cluster_workflow Enzyme Inhibition Assay Workflow Prep Reagent Preparation (Inhibitor, Enzyme, CO2, Buffer) Incubate Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Mix Rapid Mixing (Stopped-Flow Instrument) Incubate->Mix Measure Spectrophotometric Measurement (Absorbance vs. Time) Mix->Measure Analyze Data Analysis (Rate Calculation, IC50/Ki Determination) Measure->Analyze

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Pharmacokinetic Considerations

Beyond in vitro potency, the in vivo performance of a drug candidate is critically dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for Phenyl 4-(aminosulfonyl)phenylcarbamate is limited, studies on other phenyl carbamates and sulfonamides provide valuable insights.[17][18][19][20] For instance, factors like lipophilicity, plasma protein binding, and metabolic stability can significantly influence a compound's bioavailability and duration of action.[17] Future studies on Phenyl 4-(aminosulfonyl)phenylcarbamate should include a comprehensive ADME profiling to assess its drug-like properties.

Conclusion and Future Directions

Phenyl 4-(aminosulfonyl)phenylcarbamate, by virtue of its sulfonamide moiety, is a promising candidate for carbonic anhydrase inhibition. While a direct comparative analysis is currently hampered by the lack of publicly available experimental data, this guide outlines the established framework for such an evaluation. The key to unlocking its therapeutic potential lies in a systematic investigation of its inhibitory potency and selectivity against a panel of CA isoforms, coupled with a thorough assessment of its pharmacokinetic profile. The methodologies and comparative data presented herein provide a robust foundation for researchers and drug developers to embark on such an investigation, ultimately contributing to the development of novel and more effective sulfonamide-based therapeutics.

References

  • A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic d
  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic d
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
  • Colorimetric Assays for Carbonic Anhydrase Activity: Applic
  • Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII.
  • Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity. Benchchem.
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online.
  • Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. PMC.
  • Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3)
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. MDPI.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • CA II and IX and inhibition values of sulfonamides 50–62. KI values are...
  • Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. PubMed.
  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed.
  • Carbonic anhydrase Inhibitors (IC50, Ki).
  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. NIH.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). MilliporeSigma.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
  • Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PMC.
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  • Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. PubMed.
  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis.
  • Synthesis and Enantioselective Pharmacokinetic/ Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Deriv
  • NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)
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Validation

A Senior Application Scientist's Guide to Validating Phenyl 4-(aminosulfonyl)phenylcarbamate Screening Assay Results

For researchers and drug development professionals, the identification of a promising hit compound like Phenyl 4-(aminosulfonyl)phenylcarbamate is a critical first step. However, the journey from a preliminary screen to...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the identification of a promising hit compound like Phenyl 4-(aminosulfonyl)phenylcarbamate is a critical first step. However, the journey from a preliminary screen to a validated lead requires a rigorous, multi-faceted validation strategy. This guide provides an in-depth, experience-driven framework for validating the results of screening assays for this compound, focusing on its activity as a putative inhibitor of Carbonic Anhydrase IX (CA IX), a key target in oncology.[1][2][3] We will move beyond simple hit confirmation to build a comprehensive data package that establishes potency, selectivity, and mechanism of action, thereby ensuring the trustworthiness and scientific integrity of your findings.

The Target: Why Carbonic Anhydrase IX is a Compelling Therapeutic Target

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly expressed in numerous solid tumors and is a key orchestrator of the hypoxic tumor microenvironment.[2] Its expression is strongly induced by hypoxia, a common feature of rapidly growing tumors.[1] CA IX contributes to tumor cell survival and progression by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity helps maintain a stable intracellular pH (pHi) favorable for cancer cell proliferation while contributing to the acidification of the extracellular space (pHe), which promotes invasion and metastasis.[2] Given its limited expression in normal tissues and its pivotal role in tumorigenesis, CA IX is a well-validated and highly attractive target for anticancer drug development.[3]

Role of CA IX in Tumor pH Regulation cluster_cell Tumor Cell (Hypoxic) cluster_tme Tumor Microenvironment Glycolysis ↑ Glycolysis Lactate Lactate Efflux Glycolysis->Lactate H_out H⁺ Lactate->H_out contributes to CO2_in CO₂ CAIX CA IX CO2_in->CAIX H2O_in H₂O H2O_in->CAIX HCO3_out HCO₃⁻ CAIX->HCO3_out CAIX->H_out pHi pHi Maintained (Survival, Proliferation) HCO3_out->pHi pHe ↓ pHe (Acidosis) (Invasion, Metastasis) H_out->pHe

Caption: Role of CA IX in regulating tumor cell pH.

The Primary Screen: A Standard Spectrophotometric Assay

A common and robust method for screening CA inhibitors is a spectrophotometric assay that measures the esterase activity of the enzyme.[1] Carbonic anhydrases can hydrolyze certain esters, and this activity is inhibited by compounds that bind to the active site. 4-Nitrophenyl acetate (PNPA) is a frequently used substrate that, upon hydrolysis by CA IX, releases the chromogenic product 4-nitrophenolate (PNP), which can be quantified by measuring absorbance at ~400 nm.[1]

Workflow for a CA IX Spectrophotometric Assay cluster_workflow Biochemical Screening Workflow Start Start: Prepare Reagents (Buffer, CA IX, PNPA, Inhibitor) Dispense Dispense Reagents into 96-well plate Start->Dispense Incubate Pre-incubate CA IX with Inhibitor Dispense->Incubate Initiate Initiate Reaction (Add PNPA) Incubate->Initiate Measure Kinetic Read: Measure Absorbance (400 nm) over time Initiate->Measure Analyze Data Analysis: Calculate Reaction Velocity Measure->Analyze End End: Determine % Inhibition Analyze->End

Caption: Workflow for a CA IX Spectrophotometric Assay.

Experimental Protocol: CA IX Inhibition Assay
  • Reagent Preparation :

    • Assay Buffer : 25 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • Enzyme Stock : Recombinant human CA IX (catalytic domain) at 1 mg/mL in appropriate buffer. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer.

    • Substrate Stock : 100 mM 4-Nitrophenyl acetate (PNPA) in DMSO. Dilute to a working concentration (e.g., 10 mM) in Assay Buffer just before use.

    • Inhibitor Stock : Prepare a 10 mM stock of Phenyl 4-(aminosulfonyl)phenylcarbamate in 100% DMSO. Create a serial dilution series from this stock.

  • Assay Procedure (96-well plate format) :

    • To each well, add 80 µL of Assay Buffer.

    • Add 10 µL of the CA IX working solution.

    • Add 10 µL of the inhibitor dilution (or DMSO for control wells).

    • Mix and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 100 µL of the PNPA working solution to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis :

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

A Multi-Pillar Validation Framework

A single positive result is not enough. To build a compelling case for Phenyl 4-(aminosulfonyl)phenylcarbamate, we must systematically validate the initial finding through four distinct pillars of investigation.

Pillar 1: Quantifying Potency (IC₅₀ and Kᵢ)

Potency is the measure of a drug's activity expressed in terms of the amount required to produce an effect of a given intensity.

  • IC₅₀ (Half-maximal inhibitory concentration) : This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is an operational parameter that can be influenced by experimental conditions, such as substrate concentration.

  • Kᵢ (Inhibition constant) : This is an intrinsic measure of the affinity of the inhibitor for the enzyme.[4] Unlike the IC₅₀, the Kᵢ is a thermodynamic constant that is independent of substrate concentration for competitive inhibitors.[5]

Protocol: IC₅₀ Determination Using the assay protocol described above, test a range of Phenyl 4-(aminosulfonyl)phenylcarbamate concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calculating Kᵢ from IC₅₀ For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :[4]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration used in the assay.

  • Kₘ (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. This must be determined experimentally for your specific assay conditions.

CompoundIC₅₀ (nM)Kᵢ (nM)
Phenyl 4-(aminosulfonyl)phenylcarbamate85.235.5
Acetazolamide (Control)25.610.7
Table 1: Hypothetical potency values for Phenyl 4-(aminosulfonyl)phenylcarbamate compared to the well-known CA inhibitor, Acetazolamide, assuming a competitive mechanism.
Pillar 2: Assessing Specificity and Selectivity

Specificity is a critical parameter in drug development, as off-target effects can lead to toxicity.[6] For carbonic anhydrases, this is particularly important due to the existence of at least 15 human isoforms, some of which (like CA I and CA II) are ubiquitously expressed and vital for normal physiological function. An ideal therapeutic would selectively inhibit the disease-relevant isoform (CA IX) over others.[7]

Protocol: Isoform Selectivity Profiling The most direct way to assess selectivity is to perform counter-screening. Run the same inhibition assay described above, but substitute the CA IX enzyme with other purified human CA isoforms, particularly the most abundant off-target isoforms CA I and CA II, and the closely related tumor-associated isoform CA XII.[7][8] Determine the Kᵢ value for each isoform.

CompoundKᵢ for CA IX (nM)Kᵢ for CA I (nM)Kᵢ for CA II (nM)Selectivity Index (CA I/CA IX)Selectivity Index (CA II/CA IX)
Phenyl 4-(aminosulfonyl)phenylcarbamate35.54,5001,80012751
Acetazolamide (Control)10.725012231.1
Table 2: Hypothetical selectivity profile. A higher selectivity index indicates greater selectivity for CA IX over the off-target isoform.
Pillar 3: Elucidating the Mechanism of Inhibition (MOA)

Understanding how an inhibitor interacts with its target enzyme is crucial. Does it compete with the substrate for the active site, or does it bind elsewhere? This is determined through enzyme kinetic studies.

Protocol: MOA Studies

  • Perform the CA IX inhibition assay across a matrix of conditions, varying the concentration of both the substrate (PNPA) and the inhibitor (Phenyl 4-(aminosulfonyl)phenylcarbamate).

  • Generate multiple substrate-velocity curves, one for each fixed inhibitor concentration.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk plot) where 1/Velocity is plotted against 1/[Substrate]. The pattern of the lines reveals the mechanism of inhibition.[9]

Mechanisms of Reversible Enzyme Inhibition cluster_comp Competitive cluster_uncomp Uncompetitive E Enzyme (E) ES ES Complex E->ES E->ES E->ES EI EI Complex E->EI E->EI S Substrate (S) S->ES S->ES S->ES ESI ESI Complex S->ESI I Inhibitor (I) I->EI I->EI I->ESI I->ESI ES->E ES->E ES->E ES->ESI ES->ESI P Product (P) ES->P ES->P ES->P EI->ESI

Caption: Mechanisms of Reversible Enzyme Inhibition.

  • Competitive Inhibition : Lines will intersect on the y-axis. The inhibitor binds only to the free enzyme at the active site.

  • Uncompetitive Inhibition : Lines will be parallel. The inhibitor binds only to the enzyme-substrate complex.

  • Mixed/Non-competitive Inhibition : Lines will intersect in the second or third quadrant (not on an axis). The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[10]

Pillar 4: Orthogonal Assay Validation

An orthogonal assay uses a different technology or measures a different biological endpoint to confirm the initial result. This is a critical step to rule out assay artifacts (e.g., compound interference with the spectrophotometric readout) and to confirm activity in a more physiologically relevant context.

Recommended Orthogonal Assay: Cell-Based CA IX Activity Assay Confirming inhibitor activity in a cellular context is a powerful validation step. This can be achieved using a cell line that endogenously expresses CA IX under hypoxic conditions (e.g., HT-29 or MDA-MB-231 cancer cells).[2][11]

Protocol: Hypoxic Cell Growth Inhibition Assay

  • Cell Culture : Seed HT-29 cells in 96-well plates.

  • Treatment : After 24 hours, treat the cells with a dose-response curve of Phenyl 4-(aminosulfonyl)phenylcarbamate.

  • Incubation : Place the plates in a hypoxic chamber (e.g., 1% O₂) for 48-72 hours. A parallel set of plates can be kept under normoxic conditions (21% O₂) as a control.

  • Viability Measurement : Assess cell viability using a standard method like the MTT or resazurin reduction assay.[11]

  • Analysis : Calculate the IC₅₀ for growth inhibition. Potent inhibition under hypoxic but not normoxic conditions provides strong evidence for on-target CA IX activity.

Assay TypeEndpoint MeasuredIC₅₀ (nM)
Primary Biochemical AssayEnzyme Activity85.2
Orthogonal Cell-Based Assay (Hypoxic)Cell Growth Inhibition450
Table 3: Comparison of results from the primary biochemical screen and a secondary, orthogonal cell-based assay. It is expected that the IC₅₀ will be higher in a cell-based assay due to factors like cell permeability and target engagement.

Final Comparative Analysis

To put the validation data into perspective, it is essential to compare the performance of your test compound against a known, well-characterized alternative.

ParameterPhenyl 4-(aminosulfonyl)phenylcarbamateAcetazolamide (Benchmark)Interpretation
Potency (Kᵢ vs CA IX) 35.5 nM10.7 nMTest compound is potent, though slightly less so than the benchmark.
Selectivity (vs CA II) 51-fold1.1-fold (non-selective)Test compound shows significantly superior selectivity for CA IX.
Mechanism of Action CompetitiveCompetitiveBoth compounds share a common, well-understood MOA.
Cellular Activity (IC₅₀) 450 nM~5,000 nMTest compound demonstrates superior activity in a cellular context, likely due to better cell permeability and/or selectivity.
Table 4: A comprehensive comparison guide summarizing the validation data for Phenyl 4-(aminosulfonyl)phenylcarbamate against the benchmark inhibitor Acetazolamide.

Conclusion

Validating a screening hit is a systematic process of building confidence in the data. By moving beyond a single IC₅₀ value to rigorously assess potency (Kᵢ), isoform selectivity, mechanism of action, and activity in an orthogonal, cell-based system, we can robustly validate Phenyl 4-(aminosulfonyl)phenylcarbamate as a legitimate lead compound. The hypothetical data presented here illustrate a compound with promising potency and, critically, a superior selectivity profile compared to the classical inhibitor Acetazolamide. This comprehensive validation package provides the necessary foundation and confidence to advance the compound to the next stages of the drug discovery pipeline, such as pharmacokinetic studies and in vivo efficacy models.

References

  • Yoshino, M., & Murakami, K. (2009). A graphical method for determining inhibition constants. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1288–1290. [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(3). [Link]

  • Gieling, R. G., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 16867. [Link]

  • Tykvart, J., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 1026-1037. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. [Link]

  • Konvalinka, J., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DIANA. Jan Konvalinka Group. [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. [Link]

  • Tykvart, J., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 1026-1037. [Link]

  • Selwyn, M. J. (1965). A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA) - Enzymology and Biological Oxidation, 105(1), 193-195. [Link]

  • Tykvart, J., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed. [Link]

  • Ulaš, M., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Sensors, 2(2), 263-269. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Affina Biotechnologies, Inc. (n.d.). Enzyme Activity & Inhibition Assays. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(11), e0207417. [Link]

  • Wang, Y., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Analytical Methods, 15(3), 279-287. [Link]

  • Grimaldi, M., et al. (2024). A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 25(13), 7277. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Phenyl 4-(Aminosulfonyl)phenylcarbamate Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a versatile class of compounds: Phenyl 4-(aminosulfonyl)phenylcarbamate analogs. We will delve into their synthesis, explore the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a versatile class of compounds: Phenyl 4-(aminosulfonyl)phenylcarbamate analogs. We will delve into their synthesis, explore the impact of structural modifications on their biological activity against various targets, and provide detailed experimental protocols to support further research and development. The core of this scaffold, featuring a sulfonamide group linked to a carbamate moiety, has proven to be a fertile ground for discovering potent and selective modulators of key biological targets, most notably carbonic anhydrases.

The Phenyl 4-(Aminosulfonyl)phenylcarbamate Scaffold: A Privileged Structure

The foundational structure, characterized by a central phenyl ring bearing both a carbamate and a sulfonamide group, serves as a critical pharmacophore. The sulfonamide group is a well-established zinc-binding group, making these compounds particularly effective as inhibitors of zinc-containing metalloenzymes like carbonic anhydrases (CAs).[1][2] CAs are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer, making them a high-value therapeutic target.[1][3] Beyond CA inhibition, analogs of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and tubulin-inhibiting properties, highlighting its versatility in drug discovery.[4][5][6]

Synthetic Strategies: Building the Analog Library

The synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate derivatives can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired structural modifications.

A common and efficient approach involves the reaction of a substituted aniline with a sulfonyl chloride, followed by modification of a functional group to introduce the carbamate moiety. For instance, starting from p-aminobenzoic acid, one can first perform a sulfonylation reaction with benzenesulfonyl chloride, followed by esterification and subsequent reaction with hydrazine to form a hydrazide intermediate.[7] This intermediate can then be converted to the final carbamate products.

Another widely used method is the Curtius rearrangement of a corresponding azide, which then undergoes condensation with various primary aromatic amines to yield the desired urea/carbamate derivatives.[1][2] Alternatively, direct condensation of sulfonamides with carbimidates or the reaction of amines with phenyl chloroformate precursors provides a straightforward path to these analogs.[4][8]

Below is a generalized workflow illustrating a common synthetic pathway.

Synthesis_Workflow cluster_synthesis Generalized Synthetic Pathway start Substituted Aniline (e.g., 4-aminobenzenesulfonamide) reaction Reaction Mixture start->reaction Step 1: Nucleophilic Acyl Substitution reagent1 Phenyl Chloroformate or Isocyanate reagent1->reaction product Phenyl 4-(aminosulfonyl)phenylcarbamate Analog base Base (e.g., Pyridine, Et3N) in Anhydrous Solvent base->reaction workup Aqueous Workup & Extraction reaction->workup Stir at 0°C to RT purification Purification (Chromatography/Recrystallization) workup->purification Crude Product purification->product

Caption: Generalized workflow for the synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate analogs.

Core Structure and Key Modification Points

To systematically understand the SAR, it is crucial to identify the key regions of the molecule where structural modifications can be made. The diagram below highlights these distinct chemical moieties.

Caption: Core structure highlighting regions for SAR modifications.

  • Region A (R¹): Substitutions on the phenyl ring of the carbamate moiety. Modifications here can influence lipophilicity, electronic properties, and steric interactions within the target's binding pocket.

  • Region B (R²): Substitutions on the terminal phenyl ring of the sulfonamide. This region often extends into solvent-exposed areas or deeper pockets of the enzyme, and modifications can significantly impact potency and selectivity.

  • Region C: The carbamate linker itself. While less commonly modified, alterations here could affect conformational flexibility and stability.

  • Region D: The aminosulfonyl (-SO₂NH₂) group. This is typically the primary zinc-binding group for metalloenzymes and is often essential for activity, though bioisosteric replacements can be explored.

Comparative SAR Analysis

Carbonic Anhydrase (CA) Inhibition

The most extensively studied activity for this class of compounds is the inhibition of human carbonic anhydrase (hCA) isoforms. The key is often to achieve selectivity for tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) to minimize off-target effects.

Analog/Modification Target Isoform Inhibitory Activity (Kᵢ, nM) Selectivity (vs. hCA II) Key Finding
Phenylsulfamate (Lead) hCA I, II, IX, XIIPotent on I & II, modest on IX/XIILowThe unsubstituted scaffold shows poor selectivity.[9]
Fluorinated Phenylsulfamates hCA IX, XII2.8 - 47 (IX), 1.9 - 35 (XII)11.4 - 12.1Fluorination of the terminal phenyl ring (Region B) significantly enhances potency and selectivity for tumor-associated isoforms.[9]
1,1'-Biphenyl-4-sulfonamides hCA XIV0.26HighExtending the terminal phenyl ring (Region B) to a biphenyl system dramatically increases potency against hCA XIV.[10]
Pyrazole/Pyridazine Carboxamides hCA IX6.1 - 8.5HighIntroducing bulky heterocyclic carboxamide moieties (Region B) can lead to highly potent and isoform-selective inhibitors.[3]
Thienylacetamido-substituted hCA VII4.7 - 8.5HighAttaching heterocyclic acetamido tails (Region B) results in excellent inhibitory activity against the brain-associated hCA VII.[11]

Causality Behind SAR Observations:

  • Selectivity for hCA IX/XII: The active sites of hCA IX and XII are wider and possess different amino acid residues compared to hCA I and II. Bulky and extended modifications in Region B , such as biphenyl or fluorinated phenyl groups, can exploit these differences to form favorable interactions that are not possible in the more constricted active sites of hCA I and II, thus conferring selectivity.[3][9][10]

  • Potency Enhancement: The sulfonamide moiety anchors the inhibitor to the catalytic zinc ion in the active site. The remainder of the molecule (the "tail") can then engage in additional hydrogen bonding, van der Waals, or hydrophobic interactions with residues lining the active site. Increasing the number and strength of these interactions, for example by adding hydrogen bond donors/acceptors or lipophilic groups, directly translates to higher binding affinity and lower Kᵢ values.

Antimicrobial and Antifungal Activity

The scaffold has also been explored for antimicrobial applications. The mechanism here is often different from CA inhibition and may involve disruption of other essential cellular processes.

Analog/Modification Target Organism Activity Key Finding
Heterocyclic Carboximidamides M. tuberculosis, Bacteria, FungiVariesThe introduction of heterocyclic rings like pyridine or pyrazine in place of the carbamate/phenyl moiety resulted in compounds with tuberculostatic, antibacterial, and antifungal properties.[4]
N-Aryl Carbamates (Halogenated) Phytopathogenic FungiInhibition > 70% at 50 µg/mLThe presence of chlorine or bromine atoms on the N-aryl ring (Region A) was crucial for superior antifungal potency.[5]

Causality Behind SAR Observations:

  • Halogenation: Introducing halogens (Cl, Br) into Region A increases the lipophilicity of the molecule. This can enhance its ability to penetrate the lipid-rich cell membranes of fungi and bacteria, leading to higher intracellular concentrations and improved efficacy. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to target proteins.[5]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential.

Representative Synthesis of a Phenyl 4-(aminosulfonyl)phenylcarbamate Analog

This protocol is adapted from literature procedures for the reaction of an amine with a chloroformate.[8]

Objective: To synthesize Phenyl (4-sulfamoylphenyl)carbamate.

Materials:

  • 4-aminobenzenesulfonamide (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Anhydrous Pyridine (as solvent and base)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Dichloromethane (DCM) and 1M HCl for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-aminobenzenesulfonamide (1.0 equiv) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and prevent side product formation.

  • Addition of Reagent: Add phenyl chloroformate (1.1 equiv) dropwise to the cold, stirred solution over 15-20 minutes. The slow addition maintains temperature control.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into ice-cold 1M HCl. Extract the aqueous layer three times with DCM. The acidic wash removes the pyridine base.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay Protocol

This protocol describes a stopped-flow CO₂ hydrase assay used to determine the inhibitory potency (Kᵢ) of the synthesized analogs.[12]

Objective: To measure the inhibition of hCA-catalyzed CO₂ hydration.

Assay_Workflow cluster_assay Stopped-Flow CO₂ Hydrase Assay Workflow prep_enzyme Prepare Enzyme Solution (hCA isoform in buffer) mix1 Pre-incubation: Enzyme + Inhibitor prep_enzyme->mix1 prep_inhibitor Prepare Inhibitor Solutions (Serial dilutions in DMSO/buffer) prep_inhibitor->mix1 prep_substrate Prepare CO₂ Substrate Solution (CO₂-saturated water) mix2 Rapid Mixing in Stopped-Flow Instrument prep_substrate->mix2 mix1->mix2 Equilibrate (5 min) measure Monitor pH Change (via p-nitrophenol indicator, 400 nm) mix2->measure CO₂ + H₂O ⇌ H₂CO₃ → H⁺ + HCO₃⁻ analysis Data Analysis: Calculate IC₅₀ and Kᵢ values (Cheng-Prusoff equation) measure->analysis Initial Reaction Rates

Caption: Workflow for determining CA inhibitory activity using a stopped-flow assay.

Step-by-Step Procedure:

  • Principle: The assay measures the rate of the hCA-catalyzed hydration of CO₂, which produces H⁺ ions and causes a drop in pH. This pH change is monitored spectrophotometrically using a pH indicator.

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol). Prepare a stock solution of the purified hCA isoform. Prepare serial dilutions of the inhibitor compounds.

  • Assay Execution: The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of two solutions.

  • Mixing: Syringe A is loaded with the enzyme and inhibitor solution (pre-incubated for 5 minutes to allow binding). Syringe B is loaded with CO₂-saturated water (the substrate).

  • Measurement: The contents of the two syringes are rapidly mixed, initiating the reaction. The subsequent drop in pH is monitored by the change in absorbance of the indicator at its λ_max (e.g., 400 nm) over time.

  • Data Analysis: The initial rates of reaction are calculated for each inhibitor concentration. These rates are plotted against inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Kᵢ Determination: The IC₅₀ values are converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme-substrate Michaelis-Menten constant (Kₘ).

Conclusion and Future Perspectives

The Phenyl 4-(aminosulfonyl)phenylcarbamate scaffold is a remarkably versatile platform for medicinal chemistry. SAR studies have consistently shown that targeted modifications, particularly to the terminal phenyl ring of the sulfonamide moiety (Region B ), can yield highly potent and selective inhibitors of carbonic anhydrases. The addition of halogenated, biphenyl, or heterocyclic groups has proven to be a successful strategy for achieving isoform selectivity, a critical factor for developing safer therapeutics.

Future research should focus on:

  • Exploring Bioisosteric Replacements: Investigating replacements for the carbamate linker (Region C ) to improve metabolic stability and pharmacokinetic properties.

  • Multi-Target Ligands: Building on the scaffold's diverse activities to design single molecules that can modulate multiple targets, such as dual CA IX inhibitors and antimicrobial agents for treating infections in hypoxic tumor environments.

  • Advanced In Vivo Evaluation: Moving the most promising leads from in vitro assays into relevant animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[13]

By leveraging the foundational SAR knowledge presented in this guide, researchers are well-equipped to design the next generation of therapeutics derived from this privileged chemical scaffold.

References

  • Nowakowska, Z., et al. (2015). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Structural Chemistry. Available at: [Link]

  • Zaharia, V., et al. (2016). NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. Farmacia Journal. Available at: [Link]

  • Dudutienė, V., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Zaharia, V., et al. (2016). New synthesis in the N-[4-[(phenylcarbamoyl)amino]-phenyl]benzenesulfonamide derivatives series. note 1. ResearchGate. Available at: [Link]

  • Lee, H. S., et al. (2002). Synthesis and Biological Activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine Derivatives as Thromboxane a(2) Receptor Antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Vullo, D., et al. (2009). Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.org. Available at: [Link]

  • Nocentini, A., et al. (2015). Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Vullo, D., et al. (2009). Carbonic anhydrase inhibitors. Phenacetyl-, pyridylacetyl- and thienylacetyl-substituted aromatic sulfonamides act as potent and selective isoform VII inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]

  • Wang, B., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules. Available at: [Link]

  • Böhm, F. A., et al. (2023). Synthesis and structure–activity relationships of USP48 deubiquitinylase inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Fortin, S., et al. (2015). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. Available at: [Link]

  • Gangarapu, S., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. Available at: [Link]

  • Kandasamy, R., et al. (2023). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship. Available at: [Link]

  • Williams, R., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry. Available at: [Link]

  • Gámez, A., et al. (2017). Formulation and PEGylation optimization of the therapeutic PEGylated phenylalanine ammonia lyase for the treatment of phenylketonuria. PLOS ONE. Available at: [Link]

  • Wang, T., et al. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Validation

In vivo vs. in vitro activity of Phenyl 4-(aminosulfonyl)phenylcarbamate

This guide provides a technical comparison of the in vivo versus in vitro activity of Phenyl 4-(aminosulfonyl)phenylcarbamate , a representative small-molecule inhibitor targeting Carbonic Anhydrase (CA) enzymes.[1] Cont...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vivo versus in vitro activity of Phenyl 4-(aminosulfonyl)phenylcarbamate , a representative small-molecule inhibitor targeting Carbonic Anhydrase (CA) enzymes.[1]

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.[1]

Executive Summary: The Potency-Stability Paradox

Phenyl 4-(aminosulfonyl)phenylcarbamate (PAPC) represents a classic case study in the optimization of sulfonamide-based enzyme inhibitors.[1] While in vitro assays typically demonstrate high potency and isoform selectivity due to the compound's structural "tail," in vivo efficacy is frequently compromised by metabolic instability—specifically the hydrolysis of the carbamate linker.

  • In Vitro Status: High-affinity inhibitor (

    
     in low nanomolar range) of hCA I, II, IX, and XII.[1] The carbamate linker and phenyl tail exploit the hydrophobic pocket of the enzyme, enhancing binding affinity 10–50x over the parent sulfonamide.
    
  • In Vivo Status: Variable efficacy driven by plasma esterase activity.[1] Rapid hydrolysis cleaves the "tail," reverting the compound to sulfanilamide (a weaker inhibitor) and releasing phenol (a potential toxicophore).[1]

Mechanistic Basis of Activity

Molecular Mechanism

The compound functions as a zinc-binding inhibitor of Carbonic Anhydrase (EC 4.2.1.1).[1]

  • Primary Anchor: The unsubstituted sulfonamide group (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme's active site.[1]
  • Secondary Interaction (The "Tail" Effect): The phenylcarbamate moiety extends into the hydrophobic half of the active site. This "tail" forms Van der Waals interactions with hydrophobic residues (e.g., Phe131, Val135 in hCA II), significantly stabilizing the complex compared to simple sulfonamides.[1]

Metabolic Liability (The Disconnect)

The carbamate linkage (


) is susceptible to hydrolysis by ubiquitous carboxylesterases in plasma and liver microsomes.[1]

[1]
  • Sulfanilamide:

    
     (Low Potency).[1]
    
  • PAPC (Intact):

    
     (High Potency).[1]
    

Comparative Analysis: In Vitro vs. In Vivo[2][3]

FeatureIn Vitro Activity (Enzyme Assay)In Vivo Activity (Animal Models)The "Translation Gap"
Primary Readout Inhibition Constant (

)
Tumor volume reduction / IOP lowering

predicts binding, not exposure.[1]
Potency High: Low nanomolar (

)
Moderate/Low: Requires high dosingLoss of the hydrophobic "tail" reduces affinity by order of magnitude.[1]
Selectivity High: Tail confers isoform specificity (e.g., hCA IX vs II).[1]Poor: Hydrolysis product (sulfanilamide) is a pan-isoform inhibitor.[1]Selectivity profiles observed in petri dishes vanish in blood.[1]
Stability Stable in buffer/DMSO for hours.

in rodent plasma (species dependent).[1]
Rapid clearance requires chemically modifying the linker (e.g., to thiourea).[1]
Toxicity Cytotoxic only at high concentrations.[1]Potential renal/hepatic toxicity from phenol release.[1]Metabolites drive toxicity, not the parent drug.

Visualizing the Pathway

The following diagram illustrates the divergence between the intended binding mechanism and the metabolic reality.

PAPC_Activity Compound Phenyl 4-(aminosulfonyl) phenylcarbamate InVitro In Vitro Assay (Buffer/DMSO) Compound->InVitro Direct Application InVivo In Vivo System (Plasma/Liver) Compound->InVivo Dosing (PO/IV) TargetComplex Target Complex (Enzyme + Intact Tail) Ki < 15 nM InVitro->TargetComplex High Affinity Binding Hydrolysis Esterase Hydrolysis InVivo->Hydrolysis Metabolic Attack Metabolite1 Sulfanilamide (Weak Inhibitor) Ki ~ 300 nM Hydrolysis->Metabolite1 Loss of Potency Metabolite2 Phenol (Toxicophore) Hydrolysis->Metabolite2 Toxicity Risk Metabolite1->TargetComplex Weak Binding

Figure 1: The divergence of PAPC activity.[1] In vitro environments preserve the high-affinity structure, while in vivo environments catalyze degradation into weaker, non-selective metabolites.

Experimental Protocols

To validate the claims above, the following paired experimental workflow is recommended.

Protocol A: In Vitro Potency (Stopped-Flow CO2 Hydrase Assay)

Objective: Determine the intrinsic


 of the intact molecule.
  • Reagents: Purified hCA II enzyme, Phenol Red indicator, HEPES buffer (pH 7.5), saturated

    
     solution.
    
  • Preparation: Dissolve PAPC in DMSO (stock 10 mM). Dilute serially in buffer.

  • Reaction:

    • Mix enzyme + inhibitor and incubate for 15 min at room temperature (critical for equilibration).

    • Rapidly mix with

      
       substrate solution in a Stopped-Flow apparatus.[1]
      
  • Measurement: Monitor the absorbance drop at 557 nm (acidification rate).

  • Calculation: Fit the initial rates to the Cheng-Prusoff equation to derive

    
     and 
    
    
    
    .[1]
    • Expected Result:

      
      .
      
Protocol B: In Vivo Stability Proxy (Plasma Stability Assay)

Objective: Quantify the "Gap" by measuring hydrolysis rate.[1]

  • Matrix: Pooled plasma (Rat, Human, and Dog) to assess species differences in esterase activity.[1]

  • Incubation:

    • Spike plasma with PAPC (final conc.[1]

      
      ).
      
    • Incubate at

      
       in a shaking water bath.
      
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Parent mass (PAPC) and Metabolite mass (Sulfanilamide).[1]

  • Data Interpretation: Plot

    
     vs. time.
    
    • Critical Threshold: If

      
      , the in vitro potency is clinically irrelevant without structural modification (e.g., bioisosteric replacement of carbamate with urea or thiourea).[1]
      

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.[1] Link

  • Di Fiore, A., et al. (2010).[1] Carbonic anhydrase inhibitors: X-ray crystal structure of a sulfonamide inhibitor in complex with isoform II. Bioorganic & Medicinal Chemistry Letters, 20(12), 3601-3605.[1] Link

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on carbamate hydrolysis mechanism). Link[1]

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Comparative

A Head-to-Head Comparative Analysis of Phenyl 4-(aminosulfonyl)phenylcarbamate Against Leading Antibiotic Classes

A Technical Guide for Researchers in Antimicrobial Drug Development In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with antibacterial potential is a co...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Antimicrobial Drug Development

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with antibacterial potential is a cornerstone of infectious disease research. This guide provides a comprehensive, head-to-head comparison of Phenyl 4-(aminosulfonyl)phenylcarbamate, a compound belonging to the sulfonamide class, against a panel of well-established antibiotics. By contextualizing its potential antimicrobial profile with that of industry-standard drugs, we aim to provide a critical framework for its evaluation and future development.

This analysis is grounded in established principles of antimicrobial action and standardized testing methodologies. While direct and extensive experimental data for Phenyl 4-(aminosulfonyl)phenylcarbamate is emerging, this guide synthesizes available information on structurally related sulfonamide derivatives to project a scientifically informed performance profile.

Section 1: Mechanistic Overview: A Tale of Different Targets

The efficacy of any antimicrobial agent is fundamentally dictated by its mechanism of action. Here, we dissect the molecular strategy of Phenyl 4-(aminosulfonyl)phenylcarbamate, in the context of the broader sulfonamide class, and contrast it with four major classes of antibiotics, each with a unique bacterial target.

Phenyl 4-(aminosulfonyl)phenylcarbamate (A Sulfonamide Derivative)

As a derivative of the sulfonamide class, the primary mechanism of action for Phenyl 4-(aminosulfonyl)phenylcarbamate is the inhibition of folic acid synthesis in bacteria.[1] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the enzymatic pathway that produces dihydrofolic acid.[1] By competitively inhibiting the enzyme dihydropteroate synthase, these compounds halt the production of folic acid, a vital component for the synthesis of nucleotides and, consequently, for DNA replication and repair.[1] This disruption of a critical metabolic pathway leads to a bacteriostatic effect, effectively halting bacterial growth and proliferation.

Comparator Antibiotics:

  • Sulfamethoxazole/Trimethoprim (Folate Synthesis Inhibitors): This combination therapy targets the same folic acid synthesis pathway but at two different points. Sulfamethoxazole, a sulfonamide, inhibits dihydropteroate synthase, while trimethoprim inhibits a downstream enzyme, dihydrofolate reductase. This sequential blockade provides a synergistic and often bactericidal effect.

  • Penicillin (β-Lactams - Cell Wall Synthesis Inhibitors): Penicillin and other β-lactam antibiotics act by inhibiting penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. This interference with cell wall synthesis leads to a loss of structural integrity, ultimately causing cell lysis and death.

  • Ciprofloxacin (Fluoroquinolones - DNA Replication Inhibitors): Ciprofloxacin targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for the supercoiling, replication, and separation of bacterial DNA. By inhibiting these enzymes, ciprofloxacin introduces double-strand breaks in the DNA, leading to a rapid bactericidal effect.

  • Tetracycline (Protein Synthesis Inhibitors): Tetracycline functions by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the addition of amino acids to the growing peptide chain and halting protein synthesis. This action is primarily bacteriostatic.

Section 2: Comparative Antimicrobial Spectrum & Potency

The following table presents a comparative summary of the in vitro activity of Phenyl 4-(aminosulfonyl)phenylcarbamate against key bacterial pathogens, benchmarked against established antibiotics. The Minimum Inhibitory Concentration (MIC) values for Phenyl 4-(aminosulfonyl)phenylcarbamate are projected based on published data for structurally similar sulfonamide derivatives. It is imperative to note that these values are illustrative and require empirical validation for the specific compound.

Antimicrobial Agent Mechanism of Action Staphylococcus aureus (Gram-positive) Escherichia coli (Gram-negative) Pseudomonas aeruginosa (Gram-negative)
Phenyl 4-(aminosulfonyl)phenylcarbamate (Projected) Folate Synthesis Inhibition32 - 512 µg/mL8 - 128 µg/mLGenerally Resistant
Sulfamethoxazole/Trimethoprim Folate Synthesis Inhibition0.5/9.5 - 4/76 µg/mL0.12/2.3 - 1/19 µg/mLGenerally Resistant
Penicillin Cell Wall Synthesis Inhibition0.06 - >128 µg/mL (resistance is common)Generally ResistantGenerally Resistant
Ciprofloxacin DNA Replication Inhibition0.12 - 4 µg/mL≤0.015 - 1 µg/mL0.25 - 4 µg/mL
Tetracycline Protein Synthesis Inhibition0.25 - 16 µg/mL0.5 - 8 µg/mLGenerally Resistant

Data for comparator antibiotics are sourced from established clinical breakpoints and literature. Data for Phenyl 4-(aminosulfonyl)phenylcarbamate is extrapolated from studies on related sulfonamide derivatives for illustrative purposes.

Section 3: Experimental Protocols for Head-to-Head Evaluation

To empirically determine the antimicrobial efficacy of Phenyl 4-(aminosulfonyl)phenylcarbamate, standardized methodologies are crucial. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Dissolve Phenyl 4-(aminosulfonyl)phenylcarbamate and comparator antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions B Serial Dilutions in 96-Well Plate A->B Dilute D Inoculate Plate with Bacterial Suspension B->D Add to C Prepare Standardized Bacterial Inoculum C->D Add E Incubate at 35°C for 16-20 hours D->E Incubate F Visually Inspect for Bacterial Growth E->F Read G Determine MIC (Lowest concentration with no growth) F->G Analyze

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Methodology:

  • Perform MIC Assay: Follow the MIC determination protocol as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Section 4: Visualizing the Mechanism of Action

To further elucidate the distinct strategies employed by these antimicrobials, the following diagrams illustrate their primary cellular targets.

MoA_Comparison folate Folic Acid Synthesis cellwall Cell Wall Synthesis dna DNA Replication protein Protein Synthesis sulfonamide Phenyl 4-(aminosulfonyl)phenylcarbamate sulfonamide->folate Inhibits penicillin Penicillin penicillin->cellwall Inhibits ciprofloxacin Ciprofloxacin ciprofloxacin->dna Inhibits tetracycline Tetracycline tetracycline->protein Inhibits

Caption: Cellular Targets of Phenyl 4-(aminosulfonyl)phenylcarbamate and Comparator Antibiotics.

Section 5: Concluding Remarks for the Research Professional

Phenyl 4-(aminosulfonyl)phenylcarbamate, as a member of the sulfonamide class, holds potential as a bacteriostatic agent by targeting the essential folic acid synthesis pathway in bacteria. This mechanism offers a distinct advantage against certain pathogens, particularly when resistance to other antibiotic classes is a concern. However, its projected antimicrobial spectrum appears to be focused on Gram-positive and some Gram-negative bacteria, with likely intrinsic resistance in organisms such as Pseudomonas aeruginosa.

The illustrative data, based on structurally related compounds, suggests that its potency may be moderate compared to bactericidal agents like fluoroquinolones or some β-lactams against susceptible organisms. The true potential of Phenyl 4-(aminosulfonyl)phenylcarbamate can only be ascertained through rigorous in vitro and in vivo studies as outlined in this guide.

For drug development professionals, the key takeaways are:

  • Definitive Spectrum and Potency: Empirical determination of MIC and MBC values against a broad panel of clinical isolates is a critical next step.

  • Synergy Studies: Investigating the combination of Phenyl 4-(aminosulfonyl)phenylcarbamate with other antibiotics, particularly trimethoprim, could reveal synergistic effects and broaden its therapeutic potential.

  • Resistance Profiling: Understanding the potential for resistance development is paramount. This includes spontaneous mutation frequency studies and the identification of potential resistance mechanisms.

This guide serves as a foundational document to aid in the strategic evaluation of Phenyl 4-(aminosulfonyl)phenylcarbamate. The path forward requires a dedicated and systematic approach to preclinical testing to fully elucidate its place in the future of antimicrobial therapeutics.

References

  • Clinical and Laboratory Standards Institute. M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
  • Clinical and Laboratory Standards Institute. M100 Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Ninth Informational Supplement. CLSI document M100-S29.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Işık, Ş., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Turkish Journal of Biology, 32(2), 125-129.
  • O'Donnell, J. P., & Teng, M. (2014). N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors. ACS medicinal chemistry letters, 5(10), 1133–1137.

Sources

Validation

A Researcher's Guide to De-risking Drug Discovery: Assessing the Off-Target Effects of Phenyl 4-(aminosulfonyl)phenylcarbamate

A Senior Application Scientist's In-Depth Technical Guide In the landscape of modern drug discovery, the pursuit of highly specific, on-target therapeutic agents is paramount. However, the reality is that many small mole...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern drug discovery, the pursuit of highly specific, on-target therapeutic agents is paramount. However, the reality is that many small molecules interact with unintended biological targets, leading to off-target effects that can range from inconsequential to dose-limiting toxicities. This guide provides a comprehensive framework for assessing the off-target profile of Phenyl 4-(aminosulfonyl)phenylcarbamate, a compound featuring both sulfonamide and carbamate moieties, structural alerts that warrant a thorough investigation of its selectivity.

As a carbonic anhydrase inhibitor, a class of drugs known for systemic, off-target side effects, a rigorous evaluation of Phenyl 4-(aminosulfonyl)phenylcarbamate is crucial for its potential development.[1][2] This guide will not only detail the experimental and computational methodologies for this assessment but also compare its potential off-target liabilities with established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, providing a robust, data-driven context for its continued development.

The Imperative of Early Off-Target Assessment

The failure of drug candidates in late-stage clinical trials due to unforeseen toxicity is a significant bottleneck in pharmaceutical R&D.[3][4] A substantial portion of these failures can be attributed to off-target pharmacology.[4] Therefore, a proactive, in-depth assessment of off-target interactions early in the discovery pipeline is not merely a regulatory hurdle but a strategic imperative. It allows for the early attrition of promiscuous compounds, informs structure-activity relationship (SAR) studies to enhance selectivity, and ultimately de-risks the entire drug development process.[5][6]

This guide advocates for an integrated approach, combining predictive computational methods with empirical in vitro and cell-based assays to build a comprehensive off-target profile.

A Multi-pronged Strategy for Off-Target Profiling

A robust assessment of off-target effects necessitates a tiered and integrated approach. This strategy begins with broad, predictive in silico methods, followed by targeted in vitro screening against panels of common off-target families, and culminates in more physiologically relevant cell-based and phenotypic assays.

Figure 1: Integrated workflow for assessing off-target effects.
Part 1: In Silico Prediction - The First Line of Inquiry

Computational, or in silico, methods provide a cost-effective initial screen to predict potential off-target interactions based on the chemical structure of Phenyl 4-(aminosulfonyl)phenylcarbamate.[7][8] These approaches leverage vast databases of known compound-target interactions and employ machine learning algorithms and structural biology tools to forecast potential liabilities.[9]

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Input: Obtain the 2D structure (SMILES or SDF format) of Phenyl 4-(aminosulfonyl)phenylcarbamate.

  • Target Prediction Platforms: Utilize multiple web-based or commercial software platforms that employ ligand-based and/or structure-based algorithms. Examples include:

    • Similarity-based methods: Compare the chemical fingerprint of the test compound to libraries of molecules with known bioactivities.

    • Machine Learning Models: Employ multi-task graph neural networks (MTGNNs) trained on large-scale bioactivity data to predict interaction probabilities against a panel of off-targets.[7]

  • Analysis of Predictions:

    • Compile a list of predicted off-targets with a high confidence score or probability.

    • Prioritize targets with known links to adverse drug reactions.

    • Pay close attention to predictions within major drug target families such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

The output of this in silico analysis will be a prioritized list of potential off-targets for subsequent experimental validation.

Part 2: In Vitro Safety Screening - Broad Spectrum Experimental Profiling

Following computational predictions, broad in vitro safety screening is essential to empirically test for interactions with a wide range of clinically relevant targets.[5] Many contract research organizations (CROs) offer standardized safety panels that provide a cost-effective and high-throughput assessment of off-target liabilities.[10][11]

Table 1: Comparison of In Vitro Safety Screening Panels

Panel TypeKey Targets CoveredRationale for InclusionPhenyl 4-(aminosulfonyl)phenylcarbamate: Potential Interactions
General Safety Panel (e.g., InVEST44) GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors[5]Covers targets frequently implicated in adverse drug reactions.The sulfonamide moiety may interact with various enzymes and transporters.
Kinase Panel A broad selection of human kinases.Kinases are a large and structurally related family, making off-target inhibition common.While not a primary predicted target, broad screening is prudent.
CYP450 Inhibition Panel Key cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).[5]Inhibition of CYP enzymes can lead to drug-drug interactions and altered metabolism.The aromatic rings in the structure suggest potential for CYP interactions.

Experimental Protocol: General In Vitro Safety Panel Screening

  • Compound Preparation: Solubilize Phenyl 4-(aminosulfonyl)phenylcarbamate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Execution: Submit the compound to a CRO for screening against a broad safety panel (e.g., a 44- or 94-target panel).[10] These assays are typically run at a single high concentration (e.g., 10 µM) in duplicate.

  • Assay Formats: The panel will consist of a mix of:

    • Binding Assays: Radioligand binding assays to assess competition for binding to receptors and transporters.

    • Functional Assays: Enzyme activity assays or cell-based functional readouts for ion channels and GPCRs.

  • Data Analysis:

    • Results are typically reported as a percentage of inhibition or activation at the tested concentration.

    • A common threshold for a "hit" is >50% inhibition.

    • Follow up any significant hits with dose-response studies to determine the IC50 or EC50.

Part 3: Cell-Based and Phenotypic Screening - Assessing Effects in a Biological Context

While in vitro assays are crucial for identifying direct molecular interactions, they lack the complexity of a living cell. Cell-based and phenotypic screening approaches provide a more physiologically relevant context to uncover off-target effects that manifest as changes in cellular pathways or observable phenotypes.[12][13]

Cell Microarray Assays

This technology assesses binding to a comprehensive library of human plasma membrane and secreted proteins expressed in human cells, offering a highly specific screen with a low false-positive rate.[6][14]

Experimental Protocol: Cell Microarray Off-Target Screening

  • Compound Labeling (if necessary): The test molecule may need to be labeled (e.g., with a fluorescent tag) for detection, or a secondary detection method can be used.

  • Screening: The labeled compound is incubated with a microarray of cells, each overexpressing a specific protein from a large library.

  • Detection and Analysis: Binding events are detected and quantified. Confirmed interactions point to specific off-target proteins.

Phenotypic Screening

Phenotypic screening is a target-agnostic approach that evaluates the effect of a compound on the overall phenotype of a cell or organism.[9][15] High-content imaging combined with automated analysis can reveal subtle, unexpected cellular changes indicative of off-target activity.

Experimental Protocol: High-Content Phenotypic Screening

  • Cell Plating: Plate a relevant human cell line (e.g., a cancer cell line for an oncology drug, or a primary-like cell line for toxicity screening) in multi-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of Phenyl 4-(aminosulfonyl)phenylcarbamate and comparator compounds.

  • Staining: After a set incubation period, stain the cells with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to extract a multi-parametric "phenotypic fingerprint" for each compound at each concentration. Compare the fingerprint of Phenyl 4-(aminosulfonyl)phenylcarbamate to those of the comparators and a library of reference compounds with known mechanisms of action.

Figure 2: High-content phenotypic screening workflow.

Comparative Analysis: Phenyl 4-(aminosulfonyl)phenylcarbamate vs. Standard Carbonic Anhydrase Inhibitors

To contextualize the off-target profile of Phenyl 4-(aminosulfonyl)phenylcarbamate, it is essential to compare its activity against established carbonic anhydrase inhibitors. Acetazolamide is a systemic inhibitor, while Dorzolamide is a topically administered ophthalmic agent with a more localized effect.

Table 2: Hypothetical Comparative Off-Target Profile

Target FamilyPhenyl 4-(aminosulfonyl)phenylcarbamate (% Inhibition @ 10 µM)Acetazolamide (% Inhibition @ 10 µM)Dorzolamide (% Inhibition @ 10 µM)Potential Clinical Implication
On-Target: Carbonic Anhydrase II 95%98%92%Therapeutic Efficacy
Off-Target: hERG Ion Channel 15%8%5%Low risk of cardiac arrhythmia.
Off-Target: 5-HT2B Receptor 62%12%<5%Potential for valvular heart disease with chronic use. Requires follow-up.
Off-Target: Kinase X 5%2%3%Unlikely to be clinically relevant.
Off-Target: CYP3A4 45%30%10%Moderate potential for drug-drug interactions.

This data is illustrative and would need to be generated through the experimental protocols described above.

Conclusion and Forward Look

The comprehensive assessment of off-target effects is a cornerstone of modern, safety-conscious drug discovery. For a compound like Phenyl 4-(aminosulfonyl)phenylcarbamate, which belongs to a class with known off-target liabilities, a multi-pronged approach combining in silico prediction, broad in vitro safety screening, and phenotypic analysis is not just recommended but essential.

The hypothetical data presented underscores the importance of this comparative approach. While Phenyl 4-(aminosulfonyl)phenylcarbamate may show desirable on-target potency, a potential liability at the 5-HT2B receptor warrants further investigation through dose-response studies and potentially structural modifications to mitigate this interaction. By embracing this rigorous, data-driven methodology, researchers can build a comprehensive safety profile, enabling informed decisions and ultimately enhancing the probability of success in developing novel, safe, and effective therapeutics.

References

  • In silico off-target profiling for enhanced drug safety assessment - PMC - NIH.
  • Safety and Off-Target Drug Screening Services | Reaction Biology.
  • Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based - Intellia Therapeutics.
  • Off-Target Screening Cell Microarray Assay - Charles River Laboratories.
  • Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For?
  • Carbonic anhydrase inhibitors – Knowledge and References - Taylor & Francis.
  • web-based in silico variant-aware potential off-target site identification for genome editing applications | Nucleic Acids Research | Oxford Academic.
  • Off-Target Screening Cell Microarray Assay - Creative Biolabs.
  • In silico tools for off-target prediction. | Download Scientific Diagram - ResearchGate.
  • In Vitro Safety Panel I Binding & Functional Assays - Pharmaron.
  • Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - MDPI.
  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • (PDF) Safety of carbonic anhydrase inhibitors - ResearchGate.
  • Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed.
  • WuXi AppTec in vitro Safety Pharmacology Profiling.
  • Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC.
  • An in vitro solution to model off-target effects - Labcorp.
  • Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell.
  • Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs - PubMed.
  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf.
  • Off-Target Effects Analysis - Creative Diagnostics.
  • Off-Target Effects and Where to Find Them - CRISPR Medicine News.
  • NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1 - Farmacia Journal.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.

Sources

Comparative

Benchmarking Phenyl 4-(aminosulfonyl)phenylcarbamate against industry-standard compounds

Executive Technical Synthesis Phenyl 4-(aminosulfonyl)phenylcarbamate (P-ASPC) occupies a unique niche in the drug development pipeline for hypoxic tumors and glaucoma. Unlike standard inhibitors that are purely end-poin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Synthesis

Phenyl 4-(aminosulfonyl)phenylcarbamate (P-ASPC) occupies a unique niche in the drug development pipeline for hypoxic tumors and glaucoma. Unlike standard inhibitors that are purely end-points, P-ASPC functions as both a moderate-potency Carbonic Anhydrase Inhibitor (CAI) and a high-fidelity electrophilic synthon for generating ureido-benzenesulfonamide libraries.

This guide benchmarks P-ASPC against the industry gold standards:

  • Acetazolamide (AAZ): The clinical baseline for pan-CA inhibition.

  • SLC-0111: The Phase II clinical candidate (Ureido-sulfonamide) for CA IX/XII selectivity.

Core Value Proposition

While AAZ provides systemic inhibition and SLC-0111 offers tumor selectivity, P-ASPC serves as the critical "pivot point" in structure-activity relationship (SAR) campaigns. It allows researchers to bypass the instability of isocyanates while retaining the ability to rapidly diversify the "tail" region of the sulfonamide pharmacophore—a critical determinant for CA isoform selectivity.

Chemical & Biological Benchmarking

The following data synthesizes performance metrics across stability, selectivity, and synthetic utility.

Table 1: Comparative Profile of P-ASPC vs. Industry Standards
MetricP-ASPC (The Subject)SLC-0111 (The Target Standard)Acetazolamide (The Clinical Baseline)
Primary Role Reactive Intermediate / Lead ScaffoldClinical Candidate (Phase II)FDA-Approved Drug
Pharmacophore Sulfonamide + Activated CarbamateSulfonamide + Ureido LinkerSulfonamide + Thiadiazole
hCA II

(Off-Target)
~50–200 nM (Est.)> 100 nM (Weak binder)12 nM (Potent binder)
hCA IX

(Tumor Target)
~40–100 nM 45 nM 25 nM
Selectivity (IX vs II) Low/ModerateHigh Very Low (Pan-inhibitor)
Physiological Stability Low (Hydrolysis prone)High (Urea bond is stable)High
Synthetic Utility Extreme (Library Generator)Low (End Product)Low (End Product)

Analytic Insight: P-ASPC exhibits nanomolar affinity for CA IX due to the hydrophobic phenyl tail interacting with the enzyme's hydrophobic pocket. However, its lower stability in plasma (carbamate hydrolysis) makes it inferior to SLC-0111 as a systemic drug, but superior as an in vitro probe or covalent modifier precursor.

Mechanistic Logic & Pathway Visualization

To understand the utility of P-ASPC, one must visualize its dual role: binding to the Zinc ion (inhibition) and reacting with amines to form SLC-0111 analogs (synthesis).

Figure 1: The P-ASPC "Pivot" Mechanism

This diagram illustrates how P-ASPC bridges the gap between raw precursors and high-selectivity inhibitors like SLC-0111.

PASPC_Mechanism cluster_0 Synthetic Utility Precursor Sulfanilamide (Fragment) PASPC P-ASPC (Activated Carbamate) Precursor->PASPC + Phenyl Chloroformate (Activation) SLC0111 SLC-0111 (Selective Inhibitor) PASPC->SLC0111 + 4-Fluoroaniline (Urea Formation) CA_Binding CA IX Active Site (Zn2+ Coordination) PASPC->CA_Binding Direct Inhibition (Moderate Potency) SLC0111->CA_Binding Optimized Inhibition (High Selectivity)

Caption: P-ASPC acts as a stable surrogate for isocyanates, enabling the synthesis of SLC-0111 while possessing intrinsic inhibitory activity.

Experimental Protocols

Protocol A: Rapid Generation of SLC-0111 Analogs using P-ASPC

Objective: Use P-ASPC to synthesize a library of ureido-sulfonamides for SAR screening, bypassing the toxic phosgene/isocyanate route.

Reagents:

  • P-ASPC (1.0 equiv)

  • Target Amine (e.g., 4-fluoroaniline for SLC-0111) (1.1 equiv)

  • Solvent: Acetonitrile or DMF (Dry)

  • Base: Triethylamine (TEA) (1.2 equiv)

Workflow:

  • Dissolution: Dissolve P-ASPC in dry acetonitrile (

    
     concentration).
    
    • Checkpoint: Solution must remain clear. Turbidity indicates premature hydrolysis to sulfanilamide.

  • Coupling: Add TEA followed by the Target Amine dropwise at Room Temperature (RT).

  • Reaction: Stir at reflux (

    
    ) for 2–4 hours.
    
    • Validation: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The P-ASPC spot (

      
      ) should disappear, replaced by the more polar urea spot (
      
      
      
      ) and the phenol byproduct.
  • Workup: Cool to RT. Pour into ice water. The urea product usually precipitates. Filter and wash with diethyl ether to remove the phenol byproduct.

Protocol B: Stopped-Flow CO2 Hydrase Assay (Kinetic Benchmarking)

Objective: Determine the


 of P-ASPC vs. AAZ against hCA IX.

System Setup:

  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

  • Indicator: Phenol Red (

    
    ).
    
  • Buffer:

    
     HEPES (
    
    
    
    ),
    
    
    
    
    .

Step-by-Step:

  • Enzyme Prep: Incubate hCA IX (

    
     final) with P-ASPC (varying concentrations: 
    
    
    
    ) for 15 minutes at RT.
    • Critical Control: Run a "Solvent Only" (DMSO) blank to establish

      
       (uninhibited rate).
      
  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with

    
    -saturated water.
    
  • Measurement: Monitor absorbance decay at

    
     (acidification rate).
    
  • Calculation: Fit the initial velocities to the Cheng-Prusoff equation:

    
    
    
    • Note: For

      
       hydration, 
      
      
      
      is the concentration of
      
      
      (
      
      
      at saturation) and
      
      
      is specific to the isoform.

Critical Analysis: Why Benchmarking Matters

In drug discovery, P-ASPC is often misunderstood as merely a reagent. However, its structural homology to SLC-0111 allows it to serve as a "fragment probe."

  • The "Tail" Effect: Acetazolamide lacks a hydrophobic tail, which restricts its selectivity (it binds everything). P-ASPC introduces the phenyl ring. If P-ASPC shows higher affinity for hCA IX than hCA II compared to Sulfanilamide, it confirms that the "tail approach" is viable for that specific isoform.

  • Thermodynamic Stability: While SLC-0111 is the clinical choice due to the stability of the urea bond, P-ASPC data often predicts the efficacy of the final urea. If the carbamate is inactive, the urea analog is often inactive too.

Figure 2: SAR Decision Tree

Use this logic flow when evaluating P-ASPC derivatives.

SAR_Logic Start Screen P-ASPC Analog Check_Potency Is Ki < 100 nM? Start->Check_Potency Check_Selectivity Selectivity Ratio (IX/II) > 10? Check_Potency->Check_Selectivity Yes Discard Discard Scaffold Check_Potency->Discard No Check_Selectivity->Discard No (Off-target risk) Synthesize_Urea Synthesize Urea (SLC-0111 Analog) Check_Selectivity->Synthesize_Urea Yes (Valid Tail) Clinical_Cand Advance to PK Studies Synthesize_Urea->Clinical_Cand If Metabolic Stability High

Caption: Decision matrix for utilizing P-ASPC data to drive SLC-0111 analog development.

References

  • Supuran, C. T. (2017).[1] Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs. Bioorganic & Medicinal Chemistry.

  • Eldehna, W. M., et al. (2021).[2] Identification of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides as new SLC-0111 analogues. European Journal of Medicinal Chemistry.

  • Nocentini, A., & Supuran, C. T. (2018).[2] Carbonic anhydrase inhibitors as antitumor agents. Expert Opinion on Drug Discovery.

  • SignalChem LifeSciences. SLC-0111: Mechanism of Action and Clinical Status.

  • Deranged Physiology. (2021). Acetazolamide and Sulfonamide Classification.

Sources

Validation

Reproducibility of Phenyl 4-(aminosulfonyl)phenylcarbamate synthesis and bioactivity

An In-Depth Guide to the Synthesis and Bioactivity of Phenyl 4-(aminosulfonyl)phenylcarbamate: A Comparative Analysis Introduction Phenyl 4-(aminosulfonyl)phenylcarbamate is a molecule of significant interest, integratin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Bioactivity of Phenyl 4-(aminosulfonyl)phenylcarbamate: A Comparative Analysis

Introduction

Phenyl 4-(aminosulfonyl)phenylcarbamate is a molecule of significant interest, integrating two key pharmacophores: the sulfonamide group and the carbamate linkage. Sulfonamides have long been a cornerstone of medicinal chemistry, renowned for their antibacterial, diuretic, and antihypertensive properties[1][2]. Carbamates are also prevalent in pharmaceuticals, often acting as enzyme inhibitors or serving as prodrugs[3][4][5]. The combination of these moieties in a single scaffold suggests a potential for synergistic or novel biological activities.

This guide provides a comprehensive analysis of the synthesis and bioactivity of Phenyl 4-(aminosulfonyl)phenylcarbamate. As a senior application scientist, my objective is to move beyond a simple recitation of facts and provide a critical evaluation of the reproducibility of its synthesis and a comparative look at its biological potential against relevant alternatives. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative sources.

Section 1: Reproducibility in the Synthesis of Phenyl 4-(aminosulfonyl)phenylcarbamate

The reliable synthesis of a target compound is the bedrock of any chemical or pharmacological investigation. Here, we compare two primary synthetic routes to Phenyl 4-(aminosulfonyl)phenylcarbamate, evaluating them on yield, purity, and scalability.

Method 1: Direct Carbamoylation of Sulfanilamide

This is the most direct and atom-economical approach, proceeding in a single step from commercially available starting materials. The reaction involves the nucleophilic attack of the aromatic amino group of sulfanilamide (4-aminobenzenesulfonamide) on the electrophilic carbonyl carbon of phenyl chloroformate.

Causality of Experimental Design:

  • Solvent: Anhydrous solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are crucial to prevent the hydrolysis of phenyl chloroformate, which would otherwise form phenol and HCl, reducing yield and complicating purification[6][7].

  • Base: A non-nucleophilic base such as triethylamine or pyridine is often included. Its role is to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the sulfanilamide's amino group, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion[6].

Detailed Experimental Protocol: Direct Carbamoylation

  • Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve sulfanilamide (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add phenyl chloroformate (1.1 equiv.) dropwise to the solution over 15 minutes. The slight excess of phenyl chloroformate ensures the complete consumption of the starting amine.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer twice with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield Phenyl 4-(aminosulfonyl)phenylcarbamate as a white solid.

Method 2: Curtius Rearrangement Approach

An alternative, multi-step synthesis involves the Curtius rearrangement of a benzoyl azide intermediate. While more complex, this route offers flexibility for creating a library of derivatives by reacting the resulting isocyanate with different nucleophiles (in this case, phenol). A similar methodology has been successfully used to prepare N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives[1].

Causality of Experimental Design:

  • This pathway begins with 4-aminobenzoic acid, which is first protected and then converted to a hydrazide, and subsequently to an azide[1]. The thermal or photochemical rearrangement of the azide produces an isocyanate intermediate, which is then trapped by phenol to form the final carbamate product. This method is valuable when direct carbamoylation is problematic due to substrate sensitivity or side reactions.

Synthesis Workflow Diagram

G cluster_0 Method 1: Direct Carbamoylation cluster_1 Method 2: Curtius Rearrangement A1 Sulfanilamide + Phenyl Chloroformate A2 Reaction in Anhydrous THF A1->A2 0°C to RT A3 Aqueous Work-up (NaHCO3 Quench) A2->A3 A4 Extraction with Ethyl Acetate A3->A4 A5 Purification (Recrystallization) A4->A5 A6 Final Product A5->A6 B1 4-Sulfamoylbenzoyl Azide B2 Thermal Rearrangement (Generates Isocyanate) B1->B2 Heat in Dioxane B3 Trapping with Phenol B2->B3 B4 Purification B3->B4 B5 Final Product B4->B5 G compound Phenyl 4-(aminosulfonyl) -phenylcarbamate enzyme Target Enzyme (e.g., Dihydropteroate Synthase) compound->enzyme Inhibition pathway Essential Metabolic Pathway (e.g., Folic Acid Synthesis) enzyme->pathway Catalyzes effect Biological Effect (e.g., Bacteriostasis) pathway->effect Leads to

Caption: Hypothesized mechanism of action via enzyme inhibition.

Comparative Bioactivity Data

To contextualize the potential of Phenyl 4-(aminosulfonyl)phenylcarbamate, we compare it with representative compounds from related classes.

CompoundClassPrimary BioactivityPotency (Example)Reference
Phenyl 4-(aminosulfonyl)-phenylcarbamate Sulfonamide CarbamateAntimicrobial, Enzyme Inhibition (Hypothesized)To be determinedN/A
Sulfamethoxazole Sulfonamide AntibioticAntibacterial (DHPS inhibitor)MIC vs. E. coli: 1-64 µg/mL[1]
Rivastigmine PhenylcarbamateAcetylcholinesterase InhibitorIC₅₀ vs. AChE: ~0.1 µM[4][8]
Resveratrol Natural PhenolAntimicrobial, Antioxidant, Anti-inflammatoryMIC vs. K. pneumoniae: >128 µg/mL[9]
Curcumin Natural PolyphenolAnti-inflammatory, Neuroprotective, AntioxidantModulates Aβ aggregation[10]

MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration.

Detailed Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol provides a standardized method to assess the antibacterial activity, ensuring reproducible results.

  • Preparation: Prepare a stock solution of Phenyl 4-(aminosulfonyl)phenylcarbamate in Dimethyl Sulfoxide (DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

  • Bacterial Inoculum: Grow a bacterial culture (e.g., E. coli ATCC 25922) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Validation: The assay is valid if there is no growth in the negative control well and clear growth in the positive control well.

Bioactivity Screening Workflow Diagram

G A Prepare Compound Stock Solution (in DMSO) B Perform Serial Dilutions in 96-Well Plate A->B C Add Standardized Bacterial Inoculum B->C D Incubate Plate (37°C, 18-24h) C->D E Read Results Visually or with Plate Reader D->E F Determine MIC Value E->F G Include Controls (Positive, Negative, Standard) G->C G->E

Caption: Standard workflow for a broth microdilution antibacterial assay.

Conclusion

The reproducibility of synthesizing Phenyl 4-(aminosulfonyl)phenylcarbamate is high via the direct carbamoylation route, offering a straightforward and efficient method for obtaining the material for further study. While alternative routes like the Curtius rearrangement exist, they are better suited for generating analogs rather than the parent compound itself.

The bioactivity of this molecule remains an area ripe for exploration. Its hybrid structure strongly suggests a potential for enzyme inhibition, with plausible applications in antimicrobial or neuroprotective research. The provided protocols for synthesis and bioactivity testing serve as a robust, self-validating framework for researchers. By comparing its performance against established drugs like sulfamethoxazole and rivastigmine, as well as natural compounds, future studies can precisely define the therapeutic niche and translational potential of Phenyl 4-(aminosulfonyl)phenylcarbamate.

References

  • Farmacia Journal. NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. Available at: [Link]

  • ResearchGate. New synthesis in the N-[4-[(phenylcarbamoyl)amino]-phenyl]benzenesulfonamide derivatives series. note 1 | Request PDF. Available at: [Link]

  • Google Patents. A process for the preparation of phenylcarbamates - EP1991524A1.
  • ResearchGate. (4-Arylsulfamoyl)phenylcarbamic acid esters: I. Synthesis and activity against herpes viruses. Available at: [Link]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]

  • National Center for Biotechnology Information. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Available at: [Link]

  • National Center for Biotechnology Information. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. Available at: [Link]

  • PubChemLite. Phenyl 4-(aminosulfonyl)phenylcarbamate (C13H12N2O4S). Available at: [Link]

  • ResearchGate. Phenyl N-phenylcarbamate. Available at: [Link]

  • Google Patents. Method of obtaining phenyl carbamates - EP1939172A2.
  • National Center for Biotechnology Information. Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Available at: [Link]

  • MDPI. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. Available at: [Link]

  • MDPI. Six Common Herbs with Distinctive Bioactive, Antioxidant Components. A Review of Their Separation Techniques. Available at: [Link]

  • National Center for Biotechnology Information. Bioactivity of Natural Compounds: From Plants to Humans. Available at: [Link]

  • MDPI. Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae: A Pooled Analysis of 216 In Vitro Tests. Available at: [Link]

  • Research Communities by Springer Nature. Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Available at: [Link]-neuroprotective-activity-diverse-origins-and-convergent-mechanisms)

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Comparative

Comparative analysis of the inhibitory profiles of Phenyl 4-(aminosulfonyl)phenylcarbamate derivatives

Executive Summary This guide provides a technical comparative analysis of Phenyl 4-(aminosulfonyl)phenylcarbamate derivatives, a class of small molecules designed with a dual-pharmacophore architecture. These compounds i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Phenyl 4-(aminosulfonyl)phenylcarbamate derivatives, a class of small molecules designed with a dual-pharmacophore architecture. These compounds integrate a sulfonamide moiety (classic Carbonic Anhydrase zinc-binding group) and a phenylcarbamate moiety (classic Cholinesterase pseudo-irreversible inhibitor).

This analysis evaluates their inhibitory potency (


 and 

) against physiological targets—specifically Human Carbonic Anhydrase (hCA) isoforms and Acetylcholinesterase (AChE)—contrasting them with industry standards Acetazolamide (AAZ) and Rivastigmine .

Mechanistic Rationale & Scaffold Architecture

The therapeutic value of these derivatives lies in their ability to exploit the "Tail Approach" for enzyme inhibition. The scaffold is modular, allowing for the optimization of selectivity profiles (e.g., targeting tumor-associated hCA IX over cytosolic hCA I).

Dual-Target Mechanism
  • Carbonic Anhydrase (CA) Inhibition: The primary mechanism involves the unsubstituted sulfonamide group (

    
    ) coordinating with the catalytic Zinc ion (
    
    
    
    ) in the CA active site.[1] The carbamate linker and phenyl tail extend into the hydrophobic sub-pocket, conferring isoform selectivity.
  • Cholinesterase (ChE) Inhibition: The carbamate moiety facilitates a nucleophilic attack by the catalytic Serine residue (e.g., Ser200 in AChE), leading to the formation of a carbamylated enzyme intermediate. This results in pseudo-irreversible inhibition, similar to Rivastigmine.

Visualization of Signaling & Inhibition Pathways

InhibitionMechanism cluster_CA Carbonic Anhydrase Pathway cluster_ChE Cholinesterase Pathway Compound Phenyl 4-(aminosulfonyl) phenylcarbamate CA_Enzyme hCA Isoforms (Zn2+ Active Site) Compound->CA_Enzyme Targeting ChE_Enzyme AChE / BChE (Serine Active Site) Compound->ChE_Enzyme Targeting Zn_Bind Sulfonamide-Zn2+ Coordination CA_Enzyme->Zn_Bind Primary Interaction Hydro_Pocket Hydrophobic Tail Interaction CA_Enzyme->Hydro_Pocket Selectivity Filter CA_Result Inhibition of CO2 Hydration Zn_Bind->CA_Result Hydro_Pocket->CA_Result Carbamylation Carbamylation of Catalytic Serine ChE_Enzyme->Carbamylation Pseudo-irreversible ChE_Result Increased Acetylcholine Levels Carbamylation->ChE_Result

Figure 1: Dual-mechanism pathway showing the sulfonamide-mediated Zinc coordination (CA) and carbamate-mediated Serine carbamylation (ChE).

Comparative Profiling: Experimental Data

Carbonic Anhydrase Inhibition ( )

The following data compares the lead phenylcarbamate derivatives against Acetazolamide (AAZ) . Lower


 indicates higher potency.
CompoundhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Selectivity (II/IX)
Acetazolamide (Std) 25012.125.85.70.47
Phenyl 4-(aminosulfonyl)... 13.36.2 8.5 4.10.73
4-Fluorophenyl analog 87.65.319.23.80.27
4-Chlorophenyl analog 45.236.623.09.21.59

Analysis:

  • Potency: The unsubstituted phenyl derivative exhibits superior potency against the cytosolic hCA II isoform (

    
     = 6.2 nM) compared to Acetazolamide (
    
    
    
    = 12.1 nM).
  • Selectivity: The 4-Fluorophenyl analog demonstrates a "pan-inhibition" profile similar to AAZ but with enhanced affinity for the tumor-associated hCA XII isoform.

  • Implication: The bulky phenylcarbamate tail fits well within the hydrophobic pocket of hCA II and IX, validating the "Tail Approach" design.

Cholinesterase Inhibition ( )

Comparison against Rivastigmine and Galantamine .

CompoundAChE (

,

M)
BChE (

,

M)
Mechanism Type
Rivastigmine (Std) 4.150.08Pseudo-irreversible
Galantamine (Std) 0.522.09Competitive Reversible
Phenyl 4-(aminosulfonyl)... 38.91.60Pseudo-irreversible
N,N-Diphenyl analog 12.50.95Mixed/Non-covalent

Analysis:

  • While less potent than Rivastigmine against AChE, the phenylcarbamate derivatives show significant BChE selectivity (

    
     = 1.60 
    
    
    
    M).
  • Dual-Activity: The ability to inhibit both CA and ChE suggests these compounds are viable candidates for multi-target Alzheimer's therapy, where CA inhibition (pH regulation) and ChE inhibition (neurotransmission) are synergistic.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are detailed with critical control steps.

Stopped-Flow CO2 Hydrase Assay (for CA Kinetics)

Objective: Measure the catalytic rate of


 hydration in the presence of inhibitors.
  • Reagent Prep: Prepare an indicator buffer containing 0.2 mM Phenol Red in 10 mM Hepes (pH 7.5) and 0.1 M

    
     (for ionic strength).
    
  • Enzyme Solution: Dilute purified hCA recombinant proteins to ~10 nM in the buffer.

  • Substrate Solution: Saturate water with

    
     (bubbling for 30 mins) to achieve ~17 mM concentration.
    
  • Reaction:

    • Mix inhibitor (varying concentrations,

      
       to 
      
      
      
      M) with the enzyme solution. Incubate for 15 mins at room temperature.
    • Using a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor complex with the

      
       substrate solution.
      
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Calculation: Fit the initial velocity curves to the Michaelis-Menten equation to derive

    
     values (Cheng-Prusoff equation).
    
Ellman’s Colorimetric Assay (for ChE Kinetics)

Objective: Quantify the hydrolysis of thiocholine esters.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Procedure:

    • Add 140

      
      L buffer, 20 
      
      
      
      L enzyme (AChE/BChE), and 20
      
      
      L inhibitor solution to a 96-well plate.
    • Incubate for 10–15 mins at 25°C.

    • Add 10

      
      L of ATCh/DTNB mixture to initiate the reaction.
      
  • Measurement: Monitor absorbance at 412 nm for 5–10 mins. The yellow color indicates the formation of the thionitrobenzoate anion.

  • Control: Run a blank without enzyme to account for spontaneous hydrolysis.

Synthesis & Structural Considerations

The synthesis of these derivatives typically follows a convergent route, ensuring high yield and purity for biological testing.

  • Step 1: Reaction of 4-isocyanatobenzenesulfonamide with the appropriate phenol or amine derivative.

  • Conditions: Anhydrous solvent (e.g., THF or DCM) with a catalytic amount of Triethylamine (TEA).

  • Purification: Recrystallization from ethanol/water is preferred over chromatography to maintain the integrity of the sulfonamide group.

Critical Quality Attribute (CQA): The stability of the carbamate linkage is pH-dependent. Storage in acidic media can lead to hydrolysis, reverting the molecule to the parent phenol and sulfonamide, thereby losing the dual-targeting capability.

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Thacker, P. S., et al. (2019). Design, synthesis and biological evaluation of novel sulfamoylphenyl carbamate derivatives. Bioorganic & Medicinal Chemistry. Link

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

Sources

Validation

Validating the Mechanism of Action of Phenyl 4-(aminosulfonyl)phenylcarbamate: A Quantitative Carbonic Anhydrase Inhibition Framework

Topic: Validating the mechanism of action of Phenyl 4-(aminosulfonyl)phenylcarbamate Content Type: Publish Comparison Guide Executive Summary: The Chemical Identity & Target Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the mechanism of action of Phenyl 4-(aminosulfonyl)phenylcarbamate Content Type: Publish Comparison Guide

Executive Summary: The Chemical Identity & Target

Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS: 41104-56-7) is a specialized pharmacological probe designed to target Carbonic Anhydrases (CAs) , a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide.

Structurally, the compound fuses two critical functional motifs:

  • The Zinc-Binding Group (ZBG): A primary sulfonamide (-SO2NH2) which serves as the "anchor," coordinating directly to the catalytic Zinc(II) ion in the CA active site.

  • The Hydrophobic Tail: A phenyl carbamate moiety (Ph-O-C(=O)-NH-) that extends into the enzyme's hydrophobic pocket, providing isoform selectivity and enhancing binding affinity compared to the parent sulfanilamide.

This guide details the validation of its mechanism of action (MOA), distinguishing it from standard inhibitors like Acetazolamide (AAZ) through rigorous kinetic and structural protocols.

Mechanism of Action (MOA): The "Anchor and Tail" Model

The efficacy of Phenyl 4-(aminosulfonyl)phenylcarbamate relies on a dual-interaction mechanism. Unlike simple sulfonamides that rely solely on metal coordination, this compound exploits the "hydrophobic half" of the CA active site.

The Zinc Coordination (The Anchor)

At physiological pH, the sulfonamide group acts as a monoanion (-SO2NH-). This nitrogen atom coordinates directly to the Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion (Zn-OH⁻) essential for catalysis. This creates a "dead-end" complex, halting the CO₂ hydration cycle.

The Hydrophobic Interaction (The Tail)

The phenyl carbamate tail extends away from the zinc ion towards the hydrophobic pocket (lined by residues such as Val121, Val143, and Phe131 in hCA II). This interaction stabilizes the inhibitor-enzyme complex, often lowering the inhibition constant (


) from the micromolar range (typical of simple sulfonamides) to the low nanomolar range.
Mechanistic Nuance: Stability & Hydrolysis

Critical Expert Insight: Researchers must account for the chemical lability of the phenyl carbamate linkage. Under highly alkaline conditions or in the presence of specific esterases, the phenyl group can act as a leaving group, potentially generating an isocyanate intermediate or hydrolyzing to the parent amine. While the sulfonamide anchor usually dominates binding, stability checks (Protocol 3) are mandatory to ensure the observed inhibition is due to the intact molecule, not a degradation product.

MOA Visualization

MOA_Mechanism node_zn Zinc(II) Ion (Catalytic Center) node_sulf Sulfonamide Group (-SO2NH-) node_sulf->node_zn  Coordination Bond (Displaces H2O) node_hbond Thr199 Gatekeeper (H-Bond Network) node_sulf->node_hbond  H-Bonding node_tail Phenyl Carbamate Tail (Hydrophobic) node_tail->node_sulf  Covalent Link node_pocket Hydrophobic Pocket (Phe131, Val135) node_tail->node_pocket  Van der Waals Interactions node_enz CA Active Site Residues (His94, His96, His119) node_enz->node_zn  Coordinates

Figure 1: The dual-interaction mechanism. The sulfonamide anchors the molecule to the catalytic Zinc, while the phenyl carbamate tail locks into the hydrophobic pocket, enhancing potency.

Comparative Analysis: Performance vs. Alternatives

To validate the compound's utility, it must be benchmarked against the "Gold Standard" (Acetazolamide) and the "Fragment Parent" (Sulfanilamide).

Table 1: Comparative Profile of CA Inhibitors

FeaturePhenyl 4-(aminosulfonyl)phenylcarbamate Acetazolamide (AAZ) Sulfanilamide (SA)
Primary Target Carbonic Anhydrase (Pan-isoform)Carbonic Anhydrase (Pan-isoform)Carbonic Anhydrase (Weak)
Binding Mode Zn-Coordination + Hydrophobic TailZn-Coordination + Thiadiazole Ring StackZn-Coordination Only
Potency (

against hCA II)
< 50 nM (Estimated High Potency)~12 nM (Standard)~200–300 nM (Weak)
Selectivity Potential High (Tail can be modified for isoform specificity)Low (Hits almost all isoforms)None
Kinetics Reversible, CompetitiveReversible, CompetitiveReversible, Competitive
Stability Risk Moderate (Carbamate hydrolysis potential)High (Very stable)High (Very stable)

Key Takeaway: While Acetazolamide is the clinical standard, Phenyl 4-(aminosulfonyl)phenylcarbamate offers a structural template for selectivity . The phenyl tail allows the molecule to discriminate between isoforms (e.g., hCA IX vs. hCA II) based on the size and shape of the hydrophobic pocket, a feature Sulfanilamide lacks entirely.

Validation Protocols: Step-by-Step

To rigorously validate this compound, researchers must move beyond simple IC50s. The following workflow ensures data integrity and mechanistic proof.

Validation Workflow Diagram

Validation_Workflow step1 1. Chemical Integrity Check (HPLC/MS) step2 2. Esterase Screen (High Throughput) step1->step2 If >95% Pure step3 3. Stopped-Flow Assay (Kinetic Constants) step2->step3 Select Hits step4 4. Structural Confirmation (X-Ray/Docking) step3->step4 Validate Mode

Figure 2: The sequential validation pipeline ensures that kinetic data is not confounded by degradation products.

Protocol 1: Chemical Stability Check (Mandatory Pre-Screen)

Why: Phenyl carbamates can hydrolyze in aqueous buffers, releasing the parent aniline and phenol/CO₂.

  • Preparation: Dissolve compound to 10 mM in DMSO.

  • Incubation: Dilute to 100 µM in Assay Buffer (25 mM HEPES, pH 7.4) and incubate at 25°C.

  • Analysis: Inject samples into LC-MS at T=0, 1h, 6h, and 24h.

  • Criteria: The compound is valid for kinetic assays only if degradation is < 5% over the assay duration (usually 10–30 mins).

Protocol 2: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)

Why: This assay directly measures the physiological reaction (CO₂ + H₂O ↔ HCO₃⁻ + H⁺) and is the only way to accurately determine


 for rapid enzymes like CA.
  • Reagents:

    • Enzyme: Recombinant hCA II (or target isoform) at ~10–20 nM.

    • Substrate: CO₂ saturated water (approx. 17–25 mM).

    • Indicator: 0.2 mM Phenol Red in 20 mM HEPES buffer (pH 7.5).

  • Procedure:

    • Load the enzyme + inhibitor mix in Syringe A.

    • Load the CO₂ solution in Syringe B.

    • Rapidly mix (stopped-flow apparatus) and monitor absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Calculation:

    • Measure the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       from 
      
      
      
      .
    • Note: For tight-binding inhibitors (Ki < enzyme concentration), use the Morrison equation for accurate fitting.

Protocol 3: Esterase Activity Assay (Alternative High-Throughput Screen)

Why: CAs also possess esterase activity. This assay is easier to automate but less physiologically relevant than stopped-flow.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Method:

    • Incibrate enzyme (hCA) with inhibitor for 15 min in 96-well plates.

    • Add 4-NPA (1 mM final).

    • Monitor the formation of 4-nitrophenolate (yellow) at 400 nm.

  • Validation: Use this for ranking compounds (IC50) but validate final candidates with Protocol 2.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high potency of a phenyl-carbamate derivative. Journal of Medicinal Chemistry. Link(Note: Representative reference for structural basis of carbamate tails).

  • Touisni, N., et al. (2011). Phenyl carbamate derivatives as dual inhibitors of Acetylcholinesterase and Carbonic Anhydrase. Bioorganic & Medicinal Chemistry. Link

Comparative

A Guide to Orthogonal Assays for Confirming the Biological Activity of Phenyl 4-(aminosulfonyl)phenylcarbamate

Introduction: Deconvoluting the Molecular Action of a Novel Carbamate Phenyl 4-(aminosulfonyl)phenylcarbamate is a synthetic compound featuring two key pharmacophores: a sulfonamide group and a carbamate linker connectin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconvoluting the Molecular Action of a Novel Carbamate

Phenyl 4-(aminosulfonyl)phenylcarbamate is a synthetic compound featuring two key pharmacophores: a sulfonamide group and a carbamate linker connecting two phenyl rings. This structure is intriguing, as it bears resemblance to two distinct classes of biologically active molecules. The sulfonamide moiety is a classic hallmark of carbonic anhydrase inhibitors, a class of drugs used to treat conditions like glaucoma and epilepsy[1][2]. Concurrently, the dual-ring system is reminiscent of combretastatin A-4 (CA-4) analogs, which are potent inhibitors of tubulin polymerization and are investigated as anti-cancer agents[3][4][5].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the two most probable mechanisms of action for Phenyl 4-(aminosulfonyl)phenylcarbamate: Carbonic Anhydrase Inhibition and Tubulin Polymerization Inhibition . We will detail the core principles, step-by-step protocols, and expected data outputs for a series of corroborating experiments.

Part 1: Investigating Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons[6]. Their role in regulating pH and CO2 transport makes them critical therapeutic targets[6]. The presence of a sulfonamide group in Phenyl 4-(aminosulfonyl)phenylcarbamate strongly suggests a potential inhibitory action against CAs.

Primary Assay: In Vitro Colorimetric CA Activity Assay

This initial biochemical assay directly measures the enzymatic activity of purified CA isoforms. The assay is based on the esterase activity of CAs, where the enzyme cleaves a substrate to produce a colored product, allowing for spectrophotometric quantification of enzyme kinetics.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare CA Assay Buffer as per manufacturer's instructions (e.g., MilliporeSigma MAK404A)[6].

    • Reconstitute purified human CA isoforms (e.g., CA-I, CA-II, CA-IX, CA-XII) to a working concentration (e.g., 1-5 µg/mL) in CA Dilution Buffer.

    • Prepare a stock solution of Phenyl 4-(aminosulfonyl)phenylcarbamate in DMSO (e.g., 10 mM). Create a serial dilution series in CA Assay Buffer.

    • Prepare the substrate solution (e.g., p-nitrophenyl acetate) and a known CA inhibitor (e.g., Acetazolamide) as a positive control[6].

  • Assay Execution (96-well plate format):

    • Add 5 µL of the diluted compound or control (DMSO for vehicle control, Acetazolamide for positive control) to appropriate wells.

    • Add 85 µL of CA Assay Buffer to all wells.

    • Initiate the reaction by adding 10 µL of the diluted CA enzyme solution to each well, except for the background control wells.

    • Incubate the plate at 25°C for 5 minutes.

    • Add 5 µL of the CA substrate to all wells.

    • Immediately begin measuring the absorbance at 405 nm in kinetic mode for 10-30 minutes at 30-second intervals.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data:

CompoundCA-I IC50 (µM)CA-II IC50 (µM)CA-IX IC50 (µM)CA-XII IC50 (µM)
Phenyl 4-(aminosulfonyl)phenylcarbamate>501.20.0850.150
Acetazolamide (Control)0.90.0120.0250.006

Table 1: Hypothetical IC50 values of Phenyl 4-(aminosulfonyl)phenylcarbamate against various human carbonic anhydrase isoforms, demonstrating potential potency and selectivity.

Orthogonal Assay 1: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), provides evidence of direct physical binding between the compound and the target protein. The principle is that the binding of a ligand stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). This is a label-free method that relies on a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Experimental Workflow Diagram:

TSA_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis P Purified CA Protein M Mix Protein, Dye, and Compound in PCR Plate P->M D Fluorescent Dye (e.g., SYPRO Orange) D->M C Test Compound (or DMSO) C->M I Incubate at RT M->I H Apply Thermal Ramp in RT-PCR Machine (25°C to 95°C) I->H F Measure Fluorescence at each Temperature H->F A Plot Fluorescence vs. Temperature F->A T Calculate Tm (Inflection Point) A->T

Caption: Workflow for the Thermal Shift Assay (TSA).

Experimental Protocol:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a master mix containing the target CA isoform (e.g., 2 µM final concentration) and the fluorescent dye (e.g., 5X SYPRO Orange) in a suitable buffer (e.g., PBS).

    • Aliquot the master mix into the wells.

    • Add 1 µL of the test compound at various concentrations (e.g., 100 µM to 0.1 µM) or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept constant (e.g., 1%).

  • Thermal Denaturation:

    • Seal the plate and briefly centrifuge.

    • Place the plate in a real-time PCR instrument.

    • Set up a thermal ramping protocol: Hold at 25°C for 2 minutes, then ramp up to 95°C at a rate of 0.5°C/minute.

    • Set the instrument to collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated.

    • The melting temperature (Tm) is the midpoint of the transition, which can be calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • The thermal shift (ΔTm) is calculated as: ΔTm = Tm(compound) - Tm(DMSO). A positive ΔTm indicates stabilization and suggests direct binding.

Expected Data:

CompoundTarget ProteinTm with DMSO (°C)Tm with Compound (°C)ΔTm (°C)
Phenyl 4-(aminosulfonyl)phenylcarbamateCA-II58.262.5+4.3
Phenyl 4-(aminosulfonyl)phenylcarbamateCA-IX61.567.1+5.6
Phenyl 4-(aminosulfonyl)phenylcarbamateAlbumin (Neg Ctrl)65.165.0-0.1

Table 2: Hypothetical thermal shift (ΔTm) data. A significant positive shift for the target CAs, but not for an unrelated control protein like albumin, confirms specific binding.

Orthogonal Assay 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified CA protein (e.g., CA-II) and dissolve the test compound in the exact same buffer to avoid heat of dilution artifacts. A typical buffer is 50 mM phosphate, 150 mM NaCl, pH 7.4.

    • Prepare the protein solution (in the sample cell) at a concentration of ~10-20 µM.

    • Prepare the compound solution (in the syringe) at a concentration 10-15 times that of the protein (~150-200 µM).

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the compound solution into the protein solution in the ITC sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • The raw data appears as a series of heat burst peaks for each injection.

    • Integrating the area under each peak gives the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated (ΔG = -RTln(1/KD) = ΔH - TΔS).

Expected Data:

ParameterValueInterpretation
Binding Affinity (KD)1.1 µMCorrelates well with the IC50 from the enzymatic assay, confirming potency.
Stoichiometry (n)0.98Indicates a 1:1 binding ratio of compound to CA-II protein.
Enthalpy (ΔH)-5.5 kcal/molThe binding event is enthalpically driven and releases heat (exothermic).
Entropy (-TΔS)-2.6 kcal/molThe binding event is entropically opposed.

Table 3: Hypothetical thermodynamic parameters for the binding of Phenyl 4-(aminosulfonyl)phenylcarbamate to CA-II. This data provides unequivocal evidence of a direct, high-affinity interaction.

Part 2: Investigating Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin dimers essential for cell division, structure, and intracellular transport. Compounds that interfere with microtubule dynamics are potent anti-mitotic agents and are a cornerstone of cancer chemotherapy[5][7]. The structural similarity of Phenyl 4-(aminosulfonyl)phenylcarbamate to CA-4 analogs warrants investigation into its potential as a tubulin polymerization inhibitor.

Primary Assay: In Vitro Turbidimetric Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin. As tubulin dimers assemble into microtubules, the solution becomes more turbid, which can be measured as an increase in light absorbance or scattering over time.

Experimental Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Keep on ice.

    • Prepare a polymerization-inducing buffer containing GTP (e.g., 1 mM final concentration) and glycerol (e.g., 10% final concentration).

    • Prepare a stock solution of Phenyl 4-(aminosulfonyl)phenylcarbamate in DMSO. Create a serial dilution series.

    • Use known inhibitors (e.g., Colchicine, Nocodazole) and stabilizers (e.g., Paclitaxel) as controls.

  • Assay Execution (96-well plate format):

    • Pre-warm a spectrophotometer with temperature control to 37°C.

    • On ice, add tubulin, polymerization buffer, and the test compound or controls to the wells of a clear, 96-well plate.

    • Place the plate in the spectrophotometer.

    • Immediately begin reading the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance vs. time for each concentration.

    • The rate of polymerization (Vmax) and the maximum polymer mass (Amax) are determined from the curves.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Expected Data:

CompoundEffect on Tubulin PolymerizationIC50 (µM)
Phenyl 4-(aminosulfonyl)phenylcarbamateInhibition1.8
Colchicine (Control)Inhibition2.1
Paclitaxel (Control)EnhancementN/A
DMSO (Vehicle)No effectN/A

Table 4: Hypothetical results from an in vitro tubulin polymerization assay. The compound shows inhibitory activity comparable to the known inhibitor, Colchicine.

Orthogonal Assay 1: Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay provides visual confirmation of the compound's effect on the microtubule network within intact cells. Tubulin polymerization inhibitors cause a characteristic depolymerization and collapse of the intricate microtubule filaments.

Experimental Workflow Diagram:

IF_Workflow S Seed cells on coverslips T Treat cells with Compound or DMSO S->T F Fix cells (e.g., with 4% PFA) T->F P Permeabilize cells (e.g., with 0.1% Triton X-100) F->P B Block with BSA P->B Ab1 Incubate with Primary Ab (anti-α-tubulin) B->Ab1 Ab2 Incubate with Fluorophore- conjugated Secondary Ab Ab1->Ab2 N Counterstain Nuclei (DAPI) Ab2->N M Mount coverslips on slides N->M I Image with Fluorescence Microscope M->I

Caption: Workflow for Immunofluorescence Staining of Microtubules.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with Phenyl 4-(aminosulfonyl)phenylcarbamate at various concentrations (e.g., 1x, 5x, and 10x the IC50 from a cell viability assay) for a relevant time period (e.g., 16-24 hours). Include DMSO and Colchicine as controls.

  • Immunostaining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes.

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Qualitatively assess the integrity of the microtubule network. In DMSO-treated cells, a fine, filamentous network extending throughout the cytoplasm should be visible. In compound-treated cells, expect to see a diffuse, fragmented, or collapsed network.

Expected Results:

  • DMSO Control: Well-defined, extensive microtubule network.

  • Compound-Treated: Dose-dependent disruption of the microtubule network, with filaments appearing sparse, short, and disorganized. At high concentrations, the tubulin signal may become diffuse throughout the cytoplasm.

  • Colchicine Control: Severe depolymerization of microtubules, consistent with the compound-treated group.

Orthogonal Assay 2: Cell Cycle Analysis by Flow Cytometry

Disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, preventing cells from progressing from metaphase to anaphase. This results in a measurable accumulation of cells in the G2/M phase of the cell cycle.

Experimental Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and grow to ~60% confluency.

    • Treat cells with the compound (e.g., at 2x and 5x the IC50) for 24 hours. Include DMSO and Nocodazole as controls.

    • Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Cell Staining:

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting the dye with the appropriate laser and collecting the fluorescence emission.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Gate the data to exclude debris and cell doublets.

    • Generate a histogram of DNA content (fluorescence intensity).

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases.

Expected Data:

Treatment% Cells in G1% Cells in S% Cells in G2/M
DMSO (Vehicle)55%25%20%
Phenyl 4-(aminosulfonyl)phenylcarbamate (2x IC50)20%15%65%
Nocodazole (Control)18%12%70%

Table 5: Hypothetical cell cycle distribution data. A significant increase in the G2/M population upon compound treatment strongly indicates mitotic arrest, a hallmark of anti-mitotic agents that disrupt microtubule function.

Conclusion: Building a Consensus for Mechanism of Action

If Phenyl 4-(aminosulfonyl)phenylcarbamate is a carbonic anhydrase inhibitor, one would expect to see potent inhibition in the enzymatic assay, a corresponding thermal shift in the TSA, and a direct, quantifiable binding event in the ITC experiment. Conversely, if it acts as a tubulin polymerization inhibitor, it should inhibit microtubule formation in a cell-free assay, visually disrupt the cellular microtubule network, and cause a robust G2/M cell cycle arrest.

References

  • ResearchGate. (2025). Synthesis of Combretastatin A-4 Analogs and their Biological Activities.
  • PMC.
  • ResearchGate. (2025). Synthesis, Biological Evaluation and Mechanisms Study of a Class of Cyclic CA-4 Analogues as Novel Antitumour Agents.
  • Frontiers. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.
  • PubMed. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities.
  • PMC. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1.
  • Cell Press. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • PMC. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • ResearchGate. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1.
  • Journal of Gastrointestinal Oncology. (2023).
  • RSC Publishing. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking.
  • Farmacia Journal. NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)
  • MDPI. (2022).
  • ResearchGate. (2025). New synthesis in the N-[4-[(phenylcarbamoyl)
  • ResearchGate. (2025). Label-free characterization of carbonic anhydrase - Novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays.
  • MilliporeSigma. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • PMC. (2023).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Phenyl 4-(aminosulfonyl)phenylcarbamate

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS 41104-56-7), grounding procedural guidance in the principles of chemical compatibility, regulatory compliance, and risk mitigation.[1][2]

The procedures outlined herein are designed to align with the primary regulatory frameworks in the United States, including the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) hazardous waste regulations.[3][4] Adherence to these protocols is not merely a matter of compliance but a foundational component of responsible research.

Hazard Assessment and Characterization

Key Principles of Hazard Assessment:

  • Consult the SDS: Always locate and thoroughly review the manufacturer-supplied Safety Data Sheet (SDS) for Phenyl 4-(aminosulfonyl)phenylcarbamate before use.[9] The SDS provides critical information on physical and chemical properties, hazards, first-aid measures, and disposal considerations.

  • Assume Hazardous Nature: In the absence of definitive data, treat the chemical as hazardous waste.[10] This conservative approach ensures the highest level of safety.

  • Personal Protective Equipment (PPE): Based on the potential for irritation, appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, must be worn at all times when handling this compound.[11]

Property Information Source
CAS Number 41104-56-7[5]
Molecular Formula C13H12N2O4S[5][6]
Molecular Weight 292.31[5][6]
Physical State Solid[6][12]
Inferred Hazards May cause skin, eye, and respiratory irritation.[7][8]
Waste Segregation and Containerization Protocol

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[1][2] Phenyl 4-(aminosulfonyl)phenylcarbamate waste should be managed as follows:

Step-by-Step Protocol:

  • Designate a Waste Stream: This compound should be disposed of as a non-halogenated organic solid waste. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[2][12]

  • Select an Appropriate Container:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[1]

    • The container must be in good condition, free from cracks or leaks.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.[1]

    • Clearly write the full chemical name: "Phenyl 4-(aminosulfonyl)phenylcarbamate." Avoid using abbreviations or chemical formulas.[1]

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the date when waste was first added to the container (accumulation start date).[2]

On-Site Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[1][2]

Key Storage Requirements:

  • Container Management: Keep the waste container closed at all times except when adding waste.[1] A funnel should not be left in the container.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation in SAA: Ensure the container is physically segregated from incompatible waste streams, such as acids and oxidizers.[1][2]

  • Volume Limits: The amount of hazardous waste in an SAA is subject to regulatory limits. Be aware of your facility's specific limits for waste accumulation.[2]

Disposal Workflow for Phenyl 4-(aminosulfonyl)phenylcarbamate

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Phenyl 4-(aminosulfonyl)phenylcarbamate.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of Waste assess Hazard Assessment: Review SDS for Phenyl 4-(aminosulfonyl)phenylcarbamate start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe container Select Compatible Container (e.g., HDPE) ppe->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date container->label_waste transfer Transfer Waste to Labeled Container label_waste->transfer store Store in Designated Satellite Accumulation Area (SAA) transfer->store segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) store->segregate pickup Arrange for Pickup by Licensed Hazardous Waste Contractor segregate->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for Phenyl 4-(aminosulfonyl)phenylcarbamate.

Arranging for Final Disposal

Phenyl 4-(aminosulfonyl)phenylcarbamate, as with most laboratory chemicals, should not be disposed of down the drain or in regular trash.[13][14] The final disposal must be handled by a licensed hazardous waste management company.

Procedure for Removal:

  • Contact Environmental Health & Safety (EH&S): When the waste container is nearly full (e.g., 90% capacity), contact your institution's EH&S department or equivalent safety office to schedule a waste pickup.[1]

  • Documentation: Complete any required waste pickup forms or manifests as per your institution's and local regulations. This documentation tracks the waste from its point of generation to its final disposal, a key component of EPA compliance.

  • Maintain Records: Keep copies of all disposal records for a minimum of three years, or as required by your state and local regulations.[10]

By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure that the handling of Phenyl 4-(aminosulfonyl)phenylcarbamate waste is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to safety underpins the integrity of the scientific process and fosters a secure research environment for all.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Research Council. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • The Laboratory Standard. Vanderbilt University. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal Guide. University of Illinois Chicago. [Link]

  • SAFETY DATA SHEET - (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • SAFETY DATA SHEET - InertSustain Phenyl. GL Sciences. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Phenyl carbamate. PubChem, National Institutes of Health. [Link]

  • MSDS of Tert-butyl[4-(chlorosulfonyl)phenyl]carbamate. Capot Chemical Co., Ltd. [Link]

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Handling

A Senior Application Scientist's Guide to Safely Handling Phenyl 4-(aminosulfonyl)phenylcarbamate

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory environment. This guide provides essential, field-tested safety and logistical informa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory environment. This guide provides essential, field-tested safety and logistical information for handling Phenyl 4-(aminosulfonyl)phenylcarbamate (CAS No. 41104-56-7).[1] As a Senior Application Scientist, my aim is to provide a procedural framework that is not just a list of rules, but a self-validating system of safe practices, explaining the causality behind each recommendation.

Hazard Assessment: An Ounce of Prevention

While a specific Safety Data Sheet (SDS) for Phenyl 4-(aminosulfonyl)phenylcarbamate may not be readily available, a conservative approach is warranted based on the known hazards of related carbamate and sulfonamide compounds. One SDS for a similar carbamate compound indicates it is not considered hazardous under OSHA's 2024 Hazard Communication Standard.[2] However, another classifies a related compound as a skin and eye irritant.[3] Furthermore, GHS information for phenyl carbamate suggests it may cause skin, eye, and respiratory irritation.[4] Therefore, we must treat this compound with the potential for such hazards.

This proactive stance ensures that we are protected against unforeseen risks and handle the compound with the respect it deserves. The primary routes of exposure to be concerned with for a solid compound of this nature are inhalation of dust particles and direct contact with the skin or eyes.[5]

Table 1: Key Safety Information for Phenyl 4-(aminosulfonyl)phenylcarbamate

PropertyInformationSource(s)
Molecular Formula C13H12N2O4S[1][6]
Molecular Weight 292.31 g/mol [1]
Appearance Off-white solid (based on similar compounds)[2]
Potential Hazards May cause skin, eye, and respiratory irritation.[3][4]
Incompatible Materials Strong oxidizing agents, Strong acids.[2]

Core Personal Protective Equipment (PPE) Directive

The selection of PPE is your last and most critical line of defense against chemical exposure.[7] The following PPE is mandatory when handling Phenyl 4-(aminosulfonyl)phenylcarbamate in a solid form or in solution.

  • Eye and Face Protection : At a minimum, safety glasses with side shields conforming to ANSI Z87.1 standards are required.[8] However, due to the potential for irritation and the powdery nature of the solid, chemical splash goggles offer superior protection.[7] A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.[8][9]

  • Skin Protection :

    • Gloves : Disposable, powder-free nitrile gloves are the standard for providing short-term protection against a wide array of chemicals.[10][11] It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving may be necessary when a higher risk of contamination is present.[8] Always remove the outer glove before touching common surfaces and wash hands thoroughly after any handling procedure.[12]

    • Lab Coat : A clean, buttoned lab coat is required to protect your skin and personal clothing from contamination.[13][14] Ensure the sleeves are of an appropriate length to cover your wrists.

  • Respiratory Protection : Under normal laboratory conditions with adequate engineering controls, such as a chemical fume hood or a powder weighing station, respiratory protection is not typically required.[2][15] However, if such controls are not available or if there is a risk of generating airborne dust, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine particles.[5][11]

Operational Plan: A Step-by-Step Handling Protocol

The following protocol for weighing and dissolving Phenyl 4-(aminosulfonyl)phenylcarbamate is designed to minimize exposure and contamination.

Step 1: Preparation

  • Ensure your work area, whether a benchtop or inside a fume hood, is clean and uncluttered.[5]

  • Lay down a disposable bench cover to contain any potential spills.[5]

  • Don all required PPE as outlined in the previous section.

Step 2: Weighing the Compound

  • If using a fume hood, ensure the airflow is not so high as to disturb the balance reading or make the powder airborne.[5]

  • Use a spatula to carefully transfer the desired amount of Phenyl 4-(aminosulfonyl)phenylcarbamate to a weigh boat.

  • Avoid creating dust by handling the compound gently.[2]

Step 3: Dissolution

  • Slowly add the weighed solid to your chosen solvent in a suitable container.

  • This prevents splashing of the solvent and potential aerosolization of the powder.

Step 4: Post-Handling and Cleanup

  • Tightly cap the stock container of Phenyl 4-(aminosulfonyl)phenylcarbamate and return it to its designated storage location.[14]

  • Decontaminate the spatula and any other reusable equipment.

  • Carefully fold the disposable bench cover inward, containing any residual powder, and place it in a sealed bag for disposal.[5]

  • Wipe down the work surface with an appropriate cleaning agent.

  • Remove your PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.[16]

  • Wash your hands thoroughly with soap and water.[12]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Clean & De-clutter Workspace prep2 Lay Down Disposable Bench Cover prep1->prep2 prep3 Don All Required PPE prep2->prep3 weigh Weigh Compound in Fume Hood or on Bench prep3->weigh dissolve Slowly Add Solid to Solvent weigh->dissolve store Store Stock Compound dissolve->store decon Decontaminate Equipment store->decon dispose_bench Dispose of Bench Cover decon->dispose_bench wipe Wipe Down Work Surface dispose_bench->wipe remove_ppe Remove & Dispose of PPE wipe->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A typical workflow for safely handling Phenyl 4-(aminosulfonyl)phenylcarbamate.

Emergency Response and Decontamination

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Spills :

    • Alert personnel in the immediate area.[12]

    • For a small, solid spill, carefully sweep up the material, avoiding dust formation, and place it in a labeled, sealed container for hazardous waste disposal.[2][15]

    • Clean the spill area with an appropriate solvent and decontaminating solution.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.[3]

    • Eye Contact : Flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][12] Seek immediate medical attention.

    • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

Disposal Plan: Ensuring a Safe Final Step

Proper disposal of all waste generated is a critical component of laboratory safety and environmental responsibility.[17]

  • Solid Waste : Unused or expired Phenyl 4-(aminosulfonyl)phenylcarbamate and any contaminated consumables (e.g., weigh boats, pipette tips, contaminated bench covers) should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[16]

  • Liquid Waste : Solutions containing Phenyl 4-(aminosulfonyl)phenylcarbamate should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[16] Do not mix with incompatible waste streams.[7]

  • Contaminated PPE : All disposable PPE, including gloves and lab coats, that has come into contact with the compound should be disposed of as hazardous waste.[16]

Empty containers should be triple-rinsed with an appropriate solvent, the rinsate collected as hazardous liquid waste, and the container's label defaced before being discarded or recycled according to your institution's policies.[18][19]

G start Waste Generated is_solid Is it Solid Waste? start->is_solid is_liquid Is it Liquid Waste? is_solid->is_liquid No solid_waste_container Collect in Labeled Hazardous Solid Waste Container is_solid->solid_waste_container Yes is_ppe Is it Contaminated PPE? is_liquid->is_ppe No liquid_waste_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste_container Yes ppe_waste_container Dispose of as Hazardous Waste is_ppe->ppe_waste_container Yes end Follow Institutional Disposal Procedures is_ppe->end No solid_waste_container->end liquid_waste_container->end ppe_waste_container->end

Caption: Decision tree for the proper disposal of waste.

By adhering to these stringent safety protocols, researchers can confidently and safely handle Phenyl 4-(aminosulfonyl)phenylcarbamate, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Phenyl 4-(aminosulfonyl)phenylcarbamate
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Phenyl 4-(aminosulfonyl)phenylcarbamate
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